molecular formula C6H13NO2 B1615716 2-Amino-2-methylpentanoic acid CAS No. 3275-37-4

2-Amino-2-methylpentanoic acid

Cat. No.: B1615716
CAS No.: 3275-37-4
M. Wt: 131.17 g/mol
InChI Key: HBJGLYBWNNQMOW-LURJTMIESA-N
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Description

2-Amino-2-methylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGLYBWNNQMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-33-4
Record name NSC-23277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-methylpentanoic Acid: Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-2-methylpentanoic acid, a non-proteinogenic α-amino acid of significant interest in biochemical research and pharmaceutical development. We will delve into its fundamental structure and properties, explore its synthesis and biological functions, and highlight its critical applications as a research tool and a building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique molecule.

Core Concepts: Introducing a Unique Branched-Chain Amino Acid Analog

This compound, also known as α-methyl-norvaline, is a synthetic amino acid that holds a unique position in biochemical studies. Unlike the 20 proteinogenic amino acids that are the building blocks of proteins, this compound is not incorporated into proteins during translation. Its structure is closely related to the essential branched-chain amino acids (BCAAs) isoleucine and leucine, which play critical roles in metabolism and cell signaling.[1] This structural similarity is the key to its function and utility in research, allowing it to interact with and probe the biological systems that recognize and transport natural BCAAs.

The primary significance of this compound lies in its role as a specific modulator of amino acid transport systems. Due to the presence of a methyl group at its α-carbon, it is a non-metabolizable analog, making it an excellent tool to study transport kinetics and transporter function in isolation from subsequent metabolic pathways. This property has led to its use in a variety of research contexts, from understanding basic cellular nutrient uptake to the development of diagnostic imaging agents for cancer.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the presence of a methyl group on the α-carbon, the same carbon atom to which the amino and carboxyl groups are attached. This distinguishes it from its structural cousins, leucine and isoleucine.[1]

IUPAC Name: this compound[2] Molecular Formula: C₆H₁₃NO₂[2][3][4] Molecular Weight: 131.17 g/mol [2][3][4]

The molecule exists as two stereoisomers, (R)- and (S)-2-Amino-2-methylpentanoic acid, due to the chiral center at the α-carbon.[3] The specific stereochemistry is crucial for its biological activity and interaction with stereospecific transporters and enzymes.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 131.17 g/mol [2]
XLogP3 -1.9[2]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 63.3 Ų[2]
pKa (Predicted) 2.58 ± 0.40[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common approach involves the modification of existing amino acids or the asymmetric synthesis from achiral precursors to yield enantiomerically pure products. For instance, a multi-step synthesis can be designed starting from a readily available amino acid like L-alanine.[6]

Generalized Synthetic Workflow

A representative synthesis might involve the protection of the amino and carboxyl groups of a starting amino acid, followed by α-alkylation to introduce the methyl group, and subsequent deprotection. The choice of protecting groups and alkylating agents is critical to avoid racemization and ensure a high yield.

Below is a conceptual workflow for the synthesis of an α-methylated amino acid.

Synthesis_Workflow Start Starting Amino Acid (e.g., Norvaline) Protect Protection of Amino and Carboxyl Groups Start->Protect Step 1 Activate α-Carbon Activation (e.g., Enolate Formation) Protect->Activate Step 2 Methylate α-Methylation (e.g., with Methyl Iodide) Activate->Methylate Step 3 Deprotect Deprotection Methylate->Deprotect Step 4 Purify Purification and Isolation Deprotect->Purify Step 5

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Hydrolysis Step

In many synthetic routes, a final hydrolysis step is required to deprotect the amino acid. For example, in the preparation of a similar compound, 2-amino-5,5,5-trifluoropentanoic acid, a common method for the cleavage of an N-acetyl group is hydrolysis with a strong acid.[7][8]

Objective: To hydrolyze an N-protected precursor to yield the final amino acid.

Materials:

  • N-acetyl-2-amino-2-methylpentanoic acid precursor

  • 6 N Hydrochloric Acid (HCl)

  • Acetonitrile

  • Reaction flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: The N-acetylated precursor is added to a reaction flask.

  • Acid Hydrolysis: 6 N aqueous HCl is added to the flask. The mixture is heated to 100°C and refluxed for several hours (typically 4 hours).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess acid are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, now the hydrochloride salt of the amino acid, is triturated with a solvent in which it is poorly soluble, such as acetonitrile, to remove organic impurities.[7]

  • Isolation: The purified product is isolated by filtration, washed with fresh acetonitrile, and dried under vacuum.

Causality: The use of strong acid (6 N HCl) and heat provides the necessary energy to break the stable amide bond of the N-acetyl group. Acetonitrile is used for purification because the polar hydrochloride salt of the amino acid is insoluble in this less polar organic solvent, while many organic byproducts are soluble.

Biological Function and Mechanism of Action

The primary biological significance of this compound stems from its interaction with amino acid transport systems. These transporters are crucial for cellular uptake of essential nutrients, and their dysregulation is implicated in various diseases, including cancer.

As a structural analog of leucine and isoleucine, this compound is a substrate for several amino acid transporters, most notably the L-type amino acid transporters (LAT).[1][6] The LAT family, particularly LAT1, is a sodium-independent transporter responsible for the uptake of large neutral amino acids, including BCAAs.[1]

Because of the α-methyl group, this compound is resistant to metabolic degradation within the cell. This makes it a valuable tool for studying transport processes, as its intracellular accumulation is a direct measure of transporter activity, uncomplicated by subsequent metabolism. It acts as a competitive inhibitor of the transport of natural amino acids like leucine.

Transporter_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Transporter LAT1 Transporter Leucine_in Leucine Transporter->Leucine_in Transport Inhibitor_in 2-Amino-2- methylpentanoic acid Transporter->Inhibitor_in Transport Leucine Leucine Leucine->Transporter Binds Inhibitor 2-Amino-2- methylpentanoic acid Inhibitor->Transporter Competitively Binds and Inhibits

Caption: Competitive inhibition of the LAT1 transporter by this compound.

This compound can also interact with other amino acid sensing and signaling pathways. For example, the mTORC1 pathway is a central regulator of cell growth and is sensitive to amino acid levels, particularly leucine.[9] By competing for transport, this compound can indirectly modulate these signaling cascades.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several key areas of biomedical research and pharmaceutical development.

Table 2: Applications of this compound
Application AreaDescriptionRationaleKey References
Amino Acid Transport Studies Used as a model substrate to characterize the kinetics and specificity of amino acid transporters, particularly System L.Non-metabolizable nature allows for the specific measurement of transport activity.[1]
Cancer Research & PET Imaging Radiolabeled with isotopes like ¹⁸F to create PET tracers for imaging tumors that overexpress amino acid transporters.Cancer cells often have increased amino acid metabolism and upregulate transporters like LAT1 to meet their high demand for nutrients.[6]
Pharmaceutical Synthesis Serves as a chiral building block or intermediate in the synthesis of complex pharmaceutical compounds.Provides a specific stereochemical scaffold for the construction of drug molecules.[10]
Prodrug Development Can be used as a promoiety in prodrug design to target amino acid transporters for improved drug delivery.Leverages the high expression of amino acid transporters on certain cells (e.g., cancer cells, blood-brain barrier) to enhance drug uptake.[11]

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the fields of biochemistry and medicinal chemistry. Its structural mimicry of natural branched-chain amino acids, combined with its resistance to metabolic breakdown, makes it an ideal probe for studying amino acid transport and signaling. Its applications in cancer diagnostics through PET imaging and as a building block in drug synthesis highlight its translational potential.

Future research will likely focus on the development of new derivatives with enhanced specificity for different transporter subtypes. This could lead to more precise diagnostic agents and more effective targeted drug delivery systems. Furthermore, exploring its effects on the broader network of nutrient-sensing pathways could reveal new insights into metabolic regulation in health and disease. The continued study of this and other non-proteinogenic amino acids will undoubtedly continue to drive innovation in both fundamental science and clinical applications.

References

  • Guardiola-Lemaître, B. (1997). A tour of LeuT. Biochemical Pharmacology, 54(8), 849-853. [Link]

  • Sowell, J. et al. (2018). Importance of Differentiating Between Leucine and Isoleucine. News-Medical.Net. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-methylpentanoic acid. PubChem Compound Summary for CID 5351546. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-methyl-pentanoic acid. PubChem Compound Summary for CID 13797673. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 229526. Retrieved January 7, 2026, from [Link]

  • Ploessl, K., Wang, L., Lieberman, B. P., Qu, W., Kung, H. F. (2012). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry, 55(16), 7199-7209. [Link]

  • Lubbe, A. S., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844-11851. [Link]

  • Li, F., et al. (2021). Functional Amino Acids and Autophagy: Diverse Signal Transduction and Application. Molecules, 26(4), 1079. [Link]

  • Gomes, P., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(24), 5995. [Link]

  • ResearchGate. (2019). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. [Link]

Sources

biological activity of alpha-methyl-DL-norvaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of α-Methyl-DL-Norvaline

Executive Summary

α-Methyl-DL-norvaline is a non-proteinogenic, synthetic amino acid analog whose biological activities are a subject of emerging research interest. Structurally, it is a derivative of norvaline, featuring an additional methyl group on the alpha-carbon. This modification significantly alters its interaction with biological systems compared to its parent compound. While direct research on α-methyl-DL-norvaline is limited, existing evidence points to a primary role as an inhibitor of amino acid transport systems. Furthermore, based on the well-documented activities of the norvaline backbone, it is a strong candidate for arginase inhibition, a mechanism with profound implications for nitric oxide (NO) signaling, neuroprotection, and cardiovascular health.

This guide provides a comprehensive technical overview of the known and inferred biological activities of α-methyl-DL-norvaline. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols to empower further investigation into its therapeutic potential. We will explore its mechanistic actions, provide step-by-step methodologies for its study, and discuss critical considerations for its future development.

Part 1: Introduction and Physicochemical Properties

Chemical Identity and Synthesis

α-Methyl-DL-norvaline is a racemic mixture of two enantiomers. Unlike its structural isomer, valine, which has a branched side chain, α-methyl-DL-norvaline possesses a linear five-carbon backbone. The key feature is the methylation of the α-carbon, the carbon atom adjacent to the carboxyl group. This modification sterically hinders its ability to be incorporated into peptides by ribosomes, classifying it as a non-proteinogenic amino acid.

The synthesis of chiral α-methylated amino acids can be complex, often involving the formation of an oxazolidinone intermediate from a protected amino acid, followed by the introduction of the methyl group and subsequent hydrolysis and deprotection[1]. Simpler, non-chiral syntheses for DL-norvaline often utilize n-valeric acid as a starting material, proceeding through an α-bromination step (such as the Hell-Volhard-Zelinsky reaction) followed by ammonolysis to introduce the amino group[2][3][4].

Physicochemical Data

A summary of the key physicochemical properties of the parent compound, DL-Norvaline, is provided below for reference. Data for the specific alpha-methylated derivative should be confirmed empirically or by the supplier.

PropertyValueSource
IUPAC Name 2-Amino-2-methylpentanoic acidN/A
Synonyms α-Me-DL-Nva-OHN/A
Molecular Formula C6H13NO2[]
Molecular Weight 131.17 g/mol []
CAS Number 26287-62-7[]
Appearance Almost white powder[]
Solubility Water soluble[]

Part 2: Core Biological Activities and Mechanisms of Action

The biological profile of α-methyl-DL-norvaline is defined by two primary (one confirmed, one inferred) mechanisms of action that stem directly from its structure.

Inhibition of Amino Acid Transport Systems

The most direct, empirically demonstrated biological activity of α-methyl-norvaline is its ability to interfere with amino acid transport. Cells rely on a complex network of membrane transporters to maintain amino acid homeostasis, which is crucial for protein synthesis, energy metabolism, and signaling[6][7].

Causality of Inhibition: α-Methyl-DL-norvaline acts as a competitive inhibitor of transporters responsible for the uptake of other, structurally similar amino acids. Early research demonstrated that α-methyl-norvaline effectively inhibits the uptake of both valine and leucine into protein in chick embryo models[8]. The alpha-methyl group enhances its structural mimicry of branched-chain amino acids, allowing it to occupy the binding sites of transporters like System L and System B⁰,⁺, thereby preventing the transport of their natural substrates[9]. This competitive inhibition can lead to a localized deficiency of essential amino acids, impacting cell growth and proliferation.

cluster_membrane Cell Membrane cluster_intra transporter Amino Acid Transporter (e.g., System L) protein_synthesis Protein Synthesis transporter->protein_synthesis Cellular Function leucine Leucine leucine->transporter Normal Uptake amn α-Methyl-DL- norvaline amn->transporter Competitive Inhibition

Caption: Competitive inhibition of an amino acid transporter by α-methyl-DL-norvaline.

Potential as an Arginase Inhibitor

While direct studies on α-methyl-DL-norvaline are pending, the extensive research on L-norvaline provides a strong basis for inferring its activity as an arginase inhibitor. Arginase is a critical enzyme in the urea cycle that metabolizes L-arginine into urea and ornithine[10].

Inferred Mechanism: L-norvaline is a well-documented competitive inhibitor of arginase[10][11]. By blocking this enzyme, it increases the intracellular pool of L-arginine. This redirection of L-arginine is significant because it is also the substrate for nitric oxide synthase (NOS). With more available L-arginine, NOS activity is enhanced, leading to greater production of nitric oxide (NO) and L-citrulline[12]. The alpha-methyl group is not expected to abolish this interaction and may modulate its potency.

Downstream Consequences:

  • Neuroprotection: In murine models of Alzheimer's disease, L-norvaline treatment has been shown to reverse cognitive decline, reduce β-amyloid plaques, and decrease neuroinflammation[13][14][15]. This neuroprotective effect is attributed to the restoration of L-arginine metabolism and NO signaling in the brain, which can improve cerebral blood flow and reduce oxidative stress[12][15].

  • Vasodilation: NO is a potent vasodilator. By increasing NO production, α-methyl-DL-norvaline could contribute to lower blood pressure and improved endothelial function, making it a candidate for cardiovascular research[10].

  • Immune Modulation: L-norvaline enhances NO production from activated macrophages, suggesting a role in modulating immune responses.

cluster_pathways arginine L-Arginine arginase Arginase arginine->arginase nos Nitric Oxide Synthase (NOS) arginine->nos urea Urea + Ornithine (Urea Cycle) arginase->urea no Nitric Oxide (NO) + Citrulline nos->no effects Vasodilation, Neuroprotection no->effects amn α-Methyl-DL-norvaline (Potential Inhibitor) amn->arginase Inhibition start Seed Macrophages (e.g., RAW 264.7) stim Activate with LPS (1 µg/mL for 18-24h) start->stim treat Treat with α-Methyl-DL-norvaline (Dose-Response) stim->treat collect Collect Culture Supernatant treat->collect reagent Add Griess Reagents (Sulfanilamide, then NED) collect->reagent measure Measure Absorbance at 540 nm reagent->measure calc Calculate Nitrite Concentration (vs. Standard Curve) measure->calc end Results: NO Production calc->end

Caption: Experimental workflow for the Griess assay to measure nitric oxide production.

Part 4: Considerations for Drug Development and Research

Importance of Stereochemistry

The use of a DL-racemic mixture is common for initial screening, but it is a critical point of consideration for development. The L- and D-enantiomers of α-methyl-DL-norvaline will likely have different potencies, specificities for transporters and enzymes, and potentially different toxicological profiles. For instance, L-norvaline is the active arginase inhibitor. Therefore, future research must involve the chiral separation or asymmetric synthesis of the individual enantiomers to accurately characterize their biological activities and therapeutic potential.

Cytotoxicity and Safety Profile

There is an ongoing debate regarding the safety of norvaline. Some in vitro studies using high concentrations have reported mitochondrial dysfunction and cytotoxicity in cell lines.[10][16] However, critics argue these doses are not physiologically relevant, and in vivo models have shown L-norvaline to be well-tolerated and even neuroprotective.[17] The addition of the alpha-methyl group could alter this profile. It is imperative that any investigation into α-methyl-DL-norvaline begins with comprehensive dose-response cytotoxicity studies (e.g., MTT, LDH, or live/dead staining assays) in relevant cell types to establish a safe therapeutic window.

Future Research Directions

The therapeutic potential of α-methyl-DL-norvaline remains largely untapped. Key areas for future investigation include:

  • Enantiomer Resolution: Characterize the individual L- and D-enantiomers to identify the active isomer.

  • Transporter Profiling: Screen the compound against a broad panel of amino acid transporters to determine its specificity.

  • In Vivo Validation: Progress to animal models (e.g., spontaneously hypertensive rats for cardiovascular effects or 3xTg-AD mice for neuroprotection) to validate the in vitro findings on arginase inhibition and NO production.

  • Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.

Part 5: Conclusion

α-Methyl-DL-norvaline is a synthetic amino acid with a distinct and compelling biological profile. Evidence confirms its role as an inhibitor of amino acid transport, a mechanism with potential applications in modulating cellular metabolism. Furthermore, strong inferential evidence from its parent compound, norvaline, positions it as a promising arginase inhibitor. This dual-action potential makes it a molecule of significant interest for drug development in areas ranging from neurodegenerative diseases to cardiovascular disorders. However, the current body of direct research is sparse. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously validate these activities, resolve key questions regarding stereochemistry and safety, and ultimately unlock the therapeutic potential of this intriguing compound.

References

  • US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Inhibition by α-methyl-norvaline of valine and leucine uptake into protein in the chick embryo. Development. [Link]

  • Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

  • CN101508654B - Synthesis method of D, L-norvaline.
  • Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. ResearchGate. [Link]

  • Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. ResearchGate. [Link]

  • L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. ResearchGate. [Link]

  • L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. PubMed Central. [Link]

  • L-Norvaline, a new therapeutic agent against Alzheimer's disease. PubMed Central. [Link]

  • Showing metabocard for DL-Norvaline (HMDB0251527). Human Metabolome Database. [Link]

  • DL-norvaline | C5H11NO2. PubChem. [Link]

  • Amino Acids Transport and Metabolism 2.0. PubMed Central. [Link]

  • Protein supplement L-norvaline may lead to neurodegenerative diseases. University of Technology Sydney. [Link]

  • Targeting Amino Acid Metabolic Vulnerabilities in Myeloid Malignancies. PubMed Central. [Link]

  • Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. PubMed Central. [Link]

  • Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine. PubMed. [Link]

  • Amino Acid Transport and Metabolism Regulate Early Embryo Development: Species Differences, Clinical Significance, and Evolutionary Implications. PubMed Central. [Link]

  • L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. bioRxiv. [Link]

  • Role of amino acid transporters in amino acid sensing. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Novel 2-Amino-2-methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α,α-disubstituted amino acids (α,α-DAAs) represent a cornerstone in modern medicinal chemistry, offering unique structural constraints that are invaluable in the design of peptidomimetics, enzyme inhibitors, and other therapeutics.[1][2] The replacement of the α-hydrogen with an alkyl group, such as in 2-amino-2-methylpentanoic acid, significantly restricts the conformational freedom of the peptide backbone, often inducing stable secondary structures like β-turns or helical conformations.[3] This guide provides a comprehensive overview of the core synthetic strategies for this compound, explores pathways to novel derivatives, and presents detailed, field-proven protocols for its synthesis and functionalization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

The Strategic Importance of this compound in Drug Design

The incorporation of α,α-DAAs like this compound into peptide sequences serves several critical functions in drug design. The steric hindrance provided by the quaternary α-carbon atom shields the adjacent peptide bonds from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of peptide-based drugs. Furthermore, the conformational rigidity imposed by the gem-dimethyl group can lock a peptide into its biologically active conformation, leading to increased receptor affinity and selectivity.[3] These attributes make α,α-DAAs, and specifically this compound with its n-propyl side chain, a powerful tool for transforming biologically active peptides into viable drug candidates.[4]

Core Synthetic Strategies: From Racemic Mixtures to Enantiopure Compounds

The synthesis of α,α-DAAs requires methods that can efficiently construct the sterically hindered quaternary stereocenter. The choice of strategy depends on the specific requirements for stereochemistry, scale, and available starting materials.

Classical Racemic Syntheses

Two foundational methods, the Strecker synthesis and the Bucherer-Bergs reaction, provide reliable access to racemic this compound from the readily available starting material, pentan-2-one (methyl propyl ketone).

A. The Strecker Synthesis

The Strecker synthesis is a robust, one-pot, three-component reaction that combines a ketone, an ammonia source, and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid.[5][6] For α,α-disubstituted amino acids, a ketone is used instead of an aldehyde.[5]

  • Mechanism: The reaction begins with the formation of an imine from pentan-2-one and ammonia.[7][8] A nucleophilic cyanide ion then attacks the imine carbon to form 2-amino-2-methylpentanenitrile.[5][9] The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid.[7]

B. The Bucherer-Bergs Reaction

This multicomponent reaction produces a hydantoin intermediate from a ketone, ammonium carbonate, and a cyanide source like potassium cyanide.[10][11][12] The resulting 5,5-disubstituted hydantoin can then be hydrolyzed to the desired α,α-DAA.

  • Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonium carbonate.[10] A series of cyclization and rearrangement steps leads to the stable 5-methyl-5-propylhydantoin intermediate.[11] This hydantoin is a key precursor that can be isolated before being subjected to vigorous hydrolysis (typically with a strong base like barium hydroxide followed by acid workup) to open the ring and afford the final amino acid.[10][13]

G cluster_0 Core Synthetic Pathways Pentan-2-one Pentan-2-one Strecker Strecker Bucherer-Bergs Bucherer-Bergs Aminonitrile Aminonitrile Hydantoin Hydantoin Racemic Product Racemic 2-Amino- 2-methylpentanoic acid

Table 1: Comparison of Core Racemic Synthetic Routes
FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Ketone, Ammonia, CyanideKetone, Ammonium Carbonate, Cyanide
Key Intermediate α-Aminonitrile5,5-Disubstituted Hydantoin
Key Advantage Often a one-pot procedure to the aminonitrile.[6]The hydantoin intermediate is often crystalline and easily purified.
Key Disadvantage Direct handling of ammonia and cyanide.Requires a separate, often harsh, hydrolysis step for the hydantoin.[10]
Typical Conditions Aqueous or alcoholic solvent, often buffered.Aqueous ethanol, heated (e.g., 60-70°C).[13]
Asymmetric Synthesis: Accessing Enantiopure Derivatives

For pharmaceutical applications, obtaining enantiomerically pure compounds is critical. This is achieved either by resolving the racemic mixture or, more efficiently, through asymmetric synthesis.

A. Chiral Auxiliaries

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs a subsequent reaction, such as alkylation, to proceed stereoselectively. While highly effective, this method often requires additional steps to attach and later remove the auxiliary.

B. Catalytic Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on chiral catalysts to produce the desired enantiomer with high selectivity, minimizing waste and synthetic steps.[14]

  • Asymmetric Strecker Reaction: Chiral catalysts, such as those based on titanium or aluminum complexes, can be used to control the facial selectivity of cyanide addition to the imine intermediate, leading to an enantiomerically enriched α-aminonitrile.[6]

  • Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric alkylation of glycine Schiff base equivalents under basic conditions. This approach is a powerful method for constructing chiral quaternary carbon centers.

G start Prochiral Precursor (e.g., Glycine Schiff Base) intermediate Enantioenriched Intermediate start->intermediate Asymmetric Alkylation catalyst Chiral Catalyst (e.g., Phase-Transfer Catalyst) catalyst->intermediate reagents Alkylation Reagents (e.g., MeI, Propyl Bromide) reagents->intermediate product Enantiopure Product (R)- or (S)-2-Amino-2-methylpentanoic acid intermediate->product Deprotection

Experimental Protocols: A Practical Guide

The following protocols are provided as a validated starting point for the synthesis of racemic this compound and its hydantoin precursor. Note: These procedures involve highly toxic reagents (potassium cyanide) and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide poisoning antidote kits available.

Protocol 1: Bucherer-Bergs Synthesis of 5-Methyl-5-propylhydantoin

This protocol is adapted from standard procedures for the Bucherer-Bergs reaction.[10][12]

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium cyanide (13.0 g, 0.2 mol), ammonium carbonate (38.4 g, 0.4 mol), and 100 mL of 50% aqueous ethanol. Stir the mixture until the solids dissolve.

  • Reaction Initiation: To the stirred solution, add pentan-2-one (8.6 g, 0.1 mol).

  • Reaction Conditions: Heat the mixture to 60-70°C in a water bath and maintain this temperature with stirring for 6-8 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) for the disappearance of the ketone.

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. A white precipitate of the hydantoin should form. If precipitation is slow, it can be induced by scratching the inside of the flask.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 30 mL) and then with a small amount of cold ethanol. Recrystallize the crude product from hot water or aqueous ethanol to yield pure 5-methyl-5-propylhydantoin.

Protocol 2: Hydrolysis of 5-Methyl-5-propylhydantoin to this compound
  • Reaction Setup: In a 250 mL round-bottom flask, place the purified 5-methyl-5-propylhydantoin (15.6 g, 0.1 mol) and a solution of sodium hydroxide (16.0 g, 0.4 mol) in 100 mL of water.

  • Hydrolysis: Heat the mixture to reflux for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6. The amino acid will precipitate at its isoelectric point.

  • Purification: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the white solid by vacuum filtration. Wash the product with a small amount of ice-cold water and then with acetone. The product can be further purified by recrystallization from a water/ethanol mixture to afford pure this compound.

Synthesis of Novel Derivatives: Expanding Chemical Space

The true value of this compound lies in its use as a scaffold for creating novel derivatives with tailored properties.

  • Side-Chain Functionalization: The n-propyl side chain can be modified prior to the amino acid synthesis. For example, starting with a functionalized ketone (e.g., 5-hydroxypentan-2-one) would lead to a derivative with a terminal hydroxyl group, which can be used for further conjugation or modification.

  • N-Alkylation/Acylation: The amino group provides a handle for derivatization. Standard procedures for N-methylation, or acylation with various carboxylic acids, can be employed to modulate the compound's polarity, lipophilicity, and hydrogen-bonding capacity, which are key parameters for improving oral bioavailability.[4]

  • Peptide Coupling: The most common application is its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The amino acid would first be protected (e.g., with Fmoc or Boc groups) before being activated for coupling.

Conclusion and Future Directions

This compound is more than just a constrained amino acid; it is a strategic building block for overcoming fundamental challenges in drug development, particularly in the peptide therapeutic space. The synthetic routes outlined in this guide, from classical racemic methods to modern asymmetric strategies, provide a robust toolkit for accessing this compound and its derivatives. Future research will likely focus on developing more efficient and greener catalytic asymmetric methods, as well as exploring novel side-chain modifications to further expand the utility of this powerful scaffold in the design of next-generation therapeutics.

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A Technical Guide to the Potential Applications of 2-Amino-2-methylpentanoic Acid in Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the theoretical and potential applications of 2-Amino-2-methylpentanoic acid, a non-proteinogenic amino acid (NPAA), within the dynamic field of proteomics research. While not a conventionally utilized tool, its unique α,α-disubstituted structure presents compelling opportunities for innovation in quantitative mass spectrometry and the study of protein dynamics. Drawing parallels with established methodologies that leverage other NPAAs, this document provides a framework for its potential use as a novel internal standard and as a metabolic probe to investigate protein synthesis and function. We will detail the scientific rationale, present hypothetical experimental workflows, and provide validated protocols to guide researchers in exploring these cutting-edge applications.

Part 1: Foundational Principles: Non-Proteinogenic Amino Acids in Proteomics

Introduction to this compound

This compound, also known as α-methyl-norvaline, is an aliphatic amino acid not found in the canonical 22 proteinogenic amino acids encoded by the genome[1]. Its key structural feature is the presence of a methyl group on the α-carbon, in addition to the propyl side chain. This α,α-disubstitution imparts significant conformational rigidity and potential resistance to enzymatic degradation.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C6H13NO2[2][3]
Molecular Weight 131.17 g/mol [2][4]
IUPAC Name This compound[2]
CAS Number 5455-33-4 (racemic)[2]
The Established Role of NPAAs in Proteomics and Drug Development

Non-proteinogenic amino acids are powerful tools in chemical biology and drug discovery. Their incorporation into peptides can dramatically improve stability, potency, and bioavailability by preventing degradation by proteases[5][6]. In proteomics, the intentional misincorporation of NPAAs can be used to study the effects of protein misfolding, which is relevant to many neurodegenerative diseases[1][7]. Furthermore, NPAAs equipped with specific chemical handles (bioorthogonal probes) allow for the selective labeling and tracking of newly synthesized proteins within a living cell, a technique known as metabolic labeling[8]. These established principles form the scientific basis for exploring the utility of this compound.

Part 2: Application I: A Novel Internal Standard for Quantitative Mass Spectrometry

The Rationale: The Imperative for Robust Internal Standards

Accurate and reproducible protein quantification is a cornerstone of modern proteomics. However, the multi-step workflow, from sample preparation to mass spectrometry analysis, is prone to variability. Internal standards are compounds of a known concentration added to a sample to normalize for these variations, ensuring that observed changes reflect true biology, not technical artifacts[9]. The gold standard involves using stable isotope-labeled (SIL) versions of the target analyte[10][11]. We propose that a SIL version of this compound could serve as a highly effective, non-endogenous internal standard.

Causality: Because a SIL NPAA does not naturally occur in the proteome, its signal is completely unique and free from background interference. Its chemical similarity to natural amino acids ensures it behaves predictably during sample processing and analysis, providing a reliable reference point for quantification[9].

Proposed Workflow for Quantitative Analysis

The proposed workflow involves synthesizing a heavy-isotope labeled version of this compound (e.g., with ¹³C and/or ¹⁵N) and adding a precise amount to protein digests before LC-MS/MS analysis. This "spike-in" standard can be used to quantify other molecules, such as a target therapeutic peptide that also contains an NPAA, or to serve as a general quality control standard for the analytical run.

workflow_standard Sample Biological Sample (e.g., Plasma, Tissue Lysate) Lysis Protein Extraction & Lysis Sample->Lysis Digestion Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion SpikeIn Spike-in Known Amount of Heavy-Labeled This compound Cleanup Peptide Cleanup (e.g., SPE) SpikeIn->Cleanup Digestion->SpikeIn Post-Digestion LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis: Normalize Target Peptide Signal to Internal Standard Signal LCMS->Data

Caption: Workflow for using a labeled NPAA as an internal standard.

Experimental Protocol: Peptide Quantification using an NPAA Standard

This protocol describes a bottom-up proteomics workflow, optimized for accurate quantification using a spiked-in standard[12][13].

  • Protein Extraction and Denaturation:

    • Resuspend cell or tissue pellet in a lysis buffer (e.g., 8 M urea, 50 mM HEPES, pH 8.5)[13].

    • Measure protein concentration using a BCA assay.

  • Reduction and Alkylation:

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <2 M. This is critical for enzyme activity.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C[12].

  • Standard Spiking and Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.

    • Spike in the heavy-labeled this compound internal standard at a predetermined concentration.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the peptides[13].

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid[12].

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap series) coupled to a nano-LC system.

    • The mass spectrometer should be programmed to acquire both MS1 scans (for precursor ions) and MS2 scans (for fragmentation and identification)[14].

Part 3: Application II: A Metabolic Probe of Protein Structure and Function

The Rationale: Probing Proteome Dynamics

Metabolic labeling involves introducing amino acids with unique properties into cellular proteins via the cell's own translational machinery[8][15]. This allows for the study of protein synthesis, turnover, and degradation rates. The α,α-disubstituted nature of this compound makes it a particularly interesting probe. Its incorporation could induce localized conformational constraints or block post-translational modifications, providing a method to study the functional importance of specific protein regions.

Causality: If this compound is successfully charged to a tRNA and incorporated into a protein, its bulky α-methyl group would restrict the rotational freedom of the polypeptide backbone. This could alter protein folding, stability, or protein-protein interactions, and the resulting phenotypic or proteomic changes can be measured to infer function[6].

Proposed Workflow for In Vivo Labeling and Analysis

This workflow outlines the process of introducing the NPAA into cell culture, followed by proteomic analysis to identify sites of incorporation and measure downstream effects.

workflow_metabolic cluster_cell In Vivo Cell Culture Culture Culture cells in media containing this compound Uptake Cellular Uptake & tRNA Charging Incorporation Ribosomal Incorporation into Nascent Proteins Harvest Harvest Cells & Lyse Incorporation->Harvest Proteomics Proteomics Workflow (Digestion, LC-MS/MS) Harvest->Proteomics Analysis Data Analysis Proteomics->Analysis ID Identify Peptides with NPAA (via Mass Shift) Analysis->ID Quant Quantify Changes in Global Proteome Analysis->Quant

Caption: Workflow for metabolic labeling with an NPAA.

Experimental Protocol: Assessing NPAA Incorporation

This protocol is designed to determine if this compound can be incorporated into the proteome and to identify the resulting cellular changes[7].

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., HEK293 or HeLa) in standard media.

    • For the experimental group, replace the standard media with media depleted of a specific natural amino acid (e.g., norvaline or leucine) but supplemented with this compound.

    • Incubate the cells for a defined period (e.g., 24-48 hours) to allow for protein turnover and incorporation of the NPAA.

  • Protein Extraction and Digestion:

    • Harvest both control and experimental cells.

    • Perform the protein extraction, reduction, alkylation, and tryptic digestion steps as described in Protocol 2.3.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis and Interpretation:

    • Utilize proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

    • Crucially, the search parameters must be modified to include a variable modification corresponding to the mass difference between the NPAA and the amino acid it is predicted to replace.

    • Successful identification of peptides with this specific mass shift provides direct evidence of incorporation[7].

    • Perform quantitative analysis to compare the proteomes of the control and NPAA-treated cells, identifying proteins whose expression levels change in response to the NPAA-induced stress or functional alterations.

Part 4: Analytical Methodologies for Detection

The detection and quantification of this compound, both as a free molecule and within a peptide, relies on several core analytical techniques.

  • Mass Spectrometry (MS): This is the central technology for proteomics. High-resolution MS can accurately determine the mass of peptides, allowing for the detection of the mass shift caused by NPAA incorporation[14][16]. Tandem MS (MS/MS) fragments the peptide, providing sequence information that can pinpoint the exact location of the NPAA[17].

  • Liquid Chromatography (LC): Used upstream of the mass spectrometer, HPLC and nano-LC separate the complex mixture of peptides before they enter the MS, reducing complexity and improving the number of identified proteins[18].

  • Gas Chromatography (GC): GC, often coupled with MS, can be used for the analysis of free amino acids after a derivatization step to make them volatile. This could be useful for measuring the uptake of this compound from the cell culture medium[18][19].

Conclusion and Future Directions

This compound represents an untapped resource in proteomics research. This guide has outlined the scientific rationale and practical frameworks for its potential application as a novel internal standard for high-precision quantification and as a metabolic probe to explore protein function in vivo. While these applications are currently theoretical, they are firmly grounded in the established principles of using non-proteinogenic amino acids in biological mass spectrometry. Future research should focus on the chemical synthesis of stable-isotope-labeled variants and on in-depth cell culture studies to validate its rate of incorporation and assess its biological effects. The successful development of these methods could provide researchers with a valuable new tool to enhance the accuracy and depth of their proteomic investigations.

References

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The Genesis of a New Class of Peptides: An In-Depth Technical Guide to the Early Research on α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of a methyl group at the α-carbon of an amino acid residue represents a subtle yet profound modification that has fundamentally reshaped the landscape of peptide science and drug development. This technical guide provides a comprehensive exploration of the seminal research into α-methyl amino acids, tracing their origins from the foundational, non-stereospecific syntheses to the initial elucidation of their unique conformational properties. We will delve into the pioneering synthetic methodologies, the causal reasoning behind early experimental choices, and the nascent understanding of how α-methylation imparts conformational rigidity. This guide is structured to provide not only a historical narrative but also actionable, field-proven insights for contemporary researchers navigating the world of peptidomimetics.

The Dawn of a New Amino Acid: Pioneering Syntheses

The journey into the world of α-methyl amino acids began not with a sophisticated, stereospecific design, but with the adaptation of general amino acid syntheses to ketones instead of aldehydes. These early methods were robust and effective, providing the first access to this novel class of compounds, albeit as racemic mixtures.

The Strecker Synthesis: A Gateway to α,α-Disubstituted Amino Acids

First described by Adolph Strecker in 1850, the Strecker synthesis is a cornerstone of amino acid chemistry. Its adaptation for the synthesis of α-methyl amino acids was a logical and crucial first step. The fundamental insight was the substitution of an aldehyde with a ketone, leading to the formation of an α,α-disubstituted amino acid.

The causality behind this choice is elegant in its simplicity. The reaction proceeds through the formation of an α-aminonitrile intermediate. By starting with a ketone (R1-CO-R2), the resulting aminonitrile, and subsequently the amino acid, would necessarily bear two substituents at the α-carbon. To synthesize an α-methyl amino acid, one of these substituents is a methyl group.

Objective: To synthesize racemic α-methylalanine from acetone.

Materials:

  • Acetone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in water is prepared.

    • Acetone is added to this solution. The reaction is typically stirred at room temperature.

    • Causality: The ammonium chloride provides a source of ammonia and a mildly acidic medium. The ammonia reacts with acetone to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.

  • Hydrolysis of the Nitrile:

    • The α-aminonitrile is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid.

    • Causality: The strong acidic conditions protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This initiates the hydrolysis of the nitrile group to a carboxylic acid.

  • Isolation and Purification:

    • The reaction mixture is cooled, and the resulting α-methylalanine hydrochloride is often precipitated.

    • The free amino acid can be obtained by neutralizing the solution with a base, such as sodium hydroxide, to its isoelectric point.

    • The product is then typically purified by recrystallization.

Diagram: Strecker Synthesis of α-Methylalanine

Strecker_Synthesis Acetone Acetone Reagents1 + NH₄Cl + NaCN Acetone->Reagents1 Aminonitrile α-Aminonitrile Reagents1->Aminonitrile Reagents2 + H₃O⁺ (Hydrolysis) Aminonitrile->Reagents2 aMethylalanine α-Methylalanine (racemic) Reagents2->aMethylalanine

Caption: Strecker synthesis pathway for α-methylalanine.

The Bucherer-Bergs Synthesis: A Multicomponent Approach

Developed in the early 20th century by Hans Theodor Bucherer and Hermann Bergs, the Bucherer-Bergs reaction provided an alternative and often more efficient route to α,α-disubstituted amino acids. This multicomponent reaction utilizes a ketone, potassium cyanide, and ammonium carbonate to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.

The choice of ammonium carbonate is key; it serves as a source of both ammonia and carbon dioxide. This allows for the in-situ formation of the hydantoin ring system, a stable intermediate that can be readily isolated.

Objective: To synthesize racemic α-methylphenylalanine from acetophenone.

Materials:

  • Acetophenone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Hydantoin Formation:

    • Acetophenone, potassium cyanide, and ammonium carbonate are heated in a sealed vessel with a mixture of ethanol and water.

    • Causality: The ketone reacts with cyanide to form a cyanohydrin. Ammonia, from the decomposition of ammonium carbonate, then reacts to form an aminonitrile. This intermediate undergoes a cyclization reaction with carbon dioxide (also from ammonium carbonate) to yield the 5,5-disubstituted hydantoin.

  • Hydrolysis of the Hydantoin:

    • The isolated hydantoin is then hydrolyzed, typically by heating with a strong base like sodium hydroxide, followed by acidification.

    • Causality: The basic hydrolysis opens the hydantoin ring to form a carbamate, which is then further hydrolyzed to the amino acid upon acidification.

  • Isolation and Purification:

    • After hydrolysis and neutralization, the α-methylphenylalanine is isolated, often by precipitation at its isoelectric point, and purified by recrystallization.

Diagram: Bucherer-Bergs Synthesis Workflow

Bucherer_Bergs_Synthesis Ketone Ketone (e.g., Acetophenone) Reagents1 + KCN + (NH₄)₂CO₃ Ketone->Reagents1 Hydantoin 5,5-Disubstituted Hydantoin Reagents1->Hydantoin Reagents2 + NaOH, H₂O (Hydrolysis) Hydantoin->Reagents2 AminoAcid α-Methyl Amino Acid (racemic) Reagents2->AminoAcid

Caption: Bucherer-Bergs pathway to α-methyl amino acids.

The Challenge of Chirality: Early Resolution Techniques

A significant limitation of these early synthetic methods was their lack of stereocontrol, yielding racemic mixtures of D- and L-enantiomers. For applications in biological systems, the separation of these enantiomers was paramount. Early researchers turned to classical resolution techniques, with enzymatic methods proving to be particularly powerful.

Enzymatic resolution leverages the high stereospecificity of enzymes, which will typically act on only one enantiomer of a racemic substrate.

Protocol: Enzymatic Resolution of N-Acetyl-DL-α-Methylleucine

Objective: To resolve a racemic mixture of N-acetyl-α-methylleucine using an acylase enzyme.

Materials:

  • N-Acetyl-DL-α-methylleucine

  • Acylase (e.g., from Aspergillus oryzae)

  • Buffer solution (pH adjusted to the enzyme's optimum)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Enzymatic Hydrolysis:

    • The racemic N-acetyl-α-methylleucine is dissolved in the buffer solution.

    • Acylase is added, and the mixture is incubated at a controlled temperature (typically 37°C).

    • Causality: The acylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted.

  • Separation of Enantiomers:

    • The reaction is terminated, often by heating to denature the enzyme.

    • The pH of the solution is adjusted to be acidic (e.g., pH 2-3) with HCl.

    • The mixture is then extracted with an organic solvent like ethyl acetate.

    • Causality: At an acidic pH, the free L-α-methylleucine will be protonated and remain in the aqueous layer, while the more nonpolar N-acetyl-D-α-methylleucine will be extracted into the organic layer.

  • Isolation of Pure Enantiomers:

    • The aqueous layer is collected, and the L-α-methylleucine can be isolated by evaporation of the water or by crystallization.

    • The organic layer is evaporated to yield N-acetyl-D-α-methylleucine, which can then be deprotected by acid hydrolysis to give D-α-methylleucine.

Unveiling a New Conformation: The Impact of α-Methylation on Peptide Structure

Perhaps the most significant contribution of early research on α-methyl amino acids was the discovery of their profound impact on peptide conformation. The substitution of the α-hydrogen with a methyl group sterically restricts the permissible dihedral angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles.

Early conformational studies, pioneered by researchers like Murray Goodman, utilized techniques such as X-ray crystallography and various spectroscopic methods to investigate peptides containing α-methylated residues. These studies revealed that the presence of an α-methyl group significantly reduces the conformational flexibility of the peptide chain, favoring the adoption of well-defined secondary structures.

The key finding was that α-methylated amino acids are potent helix promoters, strongly favoring the formation of 3₁₀-helices and α-helices. This conformational ordering effect is a direct consequence of the steric hindrance imposed by the additional methyl group, which limits the accessible regions of the Ramachandran plot to those corresponding to helical structures.

Diagram: Conformational Effect of α-Methylation

Conformational_Effect cluster_0 Standard Amino Acid cluster_1 α-Methyl Amino Acid StandardAA Flexible Backbone (Wide range of φ, ψ angles) RandomCoil Random Coil Conformation StandardAA->RandomCoil High conformational freedom MethylatedAA Restricted Backbone (Limited φ, ψ angles) Helical Helical Conformation (e.g., 3₁₀- or α-helix) MethylatedAA->Helical Steric hindrance promotes helicity

Caption: Impact of α-methylation on peptide backbone flexibility.

Early Applications and Future Outlook

The unique properties of α-methyl amino acids were quickly recognized for their potential in medicinal chemistry and drug design. The increased proteolytic stability and conformational rigidity offered by these modified residues made them attractive building blocks for creating more potent and durable peptide-based therapeutics. An early and notable example is the drug L-α-methyldopa, used to treat hypertension.

The foundational research laid out in this guide provided the critical understanding necessary for the rational design of peptidomimetics. The ability to enforce specific secondary structures has been instrumental in developing peptides with enhanced receptor binding affinity and specificity.

Conclusion

The early research on α-methyl amino acids stands as a testament to the power of fundamental organic synthesis and physical chemistry in driving innovation in the life sciences. The pioneering work on their synthesis, resolution, and conformational analysis has provided an enduring legacy, forming the bedrock upon which much of modern peptide design and drug development is built. For researchers today, a deep appreciation of these early discoveries is not merely a historical exercise, but a source of invaluable insight into the fundamental principles that govern the structure and function of these remarkable molecules.

References

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258. [Link]

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  • Benedetti, E., Marsh, R. E., & Goodman, M. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 98(21), 6676–6684. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Toniolo, C., & Benedetti, E. (1991). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Macromolecules, 24(14), 4004–4009. [Link]

  • Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. Retrieved from [Link]

  • Islam, R., Sviridov, D. O., Drake, S. K., Tunyi, J., Abdoulaeva, G., Freeman, L. A., Pastor, R. W., & Remaley, A. T. (2020).

potential therapeutic applications of 2-Amino-2-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-2-methylpentanoic Acid

Abstract

This compound is a non-proteinogenic, α-methylated amino acid. While its direct therapeutic applications remain largely unexplored, its unique structural characteristics—notably the α-methyl group conferring metabolic stability and a side chain influencing transporter affinity—position it as a compelling scaffold for drug development. Analysis of its derivatives reveals significant potential in diagnostics, as demonstrated by radiolabeled analogues for oncological imaging, and as a versatile building block for complex, biologically active molecules such as enzyme inhibitors. This guide synthesizes the current, albeit limited, direct research with insights from its derivatives to map out a mechanistic rationale for its future therapeutic applications, primarily focusing on targeting the aberrant amino acid metabolism characteristic of various pathologies, including cancer.

Part 1: Core Compound Profile and Synthesis

Physicochemical Properties

This compound, also known as α-methyl-norvaline, possesses a chiral center at the α-carbon. Its fundamental properties are crucial for understanding its biological behavior and potential for chemical modification.

PropertyValueReference
Molecular FormulaC6H13NO2[1][2]
Molecular Weight131.17 g/mol [1][2]
IUPAC NameThis compound[1]
Synonymsα-methyl-DL-norvaline[1]
XLogP3-AA-1.9[1][2]
Topological Polar Surface Area63.3 Ų[1][2]
Synthesis Overview

The synthesis of α,α-disubstituted amino acids like this compound and its derivatives is a well-established area of organic chemistry. While a specific, optimized synthesis for the parent compound is not prominently featured in therapeutic literature, the methods used for its derivatives provide a clear blueprint. For instance, the synthesis of a fluorinated analogue for PET imaging involved a multi-step process starting from commercially available materials, demonstrating the feasibility of creating complex derivatives from basic precursors[3]. The synthesis of intermediates for drugs like Sacubitril further underscores the compound's role as a versatile chemical building block[4][5].

Part 2: The Mechanistic Rationale - Exploiting Aberrant Amino Acid Metabolism

A foundational principle for the therapeutic potential of this compound lies in the metabolic reprogramming observed in many diseases, most notably cancer. Cancer cells exhibit an increased demand for nutrients, including amino acids, to sustain rapid proliferation and biomass production[6]. This demand leads to the significant upregulation of amino acid transporters on the cell surface, creating a "window of opportunity" for therapeutic intervention[7][8].

Amino acid transporters, a diverse group of membrane proteins from the Solute Carrier (SLC) family, are responsible for moving amino acids across cellular membranes[8][9]. Transporters such as System L (e.g., LAT1/SLC7A5) and System A (e.g., SNAT2/SLC38A2) are frequently overexpressed in various tumors and are associated with poor prognosis[9]. These transporters become critical nodes that can be exploited. Non-natural amino acids, like this compound, can be designed to act as:

  • Competitive Inhibitors : By binding to the transporter, they can block the uptake of essential amino acids, effectively starving the cancer cells.

  • Targeted Delivery Vehicles (Trojan Horses) : They can be used to carry cytotoxic agents or imaging probes selectively into cells with high transporter activity.

The α-methyl group is particularly significant as it often prevents the molecule from being recognized and metabolized by intracellular enzymes, leading to accumulation within the target cell and a more sustained effect.

G cluster_1 Cancer Cell Cytoplasm Essential_AAs Essential Amino Acids (e.g., Leucine) Transporter Upregulated Amino Acid Transporter (e.g., System L / LAT1) Essential_AAs->Transporter Uptake Compound This compound (or derivative) Compound->Transporter Competitive Inhibition mTORC1 mTORC1 Signaling Proliferation Cell Growth & Proliferation mTORC1->Proliferation Metabolism Protein & Lipid Synthesis mTORC1->Metabolism Transporter->mTORC1 Activates

Figure 1: Logic diagram illustrating the inhibition of cancer cell growth by targeting upregulated amino acid transporters.

Part 3: Derivative Case Study - Radiolabeled Analogues for Oncological Imaging

A compelling application of this compound's scaffold is in the development of diagnostic agents for Positron Emission Tomography (PET).

(S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe)

Researchers have successfully synthesized and evaluated a novel 18F-labeled analogue, [18F]FAMPe, for brain tumor imaging[3]. The rationale was to create a tracer with a longer alkyl side chain to enhance its transport via the System L amino acid transport system, which is known to be upregulated in gliomas.

The study found that the (S)-enantiomer, (S)-[18F]FAMPe, demonstrated superior tumor imaging properties compared to established tracers. It showed significant uptake in a mouse glioblastoma model, providing higher tumor-to-brain ratios[3]. This selective accumulation highlights the principle that modifying the this compound backbone can create probes that effectively target the unique metabolic machinery of cancer cells.

Quantitative Data Summary

The effectiveness of a PET tracer is often measured by its differential uptake in target versus non-target tissues.

TracerTumor Uptake (SUV)Tumor-to-Brain RatioReference
(S)-[18F]FAMPeHigherHigher than (S)-[18F]FET[3]
(R)-[18F]FAMPeLower than (S)-enantiomerLower than (S)-enantiomer[3]
(S)-[18F]FET (established tracer)Lower than (S)-[18F]FAMPeLower than (S)-[18F]FAMPe[3]
Standardized Uptake Value; data presented qualitatively based on study conclusions.
Experimental Protocol: In Vitro Tracer Uptake Assay

To validate that the tracer uptake is mediated by specific transporters, in vitro uptake assays are essential. The following is a generalized protocol based on methodologies described in the literature[3].

Objective: To determine the mechanism of (S)-[18F]FAMPe uptake in DBT glioma cells.

Materials:

  • DBT glioma cell line

  • Cell culture medium (e.g., DMEM) and plates

  • (S)-[18F]FAMPe

  • Amino acid transport inhibitors:

    • 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) - a System L inhibitor

    • N-(methylamino)isobutyric acid (MeAIB) - a System A inhibitor

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., NaOH)

  • Gamma counter

Methodology:

  • Cell Seeding: Plate DBT glioma cells in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Wash the cells with PBS. Pre-incubate the cells for 15 minutes in PBS at 37°C. For inhibition studies, add specific inhibitors (e.g., 2 mM BCH or 2 mM MeAIB) during this step.

  • Tracer Incubation: Add the radiotracer (S)-[18F]FAMPe (approx. 1 µCi/mL) to each well and incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 10 minutes.

  • Quantification: Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Protein Normalization: Use a small aliquot of the lysate to determine the total protein content (e.g., using a BCA assay) to normalize the radioactivity counts.

  • Data Analysis: Express the results as a percentage of the control (no inhibitor) uptake and compare the uptake levels in the presence and absence of inhibitors to determine the contribution of each transport system.

G cluster_workflow In Vitro Tracer Uptake Assay Workflow A 1. Seed DBT Glioma Cells in 24-well plates B 2. Pre-incubate cells with/without Inhibitors (BCH, MeAIB) A->B C 3. Add (S)-[18F]FAMPe and incubate at 37°C B->C D 4. Terminate uptake with ice-cold PBS wash C->D E 5. Lyse cells with NaOH D->E F 6. Measure radioactivity in lysate (Gamma Counter) E->F G 7. Normalize counts to protein content F->G H 8. Analyze data to determine transporter contribution G->H

Figure 2: Experimental workflow for an in vitro radiotracer uptake assay.

Part 4: Derivative Case Study - A Scaffold for Enzyme Inhibitors

The utility of this compound extends beyond being a direct biological modulator to serving as a crucial chiral building block in the synthesis of complex pharmaceuticals.

Intermediate for Sacubitril Synthesis

A derivative, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a key intermediate in the preparation of Sacubitril[4]. Sacubitril is a component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug Entresto, which is a first-line treatment for heart failure. Sacubitril itself is a prodrug that is metabolized to an active form that inhibits neprilysin, an enzyme responsible for breaking down natriuretic peptides that protect the cardiovascular system.

This application demonstrates the value of the 2-methylpentanoic acid core in establishing a specific stereochemistry required for potent and selective enzyme inhibition. While the therapeutic effect is unrelated to amino acid transport in this case, it authoritatively establishes the compound's value and versatility in drug development pipelines.

G A 2-Amino-2-methylpentanoic Acid Core Structure B Key Intermediate (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-... -2-methylpentanoic acid A->B Serves as Scaffold C Final Drug Product Sacubitril B->C Precursor in Synthesis D Therapeutic Application Neprilysin Inhibitor for Heart Failure C->D Provides Activity

Figure 3: Logical relationship from the core scaffold to the therapeutic drug Sacubitril.

Part 5: Future Directions and Unexplored Potential

The true potential of this compound likely lies in applications that are yet to be fully investigated.

Immunosuppression

Patents for related 2-aminopentanoic acid compounds describe excellent immunosuppressive actions, suggesting their use as agents to prevent rejection in organ transplantation or to treat autoimmune diseases[10]. This raises the possibility that this compound or its derivatives could be developed to modulate immune responses, potentially by interfering with the metabolic pathways of highly proliferative immune cells.

Direct Anti-Cancer Therapeutics

Building on the mechanistic rationale in Part 2, the most direct therapeutic application would be to use this compound or a simple derivative as a competitive inhibitor of amino acid transporters to induce cancer cell starvation. Recent studies have shown that restricting specific amino acids, such as serine and glycine, can enhance anti-tumor immunity and make cancers more susceptible to immunotherapy[11]. A molecule like this compound could mimic this effect pharmacologically.

Proposed Experimental Workflow: Transporter Inhibition Screen

To explore this potential, a primary screen to identify its inhibitory effects on a panel of key amino acid transporters would be a logical first step.

G cluster_workflow Screening Workflow for Transporter Inhibition A 1. Select cell lines engineered to overexpress single transporters (e.g., LAT1, ASCT2, SNAT2) B 2. Perform radiolabeled substrate uptake assay for each transporter A->B C 3. Add varying concentrations of This compound to determine IC50 B->C D 4. Identify 'hit' transporters with low IC50 values C->D E 5. Validate hits in cancer cell lines with endogenous expression D->E F 6. Test for downstream effects: mTORC1 inhibition, reduced proliferation E->F

Figure 4: A proposed workflow to screen for the inhibitory activity of this compound against key amino acid transporters.

Conclusion

This compound stands as a promising, yet underutilized, chemical entity in therapeutic development. While direct evidence of its efficacy is sparse, the successful application of its derivatives provides a strong, scientifically grounded rationale for its potential. Its ability to serve as a scaffold for PET imaging agents targeting brain tumors and as a key intermediate for a blockbuster cardiovascular drug highlights its versatility. The most compelling future direction lies in leveraging its structure to target the metabolic vulnerabilities of cancer cells by inhibiting the upregulated amino acid transporters essential for their survival. Further research, beginning with systematic screening and mechanistic studies, is warranted to unlock the full therapeutic potential of this simple but powerful molecule.

References

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  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC - PubMed Central. (URL: )
  • (2R,3S)-2-amino-3-methylpentanoic acid - ChemShuttle. (URL: )
  • EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants - Google P
  • s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1 - MedchemExpress.com. (URL: )
  • This compound | C6H13NO2 | CID 229526 - PubChem. (URL: [Link])

  • (R)-2-Amino-2-methyl-pentanoic acid | C6H13NO2 | CID 13797673 - PubChem. (URL: [Link])

  • 2-Methylpentanoic Acid Guide: Pharma & Industrial Applic
  • US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google P
  • Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid - PrepChem.com. (URL: [Link])

  • Application of In Silico And In Vitro Methods to Address Data Gaps in Chemical Risk Assessment: A Case Study With 2-amino-2-methylpropanol.
  • Amino Acids Supplementation in Cancer: What Do We Feed, the P
  • Transporters at the Interface between Cytosolic and Mitochondrial Amino Acid Metabolism - PMC - PubMed Central. (URL: )
  • Restricting 2 Amino Acids eliminated Cancer in Clinical Trial! - YouTube. (URL: [Link])

  • Amino Acid Transporters in Plants: Identification and Function - MDPI. (URL: [Link])

  • Targeting amino acid metabolism in cancer - PubMed. (URL: [Link])

  • Amino acid transporter - Wikipedia. (URL: [Link])

  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (URL: )
  • Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies - PubMed Central. (URL: )
  • Role of amino acid transporters in amino acid sensing1 - PMC - PubMed Central. (URL: [Link])

Sources

A Technical Guide to Non-Natural Amino Acids in Peptide Design: From Concept to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the strategic use of non-natural amino acids (nnAAs) in modern peptide design. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical tools to overcome the inherent limitations of natural peptides and engineer next-generation therapeutics.

Part 1: The Rationale for Moving Beyond Nature's Alphabet

The Promise and Pitfalls of Peptide Therapeutics

Peptides represent a unique and highly attractive class of therapeutic agents. Situated in the chemical space between small molecules and large biologics, they offer a compelling combination of high selectivity, potency, and a lower likelihood of off-target toxicity compared to small molecule drugs.[1][2] The journey of peptide therapeutics began with the isolation and use of insulin in the 1920s, and since then, over 60 peptide drugs have been approved for a wide range of diseases.[1]

However, the therapeutic potential of native peptides is often hampered by significant liabilities. Peptides composed of the 20 proteinogenic amino acids are typically susceptible to rapid degradation by proteases in the body, leading to a short plasma half-life.[3][4] Furthermore, their generally hydrophilic and flexible nature results in poor membrane permeability and low oral bioavailability, often necessitating administration via injection.[1][5][6] These challenges have historically limited the broader application of peptides as mainstream drugs.

Introducing Non-Natural Amino Acids (nnAAs): The Chemist's Toolkit for Peptide Engineering

To overcome these pharmacokinetic and metabolic hurdles, medicinal chemists have turned to non-natural amino acids (nnAAs), also known as non-proteinogenic or non-canonical amino acids (ncAAs).[1][7][8] These are amino acids that are not among the 20 genetically encoded building blocks. By strategically incorporating nnAAs, it is possible to fundamentally alter the properties of a peptide.[1][7] This chemical modification can enhance stability, control conformation, improve permeability, and ultimately transform a promising peptide lead into a viable drug candidate.[1][5][7] The use of nnAAs has become a cornerstone of modern peptide drug discovery, enabling the development of more robust and effective therapeutics.[5][9]

Part 2: The Modern Lexicon of Amino Acids: Types and Properties

The power of nnAAs lies in their vast structural diversity. They can be broadly classified based on the type of modification relative to their natural counterparts. This diversity allows for the fine-tuning of various peptide properties.

A Classification of nnAAs
  • D-Amino Acids: The simplest class of nnAAs, these are the stereoisomers (enantiomers) of the natural L-amino acids. Their incorporation can drastically increase resistance to proteolysis because proteases are highly stereospecific for L-amino acids.[10]

  • N-Alkylated Amino Acids: Modification of the backbone amide nitrogen, most commonly N-methylation (e.g., Sarcosine), removes the hydrogen bond donor capability. This modification can increase proteolytic resistance and significantly improve membrane permeability by reducing the desolvation penalty for crossing the lipid bilayer.[5]

  • α,α-Disubstituted Amino Acids: These amino acids, such as α-aminoisobutyric acid (Aib), have a second substituent on the α-carbon.[11] This substitution severely restricts the allowable Ramachandran space, forcing the peptide backbone into specific conformations, often promoting helical structures.[12] This conformational constraint can lead to higher receptor affinity and improved stability.

  • β- and γ-Amino Acids: These are homologated amino acids with one or two additional carbon atoms in the backbone between the carboxyl and amino groups. Peptides constructed from these building blocks, known as β-peptides or γ-peptides, adopt unique secondary structures and are highly resistant to degradation by proteases.[13]

  • Conformationally Constrained nnAAs: This broad category includes amino acids where the side chain is cyclized onto the backbone or contains rigid ring systems. These constraints reduce the number of accessible conformations, pre-organizing the peptide into a bioactive shape and thus enhancing binding affinity.[6][14]

  • Side-Chain Modified nnAAs: This is perhaps the most diverse class, encompassing any modification to the side chain. Examples include fluorinated amino acids to modulate electronic properties and lipophilicity, and amino acids with novel functional groups (alkynes, azides) for bioconjugation.[][16]

Table 1: A Comparative Overview of Common nnAA Classes
nnAA ClassExamplePrimary Application(s)Key Advantage(s)
D-Amino Acids D-AlanineEnhance proteolytic stabilitySimple substitution, high resistance to proteases
N-Alkylated N-Methyl-LeucineImprove permeability, stabilityIncreases lipophilicity, removes H-bond donor
α,α-Disubstituted Aib (α-aminoisobutyric acid)Conformational constraint, helix nucleationInduces stable secondary structures
β-Amino Acids β-HomophenylalanineCreate novel structures, enhance stabilityResistant to common proteases, unique folding
Constrained nnAAs Tic (Tetrahydroisoquinoline-3-carboxylic acid)Mimic turns, restrict conformationPre-organizes peptide for receptor binding
Side-Chain Modified 4-Fluoro-PhenylalanineModulate binding, improve stabilityFine-tunes electronic and steric properties

Part 3: From Blueprint to Polypeptide: Synthesis and Incorporation Strategies

The ability to incorporate nnAAs into peptides relies on robust chemical and biological methodologies. The choice of method depends on the desired peptide length, complexity, and the specific nnAA being used.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemists

Solid-Phase Peptide Synthesis (SPPS) is the most common and versatile method for chemically synthesizing peptides containing nnAAs.[17] The peptide is assembled in a stepwise fashion while one end is covalently anchored to an insoluble resin support. This approach allows for the use of excess reagents to drive reactions to completion, with purification simply involving washing the resin. The most prevalent strategy is the Fmoc/tBu approach, which uses a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups.[17]

Workflow Diagram 1: Incorporation of nnAAs via Fmoc-SPPS

The following diagram illustrates a single cycle of amino acid addition in Fmoc-SPPS, which is repeated to build the peptide chain.

SPPS_Workflow cluster_cycle Single SPPS Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Wash (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling 3. Washing2 Wash (DMF, DCM) Coupling->Washing2 4. NextCycle Ready for Next Cycle Washing2->NextCycle 5. caption General workflow for a single amino acid addition cycle in Fmoc-SPPS.

Caption: General workflow for a single amino acid addition cycle in Fmoc-SPPS.

Detailed Protocol: Fmoc-SPPS of a Peptide Containing a Generic nnAA

This protocol describes a representative manual synthesis cycle on a 0.1 mmol scale using a standard Fmoc-Rink Amide resin. The nnAA is treated as a standard Fmoc-protected amino acid.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected natural and non-natural amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.[17]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes and drain.[17]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free primary amine.

  • Amino Acid Coupling (Natural or nnAA):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (DIPEA, 6-10 equivalents) to the amino acid solution to activate it. Pre-activate for 5 minutes.[17]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.[17]

  • Post-Coupling Wash: Wash the resin with DMF (3 times) and DCM (3 times). A ninhydrin test should be performed to confirm the completion of the coupling (a negative result indicates success).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[17]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Beyond Chemical Synthesis: Biological and Semi-Synthetic Methods

While SPPS is powerful, it becomes inefficient for very long peptides or proteins.[17] Alternative strategies include:

  • Genetic Code Expansion: This in vivo technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a nonsense codon (e.g., the amber stop codon UAG) and insert a specific nnAA during ribosomal protein synthesis.[17] This allows for the site-specific incorporation of nnAAs into large proteins inside living cells.

  • Native Chemical Ligation (NCL): A semi-synthetic method where two unprotected peptide fragments are joined together. One peptide must have a C-terminal thioester and the other an N-terminal cysteine. This chemoselective reaction forms a native peptide bond at the ligation site and is invaluable for constructing large proteins that can contain nnAAs in one or both fragments.[][16]

Part 4: The Functional Impact: How nnAAs Revolutionize Peptide Properties

The true value of nnAAs is realized in their ability to precisely modulate the pharmacological properties of peptides.

Fortifying the Fortress: Enhancing Proteolytic Stability

One of the most significant applications of nnAAs is to increase a peptide's resistance to enzymatic degradation.[4] Natural proteases have evolved to recognize and cleave specific peptide sequences composed of L-amino acids. By introducing modifications at or near the cleavage site, one can disrupt this recognition.

  • Causality: The introduction of a D-amino acid, an N-methylated backbone, or a bulky group like Aib creates steric hindrance that prevents the peptide from fitting into the active site of the protease.[11][18] This modification effectively "shields" the peptide bond from enzymatic attack, prolonging its half-life in biological fluids.[18] For example, peptides made entirely of β-amino acids are exceptionally stable as proteases are not evolved to recognize their backbone structure.[13]

Table 2: Impact of nnAA Substitution on Peptide Half-Life (Illustrative Data)
Peptide SequenceModificationProteaseHalf-Life (t½)Fold Increase
L-Ala-L-Phe-L-LysNone (Native)Chymotrypsin~5 min1x
L-Ala-D-Phe -L-LysD-amino acid substitutionChymotrypsin> 24 hours> 288x
L-Ala-Aib -L-Lysα,α-disubstitutionChymotrypsin~8 hours~96x
L-Ala-NMe-Phe -L-LysN-methylationChymotrypsin~12 hours~144x
Note: Data is illustrative and compiled from general principles discussed in the literature. Actual values are highly sequence- and enzyme-dependent.
The Art of Conformation: Constraining Peptides for Potency and Selectivity

Peptides are often highly flexible molecules in solution, existing as an ensemble of different conformations. However, only one of these conformations is typically responsible for binding to the biological target (the "bioactive conformation"). A significant amount of energy is lost upon binding as the peptide must adopt this specific shape.

  • Causality: By incorporating conformationally constrained nnAAs, we can limit the peptide's flexibility and pre-organize it into a structure that more closely resembles the bioactive conformation.[6][14] This reduces the entropic penalty of binding, leading to a significant increase in binding affinity (potency) and often selectivity, as the constrained shape may no longer fit well into off-target receptors.[19]

Diagram 2: The Principle of Conformational Constraint

This diagram illustrates how a flexible native peptide compares to a constrained peptide when binding to a receptor.

Conformational_Constraint cluster_native Native Flexible Peptide cluster_constrained Constrained Peptide cluster_receptor Receptor p1 Conf 1 p2 Conf 2 p3 Bioactive Conf p4 Conf 4 receptor Receptor Binding Site p3->receptor High Entropic Cost p_constrained Locked Bioactive Conf p_constrained->receptor Low Entropic Cost caption A constrained nnAA locks the peptide in its bioactive form, reducing the energy penalty for receptor binding.

Caption: A constrained nnAA locks the peptide in its bioactive form, reducing the energy penalty for receptor binding.

Breaching Barriers: Improving Permeability and Oral Bioavailability

A major goal in peptide drug discovery is achieving oral bioavailability. This requires the peptide to survive the harsh environment of the GI tract and permeate the intestinal membrane.[5] nnAAs play a critical role in modulating the physicochemical properties that govern this process.[1][5][7]

  • Causality: The permeability of a peptide is largely dictated by its size, charge, and its ability to shed its water shell to enter the lipid membrane. N-methylation is a particularly effective strategy as it breaks the pattern of backbone hydrogen bond donors, reducing the molecule's polarity and improving its passive diffusion characteristics.[5] Similarly, incorporating lipophilic side chains can enhance partitioning into the membrane.[5] These modifications help to improve the "drug-likeness" of peptides, moving them closer to the properties required for oral absorption.[5]

Part 5: Case Study: Semaglutide - A Success Story of nnAA Integration

Semaglutide (marketed as Ozempic®, Rybelsus®, Wegovy®) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used to treat type 2 diabetes and obesity. It serves as an excellent example of how nnAAs can transform a native peptide into a blockbuster drug.

  • The Native Peptide: Native GLP-1 has a very short half-life of only a few minutes due to rapid cleavage by the enzyme dipeptidyl peptidase-4 (DPP-IV) and renal clearance.

  • The nnAA Solution: The designers of semaglutide made a key modification at position 8, replacing the native Alanine with α-aminoisobutyric acid (Aib) .[11]

  • The Rationale and Impact: The native Alanine at position 8 is the primary recognition site for DPP-IV. The bulky, conformationally rigid Aib residue provides steric hindrance that completely prevents DPP-IV from cleaving the peptide.[11] This single nnAA substitution dramatically increases the peptide's resistance to enzymatic degradation.[11] This stability enhancement, combined with another modification (acylation with a fatty acid side chain to promote albumin binding), extends the half-life of semaglutide to approximately one week, allowing for once-weekly injections and even an oral formulation.[11]

Part 6: The Horizon: Future Directions and Unmet Challenges

The field of nnAAs in peptide design continues to evolve rapidly, driven by advances in chemistry, biology, and computational science.

  • Computational Design: Structure-based and computer-aided design are becoming increasingly powerful tools. Researchers can now computationally model the incorporation of nnAAs to predict their effect on peptide conformation and binding affinity, potentially accelerating the design of highly specific inhibitors or potent agonists.[20]

  • Expanding the Synthetic Toolbox: The development of novel synthetic methodologies and ligation chemistries continues to expand the types of nnAAs that can be synthesized and incorporated into peptides.[21] This allows for the exploration of even more diverse chemical functionalities.

  • Challenges: Despite the progress, challenges remain. The synthesis of complex nnAAs can be costly and time-consuming, which can be a bottleneck in early-stage discovery.[1] Furthermore, ensuring the safety and minimizing the potential immunogenicity of peptides containing novel nnAAs is a critical consideration during clinical development.[1][7]

Part 7: Conclusion

Non-natural amino acids have fundamentally transformed the landscape of peptide drug discovery. They provide an essential toolkit for medicinal chemists to rationally design peptides with improved stability, enhanced potency, and superior pharmacokinetic profiles. By moving beyond the 20 canonical amino acids, researchers can systematically address the inherent weaknesses of natural peptides, paving the way for a new generation of highly effective and convenient peptide-based medicines. The continued innovation in nnAA design and incorporation strategies promises to further unlock the immense therapeutic potential of peptides for a wide array of human diseases.

References

  • Ding, Y., Ting, J.P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • Hodgson, D.R.W., & Sanderson, J.M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. [Link]

  • Adhikari, A., Bhattarai, B.R., Aryal, A., Thapa, N., KC, P., Adhikari, A., Maharjan, S., Chanda, P.B., Regmi, B.P., & Parajuli, N. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science Publishers. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Ding, Y., Ting, J.P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. [Link]

  • MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]

  • Sharma, K., Rao, K., Sharma, A., Rathod, G.K., Aaghaz, S., Sehra, N., Parmar, R., Kumar, R., Singh, S.K., & Kumar, H. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Pêgo, S., & G. A. Ribeiro, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

  • Sharma, K., Rao, K., Sharma, A., Rathod, G.K., Aaghaz, S., Sehra, N., Parmar, R., Kumar, R., Singh, S.K., & Kumar, H. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Hodgson, D.R.W., & Sanderson, J.M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews (RSC Publishing). [Link]

  • Huhmann, S., & Koksch, B. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. PubMed. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. [Link]

  • Semantic Scholar. (n.d.). Non-standard amino acids in peptide design and protein engineering. Semantic Scholar. [Link]

  • Rotz, R.D., O'Connor, M., & Wuest, W.M. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PubMed Central. [Link]

  • Hruby, V.J., & Ahn, J.-M. (2019). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Sievers, S.A., Karanicolas, J., Chang, H.W., Zhao, A., Jiang, L., Zirafi, O., Stevens, J.T., Münch, J., Poon, D., & Kherb, J. (2011). Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation. NIH. [Link]

  • MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. MDPI. [Link]

  • Aravinda, S., Shamala, N., Roy, R., & Balaram, P. (2003). Non-protein amino acids in peptide design. ResearchGate. [Link]

  • Gelman, M.A., Richter, S., & Gellman, S.H. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

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A Technical Guide to the Research Applications of 2-Amino-2-methylpentanoic Acid (CAS 3275-37-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-methylpentanoic acid (also known as α-methyl-norvaline) is a non-proteinogenic, α,α-disubstituted amino acid. Its unique structural feature—the presence of both a methyl and a propyl group at the α-carbon—imparts significant conformational constraints when incorporated into peptide chains. This property makes it a valuable building block in medicinal chemistry and drug design, particularly for the development of peptidomimetics with enhanced stability, receptor affinity, and controlled secondary structures. This guide provides an in-depth analysis of the synthesis, conformational impact, and key research applications of this compound, with a particular focus on its role as a structural motif in the development of Neprilysin (NEP) inhibitors for cardiovascular disease.

Introduction: The Significance of α,α-Disubstituted Amino Acids

Standard α-amino acids possess a degree of conformational flexibility around the peptide bond that can be detrimental to therapeutic efficacy, often leading to poor metabolic stability and non-specific receptor interactions. The substitution of the α-hydrogen with an alkyl group, creating an α,α-disubstituted amino acid like this compound, fundamentally alters the physicochemical properties of the resulting peptide.[1][2] This modification restricts the accessible conformational space, effectively "locking" the peptide backbone into a more defined secondary structure, such as a helical or extended conformation.[3][4]

The primary advantages of incorporating α,α-disubstituted amino acids into peptide-based drug candidates include:

  • Enhanced Metabolic Stability: The steric hindrance provided by the quaternary α-carbon protects the adjacent peptide bonds from enzymatic degradation by peptidases, prolonging the in vivo half-life of the drug.[5]

  • Controlled Secondary Structure: The restricted torsional angles (phi and psi) of these amino acids can induce and stabilize specific secondary structures like β-turns and helices, which are often crucial for receptor recognition and binding.[4][6]

  • Increased Receptor Affinity and Selectivity: By presenting a more rigid and defined conformation, peptides incorporating these residues can achieve a more precise "fit" into the binding pocket of a target receptor, leading to higher affinity and selectivity.

This compound, with its asymmetric α-carbon, is a chiral building block that offers fine-tuned control over these properties, making it a subject of significant interest in the design of novel therapeutics.[7][8]

Synthesis of this compound

The synthesis of α,α-disubstituted amino acids like this compound is challenging due to the steric hindrance around the quaternary α-carbon.[9] However, established methods in organic chemistry can be effectively adapted. The most common approaches start from a ketone, in this case, 2-pentanone.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a ketone, which can then be hydrolyzed to the desired amino acid.[10][11][12]

  • Hydantoin Formation:

    • In a sealed reaction vessel, combine 2-pentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

    • Add a 1:1 mixture of ethanol and water as the solvent.

    • Heat the mixture to 60-70°C and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and acidify with HCl to precipitate the 5-methyl-5-propylhydantoin.

    • Filter the precipitate, wash with cold water, and dry.

  • Hydrolysis to Amino Acid:

    • Suspend the synthesized hydantoin in an aqueous solution of a strong base (e.g., 2 M NaOH).

    • Heat the mixture to reflux (100-120°C) for 12-24 hours until the hydantoin is fully hydrolyzed.

    • Cool the reaction mixture and carefully acidify with a strong acid (e.g., 6 M HCl) to a pH of approximately 6-7.

    • The racemic this compound will precipitate.

    • Filter the product, wash with a small amount of cold water, and dry under vacuum.

Strecker Synthesis

The Strecker synthesis is another fundamental method for producing amino acids from a carbonyl compound.[13][14][15][16]

  • α-Aminonitrile Formation:

    • Dissolve 2-pentanone (1.0 eq) in a suitable solvent such as methanol.

    • Add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction involves the in situ formation of an imine, which is then attacked by the cyanide ion.

    • After the reaction is complete, remove the solvent under reduced pressure.

  • Hydrolysis to Amino Acid:

    • To the crude α-aminonitrile, add a strong aqueous acid (e.g., 6 M HCl).

    • Heat the mixture to reflux (100-110°C) for 12-24 hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation.

    • Collect the racemic this compound by filtration, wash with cold water, and dry.


}

Overview of Synthetic Pathways to this compound.

Core Research Application: A Building Block for Neprilysin (NEP) Inhibitors

A paramount application of α,α-disubstituted amino acid analogues is in the development of enzyme inhibitors. A notable example is the drug Sacubitril, a key component of the heart failure medication Entresto® (LCZ696).[17][18] Sacubitril is a prodrug that is metabolized in vivo to its active form, LBQ657, which is a potent inhibitor of the enzyme Neprilysin (NEP).[19][20] The core structure of Sacubitril contains a (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester moiety, a structural analogue of this compound.[3][9][21]

The Neprilysin Signaling Pathway and its Role in Cardiovascular Disease

Neprilysin is a neutral endopeptidase found on the surface of various cells, including those in the heart, kidneys, and blood vessels.[5][10] Its primary function is to degrade a number of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[21][22] These peptides have beneficial cardiovascular effects, such as vasodilation (widening of blood vessels), natriuresis (excretion of sodium in the urine), and inhibition of the renin-angiotensin-aldosterone system (RAAS).[2][3]

In conditions like heart failure, the RAAS is overactivated, leading to vasoconstriction, sodium and water retention, and cardiac remodeling (fibrosis and hypertrophy), which worsen the condition. By inhibiting Neprilysin, the levels of beneficial natriuretic peptides are increased, counteracting the detrimental effects of RAAS activation.[4][7]


}

Mechanism of Action of Neprilysin Inhibition in Heart Failure.

Rationale for Using an α-Methylated Amino Acid Analogue

The incorporation of the α-methyl group in the Sacubitril precursor is a deliberate design choice to enhance its properties as a drug candidate. The principles guiding this choice are directly applicable to the use of this compound in similar contexts:

  • Conformational Constraint for Optimal Binding: The methyl group restricts the conformational freedom of the molecule, pre-organizing it into a conformation that fits optimally into the active site of Neprilysin. This leads to high-affinity binding and potent inhibition.

  • Increased Stability: The steric bulk at the α-position enhances the metabolic stability of the inhibitor, preventing its rapid degradation and ensuring a sustained therapeutic effect.

The successful development of Sacubitril validates the use of α-methylated amino acid scaffolds, such as that provided by this compound, as a powerful strategy in the design of enzyme inhibitors.

Experimental Workflow: From Synthesis to Bioactivity

The development of a novel peptide-based therapeutic incorporating this compound would typically follow a structured workflow, from chemical synthesis to biological evaluation.

Peptide Synthesis

Peptides incorporating this compound are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The α,α-disubstituted nature of the amino acid can lead to slower coupling reactions due to steric hindrance. Therefore, optimized coupling reagents and extended reaction times may be necessary.

Conformational Analysis

Once the peptide is synthesized and purified, its three-dimensional structure is analyzed to confirm that the incorporation of this compound has induced the desired conformation. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like COSY, TOCSY, and NOESY can be used to determine the through-bond and through-space correlations between protons, providing insights into the peptide's secondary structure in solution.[11][15][18][23][24]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the overall secondary structure content (e.g., α-helix, β-sheet) of the peptide in solution.

  • X-ray Crystallography: If the peptide can be crystallized, X-ray diffraction provides a high-resolution, static picture of its three-dimensional structure in the solid state.[13][16][25]

In Vitro Bioactivity Assay: Neprilysin Inhibition

To evaluate the efficacy of a novel peptide containing this compound as a potential NEP inhibitor, an in vitro enzymatic assay is performed.[5][26][27]

  • Reagents and Materials:

    • Recombinant human Neprilysin enzyme.

    • Fluorogenic NEP substrate (e.g., Thiorphan-based substrate).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compound (peptide containing this compound) at various concentrations.

    • Positive control inhibitor (e.g., Sacubitrilat).

    • 96-well microplate and a fluorescence plate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and the positive control in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the NEP enzyme, and the test compound/control at their respective concentrations.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 420 nm). The cleavage of the substrate by NEP results in a fluorescent product.

    • Calculate the rate of reaction for each concentration of the inhibitor.

  • Data Analysis:

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).


}

Workflow for Development and Testing of a Peptide-based NEP Inhibitor.

Quantitative Data and Structure-Activity Relationships

The following table summarizes representative data for Sacubitril/Valsartan (LCZ696), illustrating the quantitative outcomes of the drug development strategy that employs a structural analogue of this compound.

ParameterValueSignificanceReference
IC50 of LBQ657 (active metabolite) for NEP ~5 nMDemonstrates high potency of the inhibitor for its target enzyme.[20]
Effect on Plasma Biomarkers Increase in ANP and cGMPConfirms the mechanism of action by showing increased levels of NEP substrates and their second messenger.[1][9]
Clinical Outcome (PARADIGM-HF Trial) 20% reduction in cardiovascular death or heart failure hospitalization vs. EnalaprilShows superior clinical efficacy in a large-scale human trial.

These data underscore the power of using conformationally constrained amino acid analogues to develop highly effective and clinically successful drugs. The high potency (low nanomolar IC50) is a direct result of the optimized fit of the inhibitor into the enzyme's active site, a feature significantly influenced by the constrained conformation of its amino acid-like backbone.

Conclusion and Future Perspectives

This compound is more than just a chemical curiosity; it is a powerful tool for medicinal chemists and drug developers. Its ability to impose rigid conformational constraints on peptides provides a rational and effective strategy for overcoming the inherent limitations of natural peptide therapeutics. The clinical success of Sacubitril, which contains a closely related structural motif, serves as a compelling proof-of-concept for the application of α,α-disubstituted amino acids in targeting enzymes like Neprilysin.

Future research will likely focus on the enantioselective synthesis of this compound to further refine its use in chiral drug design. Moreover, its incorporation into peptides targeting other enzymes, G-protein coupled receptors (GPCRs), and ion channels represents a promising avenue for the development of next-generation therapeutics with enhanced stability, potency, and selectivity. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile chiral building block.

References

  • Mechanism of action of LCZ696. ResearchGate. Available from: [Link]

  • The Mechanism of Action of LCZ696. PMC, PubMed Central. Available from: [Link]

  • Mechanism of action of LCZ696 (from Vardeny et al. 25). ResearchGate. Available from: [Link]

  • LCZ696, an angiotensin receptor neprilysin inhibitor (ARNI): clinical development in heart failure and hypertension. PMC, PubMed Central. Available from: [Link]

  • Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases. MDPI. Available from: [Link]

  • Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases. PubMed. Available from: [Link]

  • Improved Process For The Preparation Of (2 R, 4 S) 5 (Biphenyl 4 Yl) 4 [(Tert Butoxycarbonyl) Amino] 2 Methylpentanoic Acid. Quick Company. Available from: [Link]

  • Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. PubMed. Available from: [Link]

  • A Test in Context: Neprilysin: Function, Inhibition, and Biomarker. PubMed. Available from: [Link]

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers. Available from: [Link]

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  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. Available from: [Link]

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC, PubMed Central. Available from: [Link]

  • Crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing. Nature Communications. Available from: [Link]

  • Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions. NIH. Available from: [Link]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI. Available from: [Link]

  • Strecker amino acid synthesis. chemeurope.com. Available from: [Link]

  • Bucherer–Bergs reaction. Wikipedia. Available from: [Link]

  • NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Available from: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available from: [Link]

  • Angiotensin receptor-neprilysin inhibition by sacubitril/valsartan attenuates doxorubicin-induced cardiotoxicity in a pretreatment mice model by interfering with oxidative stress, inflammation, and Caspase 3 apoptotic pathway. PMC, PubMed Central. Available from: [Link]

  • Conformational investigation of alpha, beta-dehydropeptides. Part III. Molecular and crystal structure of acetyl-L-prolyl-alpha, beta-dehydrovaline methylamide. PubMed. Available from: [Link]

  • Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Academy of Sciences. Available from: [Link]

  • Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. PubMed Central. Available from: [Link]

  • Neprilysin inhibition with sacubitril/valsartan in the treatment of heart failure: mortality bang for your buck. Cardiacos.net. Available from: [Link]

  • Angiotensin Receptor Neprilysin Inhibition in Heart Failure: Mechanistic Action and Clinical Impact. DukeSpace. Available from: [Link]

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An In-depth Technical Guide to the Core Mechanism of Action of 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-methylpentanoic acid is a non-proteinogenic α-amino acid characterized by a methyl group at the alpha carbon. This structural modification confers unique biochemical properties, distinguishing it from its proteinogenic counterparts. While direct, extensive research on the specific mechanism of action of this compound is limited, this guide synthesizes current understanding based on the behavior of structurally analogous compounds, particularly other α-methylated amino acids. The core of this guide will focus on the probable interaction of this compound with cellular amino acid transport systems, a hypothesis supported by studies on similar molecules. We will explore the implications of its structure on metabolic stability and its potential as a research tool or a scaffold in drug design. This document serves as a foundational resource, providing a scientifically-grounded framework for researchers investigating this and other related non-proteinogenic amino acids.

Introduction: The Significance of Non-Proteinogenic Amino Acids

In the landscape of biological molecules, the 20 proteinogenic amino acids are fundamental building blocks of proteins. However, a vast and diverse world of non-proteinogenic amino acids (NPAAs) exists, which are not incorporated into proteins during ribosomal translation.[1] These compounds, including this compound, serve a multitude of roles, from metabolic intermediates and signaling molecules to defense compounds.[2][3][4] In the realm of pharmaceutical development, NPAAs are of particular interest as their unique structures can enhance the stability, potency, and bioavailability of peptide-based drugs.[1][4]

This compound, with its characteristic α-methylation, belongs to a class of NPAAs that are particularly valuable in drug design. The presence of the methyl group at the alpha carbon introduces steric hindrance, which can protect the peptide bond from enzymatic cleavage, thereby increasing the metabolic stability of peptides incorporating this amino acid.[5]

Core Postulated Mechanism of Action: Interaction with Amino Acid Transporters

The primary hypothesized mechanism of action for this compound is its interaction with amino acid transport systems. This is largely inferred from studies on structurally similar α-methylated amino acids.

A key piece of evidence comes from research on a fluorinated analog, (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic acid, which has been investigated as a potential positron emission tomography (PET) tracer for brain tumors.[6][7] This study revealed that the uptake of this compound into glioma cells is partly mediated by the sodium-independent large neutral amino acid transporter (LAT) system, also known as System L.[6][7] Given the structural similarity, it is highly probable that this compound is also a substrate for System L transporters.

The Role of the Large Neutral Amino Acid Transporter (System L)

System L transporters are responsible for the cellular uptake of large, neutral amino acids such as leucine, valine, and isoleucine. These transporters are crucial for normal cellular function, providing essential amino acids for protein synthesis and metabolism. In certain pathological conditions, such as cancer, the expression and activity of System L transporters are often upregulated to meet the high metabolic demands of rapidly proliferating cells. This makes them an attractive target for both diagnostic imaging and therapeutic intervention.

The proposed interaction between this compound and System L is depicted in the following signaling pathway diagram:

System_L_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AAM This compound LAT1 System L Transporter (LAT1/CD98hc) AAM->LAT1 Binding AAM_in This compound LAT1->AAM_in Transport Metabolic_Effects Potential Metabolic Effects AAM_in->Metabolic_Effects Downstream Consequences (e.g., competitive inhibition of other amino acid transport, altered metabolism)

Caption: Proposed mechanism of cellular uptake of this compound via the System L transporter.

Potential Downstream Consequences

Once transported into the cell, the fate and effects of this compound are not yet fully characterized. However, several possibilities exist:

  • Competitive Inhibition: By competing with endogenous amino acids for transport, it could lead to a localized depletion of essential amino acids, potentially impacting protein synthesis and cell growth.

  • Metabolic Inertness: Due to the α-methylation, it is likely resistant to many of the metabolic pathways that catabolize standard amino acids. This could lead to its accumulation within the cell.

  • Allosteric Modulation: It might interact with intracellular enzymes or receptors that bind amino acids, although there is currently no direct evidence for this.

Physicochemical Properties and Structural Considerations

The structure of this compound is key to its postulated mechanism of action.

PropertyValueSource
Molecular FormulaC6H13NO2[8]
Molecular Weight131.17 g/mol [8]
IUPAC NameThis compound[8]

The presence of the methyl group on the α-carbon has several important consequences:

  • Increased Lipophilicity: The methyl group increases the nonpolar character of the molecule, which can influence its membrane permeability and interaction with the binding pockets of transporters and enzymes.

  • Conformational Restriction: The steric bulk of the methyl group restricts the conformational freedom of the amino acid. When incorporated into a peptide, this can help to stabilize specific secondary structures, such as helices.[5][9]

  • Resistance to Racemization: The α-methyl group can also increase the resistance of the amino acid to racemization.

Experimental Protocols for Investigating the Mechanism of Action

To further elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments can be employed.

In Vitro Amino Acid Uptake Assay

This protocol is designed to determine if this compound is a substrate for specific amino acid transporters.

Objective: To measure the uptake of a radiolabeled tracer amino acid in the presence and absence of this compound.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to overexpress System L, such as DBT glioma cells[7])

  • Radiolabeled amino acid (e.g., [3H]-Leucine)

  • This compound

  • Known inhibitors of specific amino acid transporters (e.g., BCH for System L)

  • Cell culture medium and supplements

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with a sodium-free buffer to inhibit sodium-dependent transporters. Pre-incubate the cells with or without a known inhibitor (e.g., BCH) for 15-30 minutes.

  • Uptake Initiation: Add the radiolabeled amino acid along with increasing concentrations of this compound to the cells and incubate for a defined period (e.g., 5-15 minutes).

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration in each well. Plot the uptake of the radiolabeled amino acid as a function of the concentration of this compound to determine if it competitively inhibits uptake.

Uptake_Assay_Workflow Start Start: Plate Cells Preincubation Pre-incubate with/without Inhibitors Start->Preincubation Add_Substrates Add Radiolabeled Amino Acid + this compound Preincubation->Add_Substrates Incubate Incubate for a Defined Time Add_Substrates->Incubate Wash Wash with Ice-Cold Buffer Incubate->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity Lyse->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for an in vitro amino acid uptake assay.

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action of this compound involves its interaction with amino acid transporters, particularly the System L family. Its α-methylated structure confers metabolic stability, making it an interesting candidate for further investigation as a research tool to probe amino acid transport and as a potential scaffold for the development of novel therapeutics.

Future research should focus on:

  • Direct Binding Studies: To confirm the interaction with specific transporter subtypes and determine binding affinities.

  • Metabolic Fate Analysis: To trace the intracellular fate of the compound and identify any potential metabolites.

  • In Vivo Efficacy Studies: To evaluate its effects in animal models of diseases where amino acid transport is dysregulated, such as cancer.

By systematically addressing these questions, the scientific community can build a more complete understanding of the mechanism of action of this compound and unlock its full potential in biomedical research and drug discovery.

References

  • Grokipedia. Non-proteinogenic amino acids. [Link]

  • Crowe, S. E., & Per-Olof, F. (2020). Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants. Frontiers in Plant Science, 11, 609923. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • ResearchGate. General characteristics of non-proteinogenic amino acids. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • PubChem. This compound. [Link]

  • Shokeen, M., Zhe, W., & Anderson, C. J. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of medicinal chemistry, 58(9), 3817–3829. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

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The Cornerstone of Conformational Control: An In-depth Technical Guide to the Discovery and History of α-Alkylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Alkylated amino acids, a class of non-proteinogenic amino acids characterized by the substitution of the α-hydrogen with an alkyl group, represent a cornerstone in modern peptide science and drug discovery. Their unique structural properties, most notably the profound impact on the conformational flexibility of peptides, have empowered scientists to design molecules with enhanced stability, predictable secondary structures, and improved therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these remarkable building blocks. We will traverse the timeline from their initial identification in natural products to the evolution of sophisticated synthetic strategies that have made them readily accessible. By delving into the causality behind experimental choices and presenting detailed methodologies, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of α-alkylated amino acids in their own research endeavors.

Introduction: The Significance of a Substituted α-Carbon

In the vast architectural landscape of proteins and peptides, the precise three-dimensional arrangement of amino acid residues dictates their biological function. The inherent flexibility of the peptide backbone, largely governed by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the α-carbon, allows for a multitude of conformations. However, this flexibility can also be a liability, particularly in the context of peptide-based therapeutics, leading to proteolytic degradation and ill-defined structures.

The introduction of an alkyl group at the α-carbon of an amino acid fundamentally alters this dynamic.[1][2] This seemingly simple modification imposes significant steric constraints, restricting the permissible φ and ψ angles and thus guiding the peptide backbone into well-defined secondary structures, such as helices or extended conformations.[3][4] This conformational pre-organization is a powerful tool for medicinal chemists, enabling the design of peptides with increased metabolic stability, enhanced receptor affinity, and improved membrane permeability.[][6]

One of the earliest and most well-studied examples is α-aminoisobutyric acid (Aib), a naturally occurring α,α-dimethylated amino acid found in fungal antibiotics called peptaibols.[4][7] The presence of Aib residues is crucial for the formation of stable helical structures that allow these peptides to insert into cell membranes and form transmembrane channels.[7] The discovery of Aib and its profound conformational influence sparked a wave of research into other α-alkylated amino acids, leading to the development of a diverse toolbox of building blocks for peptide and peptidomimetic design.[8][9]

A Historical Journey: From Natural Discovery to Synthetic Mastery

The story of α-alkylated amino acids is one of parallel discoveries in natural product chemistry and innovations in synthetic organic chemistry.

Nature's Blueprint: The Discovery of α-Aminoisobutyric Acid (Aib)

The journey begins with the isolation and characterization of microbial peptides with potent antibiotic properties.[7] In these natural products, scientists identified an unusual amino acid that lacked the typical α-hydrogen: α-aminoisobutyric acid (Aib), also known as 2-methylalanine.[10] Found in peptaibols like alamethicin, Aib's gem-dimethyl substitution at the α-carbon was recognized as a key factor in their ability to form stable, helical structures capable of spanning cell membranes.[7][11] This discovery provided the first compelling evidence of how α-alkylation could dictate peptide conformation and biological activity.

The Dawn of Synthesis: Early Methodologies

Long before the biological significance of α-alkylation was fully appreciated, organic chemists were developing fundamental methods for the synthesis of amino acids. These early techniques, while not initially focused on α-alkylated variants, laid the crucial groundwork for their eventual preparation.

Discovered by Adolph Strecker, this robust reaction provides a straightforward route to α-amino acids from an aldehyde, ammonia, and cyanide.[12][13] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid.[14] A key feature of the Strecker synthesis is its adaptability; by starting with a ketone instead of an aldehyde, α,α-disubstituted amino acids can be prepared.[13] This made it one of the earliest methods for accessing racemic α-alkylated amino acids.

Generalized Strecker Synthesis for α,α-Disubstituted Amino Acids:

Strecker_Synthesis Ketone Ketone (R1, R2) Aminonitrile α-Aminonitrile Ketone->Aminonitrile + NH3, HCN Ammonia_Cyanide NH3, HCN AminoAcid α,α-Disubstituted Amino Acid Aminonitrile->AminoAcid Hydrolysis Hydrolysis H3O+

Caption: The Strecker synthesis adapted for α,α-disubstituted amino acids.

Other classical methods, such as the Ugi multicomponent reaction and the Gabriel synthesis, also proved adaptable for the preparation of α-alkylated amino acids.[15][16][17] The Ugi reaction, in particular, offers a high degree of molecular diversity by combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a single step.[17] The Gabriel synthesis, a variation of the malonic ester synthesis, allows for the alkylation of a protected glycine equivalent.[15][16]

The Rise of Stereoselectivity: Modern Synthetic Approaches

A major limitation of the early synthetic methods was the production of racemic mixtures. For applications in drug discovery, where stereochemistry is critical, the ability to synthesize enantiomerically pure α-alkylated amino acids was a paramount goal. The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of elegant stereoselective synthetic strategies.

These modern approaches often employ chiral auxiliaries, which are temporary chiral groups that guide the stereochemical outcome of a reaction and are subsequently removed. Other advanced methods include phase-transfer catalysis with chiral catalysts and enantioselective alkylation of chiral glycine enolate synthons.[18][19][20] These breakthroughs have made a wide array of optically active α-alkylated amino acids readily accessible, fueling their widespread use in peptide research.[21][22] More recent developments have even explored biocatalytic routes, offering greener and more efficient alternatives to traditional chemical synthesis.[23]

The Structural and Functional Impact of α-Alkylation

The introduction of an α-alkyl group has profound and predictable consequences on the structure and function of peptides.

Conformational Rigidity and Secondary Structure Induction

As previously mentioned, the primary effect of α-alkylation is the restriction of the peptide backbone's conformational freedom.[1][2] The steric hindrance imposed by the α-alkyl group significantly narrows the allowed regions of the Ramachandran plot. For instance, α-methylated amino acids strongly favor the formation of 310-helical structures, while larger α-alkyl groups, such as in diethylglycine, can induce fully extended conformations.[2][4] This ability to predictably control secondary structure is a powerful tool for designing peptides with specific shapes and functions.

Table 1: Conformational Preferences of Selected α,α-Disubstituted Amino Acids

Amino Acid (Abbreviation)α-SubstituentsPreferred Conformation
α-Aminoisobutyric acid (Aib)-CH3, -CH3310-Helix[4]
Diethylglycine (Deg)-CH2CH3, -CH2CH3Fully Extended (C5)[4]
Dipropylglycine (Dpg)-CH2CH2CH3, -CH2CH2CH3Fully Extended (C5)[3]
α-Methyl-L-phenylalanine-CH3, -CH2-PhHelical[18][24]
Enhanced Proteolytic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The α-alkyl group acts as a steric shield, hindering the approach of proteases to the scissile peptide bond.[][25] This increased resistance to enzymatic cleavage significantly prolongs the in vivo half-life of peptide-based drugs.[7]

Modulation of Physicochemical Properties

The incorporation of α-alkylated amino acids can also be used to fine-tune the physicochemical properties of a peptide. For example, N-methylation or α,α-dialkyl substitution can eliminate hydrogen bond donors, making the peptide more membrane-permeable.[] Furthermore, the introduction of hydrophobic alkyl groups can enhance interactions with biological membranes or the hydrophobic pockets of target receptors.[3]

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical understanding of how α-alkylated amino acids are prepared, we present a generalized, step-by-step protocol for their synthesis via the Strecker reaction, a method that remains relevant for its simplicity and broad applicability.

Protocol: Racemic Synthesis of an α,α-Dialkyl Amino Acid via the Strecker Reaction

Objective: To synthesize a racemic α,α-dialkyl amino acid from a ketone.

Materials:

  • Ketone (e.g., acetone for Aib synthesis)

  • Ammonium chloride (NH4Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Aqueous ammonia (NH4OH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Reaction vessel with a stirrer and a means for temperature control

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formation of the α-Aminonitrile: a. In a well-ventilated fume hood, dissolve the ketone and ammonium chloride in a mixture of aqueous ammonia and methanol in the reaction vessel. b. Cool the mixture in an ice bath. c. Slowly add a solution of sodium cyanide in water to the cooled mixture with vigorous stirring. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. d. Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). e. Upon completion, the α-aminonitrile can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Hydrolysis of the α-Aminonitrile: a. The isolated α-aminonitrile is then subjected to acidic hydrolysis. b. Add concentrated hydrochloric acid to the α-aminonitrile and heat the mixture under reflux for several hours. c. The completion of the hydrolysis can be monitored by the cessation of ammonia evolution. d. After cooling, the reaction mixture is concentrated under reduced pressure to remove excess acid. e. The resulting crude amino acid hydrochloride can be purified by recrystallization.

  • Isolation of the Free Amino Acid: a. The purified amino acid hydrochloride is dissolved in a minimal amount of water. b. The pH of the solution is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) by the careful addition of a base (e.g., aqueous ammonia or pyridine). c. The free amino acid will precipitate out of the solution. d. The precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Workflow Diagram:

Strecker_Workflow start Start: Ketone, NH4Cl, NaCN, NH4OH reaction1 Step 1: Form α-Aminonitrile (Stir at RT) start->reaction1 extraction Isolate α-Aminonitrile (Extraction) reaction1->extraction reaction2 Step 2: Hydrolyze Nitrile (Reflux with HCl) extraction->reaction2 concentration Concentrate to get Amino Acid Hydrochloride reaction2->concentration purification Purify by Recrystallization concentration->purification neutralization Step 3: Neutralize to Isoelectric Point purification->neutralization filtration Collect Precipitated Free Amino Acid neutralization->filtration end End: Pure α,α-Dialkyl Amino Acid filtration->end

Caption: A step-by-step workflow for the Strecker synthesis of α,α-dialkyl amino acids.

Conclusion and Future Perspectives

The discovery and development of α-alkylated amino acids have been a transformative journey in the fields of chemistry and biology. From their humble beginnings as curious components of natural antibiotics, they have evolved into indispensable tools for controlling peptide conformation and enhancing the therapeutic properties of peptide-based drugs.[8][26] The continuous innovation in synthetic methodologies has made a vast array of these valuable building blocks accessible, empowering researchers to push the boundaries of peptide design.[21][22]

Looking ahead, the field is poised for further advancements. The development of more efficient and sustainable synthetic methods, including biocatalytic approaches, will continue to be a major focus.[23] Furthermore, the exploration of novel α-alkylated amino acids with unique side chains and properties will undoubtedly expand the repertoire of tools available to medicinal chemists. As our understanding of the intricate relationship between peptide structure and function deepens, α-alkylated amino acids will undoubtedly play an even more prominent role in the design of next-generation therapeutics and functional biomaterials.

References

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Methodological & Application

Synthesis of 2-Amino-2-methylpentanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Methylated Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the quest for therapeutic agents with enhanced metabolic stability, conformational rigidity, and improved pharmacokinetic profiles is paramount. Unnatural amino acids, particularly α-methylated variants, have emerged as critical building blocks in achieving these desirable attributes. The introduction of a methyl group at the α-carbon of an amino acid sterically hinders enzymatic degradation by proteases, thereby prolonging the in vivo half-life of peptide-based drugs.[1] This modification also imparts conformational constraints on the peptide backbone, which can lead to a more defined three-dimensional structure, potentially increasing receptor binding affinity and selectivity. 2-Amino-2-methylpentanoic acid, a non-proteinogenic α-methylated amino acid, exemplifies the utility of this class of compounds in medicinal chemistry and peptidomimetic design. Its synthesis is, therefore, a topic of significant interest to researchers and scientists in the pharmaceutical and biotechnology sectors.

This application note provides a comprehensive guide to the synthesis of this compound, detailing two robust and widely applicable methods: the Strecker synthesis and the Bucherer-Bergs reaction. The causality behind experimental choices, self-validating protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and practical utility for professionals in drug development.

Chemical Properties and Structure

PropertyValueSource
IUPAC Name This compoundPubChem[2][3]
Molecular Formula C6H13NO2PubChem[2][3]
Molecular Weight 131.17 g/mol PubChem[2][3]
CAS Number 3275-37-4Santa Cruz Biotechnology[4]
Appearance White crystalline solid(General knowledge)
Solubility Soluble in water and polar organic solvents(General knowledge)

Synthesis Methodologies: A Comparative Overview

Two classical and reliable methods for the synthesis of α,α-disubstituted amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence from a common ketone precursor, 2-pentanone, and converge to the desired amino acid through different intermediates.

Method 1: The Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1][5][6] For α,α-disubstituted amino acids like this compound, a ketone is the starting material. The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.

Visualizing the Strecker Synthesis Workflow

Strecker_Synthesis Ketone 2-Pentanone Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile NH₃, KCN H₂O/EtOH AminoAcid 2-Amino-2-methylpentanoic acid (Racemic) Aminonitrile->AminoAcid H₃O⁺ (Acid Hydrolysis)

Caption: The Strecker synthesis workflow for this compound.

Method 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through the formation of a hydantoin intermediate.[4][7][8][9] This multicomponent reaction involves the treatment of a ketone with ammonium carbonate and a cyanide source, such as potassium cyanide. The resulting 5,5-disubstituted hydantoin is then hydrolyzed to yield the target amino acid.

Visualizing the Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Reaction Ketone 2-Pentanone Hydantoin 5-Methyl-5-propylhydantoin Intermediate Ketone->Hydantoin (NH₄)₂CO₃, KCN H₂O/EtOH AminoAcid 2-Amino-2-methylpentanoic acid (Racemic) Hydantoin->AminoAcid Strong Base (e.g., Ba(OH)₂) or Acid Hydrolysis

Caption: The Bucherer-Bergs reaction workflow for this compound.

Detailed Experimental Protocols

Safety Precautions: Both synthesis protocols involve the use of potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. A cyanide antidote kit should be readily available.

Protocol 1: Strecker Synthesis of this compound

This protocol is adapted from established procedures for the Strecker synthesis of α,α-disubstituted amino acids.[1][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Pentanone86.1310.0 g0.116
Potassium Cyanide (KCN)65.128.3 g0.127
Ammonium Chloride (NH₄Cl)53.496.8 g0.127
Ammonium Hydroxide (28-30%)-20 mL-
Ethanol (95%)-50 mL-
Water (deionized)-50 mL-
Hydrochloric Acid (conc.)-As needed-

Step-by-Step Procedure:

  • Formation of the α-Aminonitrile:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-pentanone (10.0 g, 0.116 mol), ammonium chloride (6.8 g, 0.127 mol), and 20 mL of ammonium hydroxide.

    • To this stirring suspension, add a solution of potassium cyanide (8.3 g, 0.127 mol) in 50 mL of water.

    • Add 50 mL of 95% ethanol to the mixture to ensure homogeneity.

    • Seal the flask and stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • After 48 hours, carefully transfer the reaction mixture to a larger flask and add 50 mL of concentrated hydrochloric acid. Caution: This step will generate hydrogen cyanide gas and should be performed in a well-ventilated fume hood.

    • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. The hydrolysis of the nitrile to a carboxylic acid will occur.

    • After reflux, allow the mixture to cool to room temperature.

  • Isolation and Purification of the Product:

    • Concentrate the reaction mixture under reduced pressure to remove most of the solvent.

    • Adjust the pH of the resulting solution to the isoelectric point of the amino acid (around pH 6) using a concentrated solution of ammonium hydroxide. This will cause the amino acid to precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white precipitate by vacuum filtration and wash it with cold ethanol and then diethyl ether.

    • Dry the product in a vacuum oven to obtain racemic this compound.

Protocol 2: Bucherer-Bergs Synthesis of this compound

This protocol is based on the general procedure for the Bucherer-Bergs reaction.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Pentanone86.1310.0 g0.116
Potassium Cyanide (KCN)65.128.3 g0.127
Ammonium Carbonate ((NH₄)₂CO₃)96.0924.4 g0.254
Ethanol (50%)-100 mL-
Barium Hydroxide Octahydrate315.46As needed-
Sulfuric Acid (dilute)-As needed-

Step-by-Step Procedure:

  • Formation of 5-Methyl-5-propylhydantoin:

    • In a pressure vessel, combine 2-pentanone (10.0 g, 0.116 mol), potassium cyanide (8.3 g, 0.127 mol), and ammonium carbonate (24.4 g, 0.254 mol).

    • Add 100 mL of 50% aqueous ethanol to the mixture.

    • Seal the vessel and heat the reaction mixture to 60-70 °C with stirring for 6-8 hours.

    • After the reaction is complete, cool the mixture to room temperature. The hydantoin product may precipitate upon cooling.

  • Hydrolysis of the Hydantoin:

    • Isolate the crude 5-methyl-5-propylhydantoin by filtration.

    • In a round-bottom flask, suspend the crude hydantoin in a solution of barium hydroxide octahydrate in water. A significant excess of barium hydroxide is typically used.

    • Heat the mixture to reflux for 24-48 hours. The hydrolysis of the hydantoin ring will occur.[10]

  • Isolation and Purification of the Product:

    • After hydrolysis, cool the reaction mixture and neutralize the excess barium hydroxide by carefully adding dilute sulfuric acid. This will precipitate barium sulfate.

    • Filter off the barium sulfate precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Adjust the pH of the solution to the isoelectric point (around pH 6) with a suitable acid or base to precipitate the amino acid.

    • Collect the product by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and methyl groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms in the molecule, including the quaternary α-carbon and the carboxyl carbon. Predicted NMR data can be a useful reference.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (131.17 g/mol ).

  • Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.

Chiral Resolution of Racemic this compound

The synthesis methods described above yield a racemic mixture of (R)- and (S)-2-amino-2-methylpentanoic acid. For many pharmaceutical applications, a single enantiomer is required. Chiral resolution can be achieved through several methods:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts.[12][13] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the separated diastereomeric salt.

  • Enzymatic Resolution: This highly selective method utilizes enzymes, such as lipases or acylases, that can stereoselectively catalyze a reaction on one enantiomer of the racemic mixture.[14][15][16][17] For instance, the N-acetylated racemic amino acid can be subjected to an acylase, which will selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted D-N-acetyl amino acid.

Conclusion

The synthesis of this compound is a valuable process for obtaining a key building block in modern drug discovery. Both the Strecker synthesis and the Bucherer-Bergs reaction offer reliable and scalable routes to this important α-methylated amino acid. The choice of method may depend on factors such as available equipment, safety considerations, and desired scale. Subsequent chiral resolution is essential for obtaining enantiomerically pure material for pharmaceutical applications. The detailed protocols and underlying principles presented in this application note provide a solid foundation for researchers and scientists to successfully synthesize and characterize this compound, thereby facilitating the development of next-generation therapeutics.

References

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  • PubMed. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. Organic Letters. (2000). [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • MDPI. (2023). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. [Link]

  • ResearchGate. (2022). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • chemeurope.com. (n.d.). Strecker amino acid synthesis. [Link]

  • Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link]

  • ResearchGate. (2009). Modification of Strecker's reaction by an example of synthesis of alpha-amino-2-methylpropanoic acid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (1960). Enzymatic decarboxylation of alpha-methyl amino acids. [Link]

  • National Institutes of Health. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Google Patents. (1951). Method for production of amino acids.
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  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Google Patents. (1983). Resolution of racemic amino acids.
  • National Institutes of Health. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • PubMed. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. [Link]

  • MDPI. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-methyl-pentanoic acid. [Link]

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  • Chemical Shifts. (n.d.). (R/S)-2-AMINO-2-METHYLBUTANOIC-ACID - Optional[13C NMR]. [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • National Institutes of Health. (2010). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. [Link]

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incorporating 2-Amino-2-methylpentanoic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Incorporating 2-Amino-2-methylpentanoic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α,α-Disubstituted Amino Acids in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. Among these, α,α-disubstituted amino acids, such as this compound, are of particular interest. The presence of two substituents on the α-carbon introduces significant conformational constraints, leading to peptides with increased proteolytic stability, enhanced receptor affinity and selectivity, and predictable secondary structures. However, these same steric constraints present considerable challenges during solid-phase peptide synthesis (SPPS). This guide provides a detailed protocol and technical insights for the successful incorporation of this compound into peptide chains, addressing the unique challenges posed by this sterically hindered residue.

The Challenge: Steric Hindrance in Peptide Bond Formation

The primary obstacle in utilizing this compound in SPPS is the steric hindrance at the α-carbon. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, and vice-versa.[1] This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and challenging purifications.[2][3] Therefore, specialized strategies and optimized protocols are essential to achieve high coupling efficiencies.

Key Considerations for Successful Incorporation

Choice of Coupling Reagent:

Standard coupling reagents may prove inefficient in overcoming the steric barrier presented by this compound. More potent activating agents are required to facilitate the formation of the highly reactive intermediate necessary for efficient acylation.

  • Uronium/Aminium Salts: Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[4][5][6] HATU is often preferred due to its ability to form a more reactive acylating species.[5]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and the more reactive PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings, including those involving α,α-dialkylglycines.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This newer generation coupling reagent offers efficiency comparable to HATU with the added benefits of improved safety and solubility.[5]

Reaction Conditions:
  • Extended Coupling Times: Due to the slower reaction kinetics, extended coupling times are often necessary to ensure the reaction proceeds to completion. Monitoring the reaction progress is crucial.

  • Double Coupling: A common strategy is to perform the coupling step twice. After the initial coupling and washing, the resin is subjected to a fresh solution of the activated amino acid and coupling reagent.

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions involving sterically hindered amino acids by increasing molecular motion and overcoming the activation energy barrier.[1]

Deprotection of the N-terminal Fmoc Group:

The steric bulk of this compound can also hinder the subsequent deprotection of the N-terminal Fmoc group of the newly added residue. The bulky side chains can shield the Fmoc group from the piperidine base.

  • Extended Deprotection Times: Longer exposure to the piperidine solution may be required for complete Fmoc removal.

  • Monitoring Fmoc Removal: It is essential to monitor the deprotection step to ensure complete removal of the Fmoc group before proceeding to the next coupling step. This can be done by quantifying the liberated dibenzofulvene-piperidine adduct via UV spectrophotometry.

Experimental Protocols

Materials and Reagents:
  • Fmoc-2-Amino-2-methylpentanoic acid

  • Rink Amide resin (or other suitable solid support)

  • High-quality, amine-free N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU, HBTU, or COMU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol 1: Coupling of Fmoc-2-Amino-2-methylpentanoic Acid

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of Fmoc-2-Amino-2-methylpentanoic acid:

    • In a separate vial, dissolve Fmoc-2-Amino-2-methylpentanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the double coupling step.

  • (Optional) Double Coupling: Drain the reaction vessel and add a freshly prepared solution of pre-activated Fmoc-2-Amino-2-methylpentanoic acid. Agitate for another 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

Protocol 2: Subsequent Fmoc Deprotection
  • Initial Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes.

  • Extended Deprotection: Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 20-30 minutes.

  • Monitoring: Collect the filtrate and measure the UV absorbance at ~301 nm to confirm the complete release of the dibenzofulvene-piperidine adduct.

  • Washing: Once deprotection is complete, wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Cleavage and Global Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[9]

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Data Presentation

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeRelative Efficacy for Hindered Residues
HATU 4 : 3.9 : 82-4 hoursVery High
HBTU 4 : 3.9 : 82-4 hoursHigh
COMU 4 : 3.9 : 82-4 hoursVery High
PyBOP 4 : 4 : 83-6 hoursHigh

Visualizations

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Resin Resin with growing peptide chain (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling 3. Wash2 DMF/DCM Wash Coupling->Wash2 4. Wash2->Resin Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification caption SPPS Workflow for Peptide Synthesis Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation AminoAcid Fmoc-AA-OH Carboxylic Acid ActiveEster Fmoc-AA-OAt Active Ester AminoAcid->ActiveEster + HATU/DIPEA HATU HATU Coupling Reagent HATU->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin Peptide Bond Formed ActiveEster->PeptideBond + H2N-Peptide-Resin ResinAmine H2N-Peptide-Resin N-terminal Amine ResinAmine->PeptideBond caption Coupling reaction mechanism using HATU.

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Troubleshooting

  • Incomplete Coupling:

    • Symptom: Positive Kaiser test after coupling.

    • Solution: Perform a double coupling. Consider switching to a more potent coupling reagent like HATU or COMU. Increase the coupling time or utilize microwave-assisted synthesis.

  • Aggregation:

    • Symptom: Sluggish solvent flow, poor coupling efficiency.

    • Solution: Incorporate backbone-modifying protecting groups like 2,4-dimethoxybenzyl (Dmb) or (E)-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) on preceding residues to disrupt secondary structure formation. * Racemization:

    • Symptom: Presence of diastereomers in the final product.

    • Solution: While this compound is not chiral at the α-carbon, racemization can occur at the activated amino acid being coupled. Use of additives like Oxyma Pure can minimize this risk. The choice of base is also critical; weaker bases like sym-collidine can be used in place of DIPEA if racemization is a concern. [5]

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with careful optimization of the SPPS protocol. By selecting potent coupling reagents, extending reaction times, and diligently monitoring both coupling and deprotection steps, researchers can harness the benefits of this sterically hindered amino acid to create novel peptide therapeutics with enhanced stability and bioactivity.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Wenschuh, H., et al. Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry - ACS Publications.
  • Azumaya, I., et al. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC - NIH.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • CPC Scientific Inc. (2024, August). Minimal Protection Strategies for SPPS.
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • UCI Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing.
  • Cronin, L., et al. (2025, August 8). Universal peptide synthesis via solid-phase methods fused with chemputation. PMC - NIH.
  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

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Introduction: The Scientific Rationale for Investigating 2-Amino-2-methylpentanoic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the use of 2-Amino-2-methylpentanoic acid in Enzyme Inhibitor Studies

In the landscape of drug discovery and biochemical research, enzyme inhibitors are cornerstone tools that allow for the regulation of metabolic pathways and the elucidation of enzyme mechanisms.[1] Among the vast array of potential inhibitors, amino acid analogues represent a chemically intuitive class for targeting enzymes involved in amino acid metabolism. This compound is a non-proteinogenic α-amino acid, structurally similar to norvaline but with a crucial modification: a methyl group at the α-carbon.[2][3] This structural feature prevents the α-hydrogen from being abstracted, a common step in many enzyme-catalyzed reactions involving amino acids. This makes it an intriguing candidate for an inhibitor, particularly for enzymes that rely on this initial step for catalysis.

Many enzymes central to amino acid biosynthesis and degradation, such as aminotransferases and decarboxylases, depend on the versatile coenzyme Pyridoxal 5'-phosphate (PLP).[4][5] PLP acts as an "electron sink," stabilizing reaction intermediates by forming a Schiff base with the amino acid substrate.[5][6] By introducing an α-methylated analogue like this compound, we can hypothesize a mechanism where the molecule binds to the active site but cannot proceed through the catalytic cycle, effectively acting as an inhibitor. This guide provides a comprehensive framework for researchers to systematically investigate the inhibitory potential of this compound, from initial screening to detailed mechanistic studies.

Theoretical Framework: Understanding Enzyme Inhibition

Before designing an experimental protocol, it is critical to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors decrease the rate of an enzyme-catalyzed reaction.[7] Reversible inhibitors, which bind non-covalently, are typically classified into several main types based on how they interact with the enzyme and substrate.[8]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site.[9] This form of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[10][11]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, not the active site.[12] This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[13] In this case, Vₘₐₓ is decreased, while Kₘ remains unchanged.[10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[9] This mode of inhibition reduces both Vₘₐₓ and Kₘ.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This results in a decrease in Vₘₐₓ and a change (either increase or decrease) in Kₘ.

The primary goals of an inhibitor study are to determine the inhibitor's potency, typically quantified by the half-maximal inhibitory concentration (IC₅₀), and to elucidate its mechanism of action (MOA) by analyzing its effect on Kₘ and Vₘₐₓ.[14]

Experimental Strategy & Workflow

The systematic evaluation of this compound as an enzyme inhibitor follows a two-stage process: an initial potency screening followed by a detailed mechanistic study. As a model system, we will consider a PLP-dependent aminotransferase, such as Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST), which are critical in amino acid metabolism and have well-established assay methods.[15]

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Mechanism of Action (MOA) Study prep Reagent Preparation (Enzyme, Substrate, Inhibitor) dilute Prepare Serial Dilutions of this compound prep->dilute assay_setup Set up Assay Plate (Controls + Inhibitor concentrations) dilute->assay_setup reaction Initiate & Monitor Reaction (e.g., Spectrophotometrically) assay_setup->reaction calc_inhibition Calculate % Inhibition reaction->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50 matrix Vary Substrate Concentration at Fixed Inhibitor Concentrations plot_ic50->matrix Proceed if Potent kinetic_assay Perform Kinetic Assays for each condition matrix->kinetic_assay plot_lb Generate Lineweaver-Burk Plot (1/v vs 1/[S]) kinetic_assay->plot_lb analyze Analyze Plot to Determine Inhibition Mechanism & Ki plot_lb->analyze

Caption: Experimental workflow for enzyme inhibitor characterization.

Protocol 1: Determination of IC₅₀

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[14] This protocol uses a coupled enzyme assay for an aminotransferase (e.g., ALT), where the product of the primary reaction is used by a dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[16]

Materials:

  • Purified aminotransferase (e.g., Alanine Aminotransferase).

  • Substrates: L-Alanine and α-Ketoglutarate.

  • Coenzyme: Pyridoxal 5'-phosphate (PLP).

  • Coupling Enzyme: Lactate Dehydrogenase (LDH).

  • Indicator: β-Nicotinamide adenine dinucleotide (NADH).

  • Inhibitor: this compound stock solution (e.g., 100 mM in assay buffer).

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. The final concentration of the substrate (L-Alanine) should be set at or near its Kₘ value for the initial IC₅₀ determination.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound. A common approach is to use half-log or 2-fold dilutions, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM) to cover a wide range.[17]

  • Assay Setup: In a 96-well plate, set up the reactions in triplicate for each inhibitor concentration.[18] Include the following controls:

    • 100% Activity Control (No Inhibitor): Contains all reaction components except the inhibitor (add assay buffer instead).

    • 0% Activity Control (Background): Contains all components except the enzyme.

    • Vehicle Control: If the inhibitor is dissolved in a solvent like DMSO, this control contains the highest concentration of the solvent used in the assay wells.[19]

  • Reaction Mixture Preparation: To each well, add the following (example volumes):

    • 50 µL Assay Buffer

    • 20 µL Substrate Mix (L-Alanine, α-Ketoglutarate)

    • 10 µL NADH

    • 10 µL LDH

    • 10 µL of diluted this compound or control solution.

  • Pre-incubation: Add 10 µL of the aminotransferase solution. Incubate the plate for 10-15 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[19]

  • Reaction Initiation & Monitoring: Initiate the reaction by adding the second substrate (if not already in the mix). Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the reaction rate (v) for each concentration.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (v_inhibitor / v_no_inhibitor)] * 100

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20]

Protocol 2: Mechanism of Inhibition (MOA) Study

Once the IC₅₀ is determined, the next step is to understand how the inhibitor works. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Design: Design a matrix of experiments. You will vary the concentration of one substrate (e.g., L-Alanine) while keeping the co-substrate (α-Ketoglutarate) constant and saturated. Run this set of substrate concentrations at several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[19]

  • Assay Execution: Perform the enzyme activity assays as described in Protocol 1 for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.

    • For a clearer diagnosis, transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]).[9]

  • Interpretation: The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:

    • Competitive: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[8]

    • Non-competitive: Lines intersect on the X-axis (Vₘₐₓ decreases, Kₘ is unchanged).[8]

    • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

    • Mixed: Lines intersect in the second or third quadrant (off-axis).

G cluster_0 Mechanisms of Reversible Enzyme Inhibition cluster_comp Competitive cluster_noncomp Non-competitive E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I E->EI +I ES->E -S ESI ESI Complex ES->ESI +I ES->ESI +I P Product (P) ES->P k_cat EI->E -I EI->E -I ESI->ES -I ESI->ES -I

Caption: Interactions in different reversible inhibition models.

Data Interpretation Summary

The following table summarizes the expected kinetic outcomes for each major type of reversible inhibition, which can be determined from the Lineweaver-Burk analysis.

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the Y-axis
Non-competitive DecreasesUnchangedLines intersect at the X-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesVariesLines intersect off-axis

Conclusion

This compound serves as a compelling candidate for the targeted inhibition of PLP-dependent enzymes. Its α-methyl group presents a rational design element for disrupting the canonical catalytic mechanism of these enzymes. By following a structured approach—from initial IC₅₀ screening to detailed MOA studies—researchers can effectively characterize its inhibitory properties. The protocols and theoretical framework provided here offer a robust starting point for scientists in biochemistry and drug development to explore the potential of this and other amino acid analogues as precise tools for modulating enzyme function.

References

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  • Ningbo Inno Pharmchem Co., Ltd. Pyridoxal 5'-Phosphate: A Vital Component for Enzyme Activity and Health. [Link]

  • Li, S., et al. (2020). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-Dependent Enzymes: Reaction Pathway for Methionine-γ-Lyase-Catalyzed l-Methionine Depletion. ACS Catalysis, 10(3), 2059-2073. [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]

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  • Wikipedia. Pyridoxal phosphate. [Link]

  • Leśniak, W., & Poznański, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Liu, D., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 12. [Link]

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  • Medicosis Perfectionalis. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. [Link]

  • University College London. Enzyme inhibitors. [Link]

  • Rej, R. (1984). Measurement of aminotransferases: Part 1. Aspartate aminotransferase. CRC critical reviews in clinical laboratory sciences, 21(2), 99–186. [Link]

  • Biocompare. Alanine Aminotransferase Assay Kits. [Link]

  • Dufour, D. R. (1990). Aminotransferases. In Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition.[Link]

  • Science Gateway. How to calculate IC50. [Link]

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  • PubChem. (R)-2-Amino-2-methyl-pentanoic acid. [Link]

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  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]

  • PubChem. 2-amino-4-methylpentanoic acid;methyl (2S). [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? [Link]

  • Echo BioSystems. (R)-2-Amino-2-methylpentanoic acid. [Link]

  • Plant and Soil Sciences eLibrary. Summary for Inhibitors of Amino Acid Biosynthesis. [Link]

  • Save My Exams. (2024). Enzyme Inhibition – IB HL Biology Revision Notes. [Link]

  • Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ChemEurope.com. Enzyme inhibitor. [Link]

  • CP Lab Safety. This compound, 95% Purity, C6H13NO2, 100 mg. [Link]

  • Enzo Life Sciences. Enzyme Inhibitors Role. [Link]

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Application Notes and Protocols for Investigating the Biological Effects of 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Non-Proteinogenic Amino Acid Analog

2-Amino-2-methylpentanoic acid is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins during translation, can serve as valuable tools in biochemical and pharmacological research.[1] Their structural similarity to proteinogenic amino acids allows them to interact with cellular machinery involved in amino acid transport and sensing, potentially leading to modulation of key signaling pathways that govern cell growth, proliferation, and metabolism.[2] The α-methyl group in this compound makes it resistant to metabolic degradation, rendering it a stable probe for investigating specific cellular processes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at elucidating the biological effects of this compound. We will delve into detailed protocols for assessing its interaction with amino acid transport systems and its impact on the central metabolic signaling pathway, mTOR (mammalian target of rapamycin). The experimental design emphasizes a logical progression from cellular uptake to downstream signaling events, providing a holistic view of the compound's mechanism of action.

Section 1: Characterization of Cellular Uptake - The Gateway to Biological Activity

The initial and most critical step in understanding the effects of this compound is to determine how it enters the cell. Amino acid transporters are the primary gatekeepers for amino acid entry and are often dysregulated in diseases like cancer.[3] Based on studies of structurally similar α,α-disubstituted amino acids, it is hypothesized that this compound is a substrate for System L amino acid transporters, such as L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in various cancers.[4][5]

Experimental Workflow for Cellular Uptake Analysis

The following workflow outlines the key steps to characterize the cellular uptake of this compound.

Cellular Uptake Workflow cluster_0 Phase 1: Initial Uptake Characterization cluster_1 Phase 2: Direct Measurement and Kinetic Analysis cluster_2 Phase 3: Transporter Specificity A Cell Line Selection (e.g., High LAT1 expressing cancer cell line) B Radiolabeled Tracer Uptake Assay (e.g., using [3H]-Leucine) A->B C Competition Assay with This compound B->C D Stable Isotope-Labeled Uptake Assay (using labeled this compound) C->D E Kinetic Analysis (Km, Vmax) D->E F Inhibition with Known System L Inhibitors (e.g., BCH) E->F G siRNA-mediated Transporter Knockdown F->G

Caption: Workflow for characterizing the cellular uptake of this compound.

Protocol 1.1: Competitive Radiolabeled Amino Acid Uptake Assay

This protocol aims to indirectly assess the uptake of this compound by measuring its ability to compete with the uptake of a known radiolabeled substrate of System L transporters, such as [³H]-Leucine.

Materials:

  • Cell line of interest (e.g., DBT glioma cells, known to express System L transporters)[4]

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • [³H]-Leucine (radiolabeled tracer)

  • This compound (unlabeled competitor)

  • 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a known System L inhibitor (positive control)[4]

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Pre-incubation: On the day of the assay, wash the cells twice with pre-warmed HBSS.

  • Competition: Add HBSS containing a fixed concentration of [³H]-Leucine and varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM). Include a control with a known System L inhibitor like BCH.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes, within the linear range of uptake).

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold HBSS to stop the uptake.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-Leucine uptake against the concentration of this compound to determine the inhibitory concentration (IC₅₀).

Compound Expected IC₅₀ (µM) Rationale
This compoundTo be determinedWill indicate the affinity of the compound for the leucine transporter.
BCH (Positive Control)~50-200Validates the assay by showing inhibition of a known System L substrate.

Section 2: Impact on mTOR Signaling - The Central Regulator of Cell Growth

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to amino acid availability.[6] Since this compound is an amino acid analog, it is crucial to investigate its effect on the mTORC1 complex, which is the primary sensor of intracellular amino acid levels.[7]

Signaling Pathway Overview: Amino Acid Sensing by mTORC1

Amino acids activate mTORC1 through a mechanism involving the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it can be activated by Rheb.[8]

mTORC1 Signaling Pathway cluster_0 Upstream Signals cluster_1 Lysosomal Activation cluster_2 Downstream Effectors AminoAcids Amino Acids RagGTPases Rag GTPases AminoAcids->RagGTPases GrowthFactors Growth Factors Rheb Rheb GrowthFactors->Rheb Activation via PI3K/Akt mTORC1 mTORC1 RagGTPases->mTORC1 Recruitment to Lysosome Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: Simplified overview of the mTORC1 signaling pathway.

Protocol 2.1: Western Blot Analysis of mTORC1 Activity

This protocol assesses the effect of this compound on the phosphorylation status of key downstream targets of mTORC1, providing a direct measure of its activity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Amino acid-free medium

  • This compound

  • Leucine (positive control for mTORC1 activation)

  • Rapamycin (mTORC1 inhibitor)

  • Phosphatase and protease inhibitor cocktails

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Starve cells of amino acids for 1-2 hours by incubating in amino acid-free medium.

  • Stimulation: Treat the starved cells with:

    • Vehicle control (amino acid-free medium)

    • Leucine (positive control)

    • Varying concentrations of this compound

    • This compound in the presence of rapamycin

  • Cell Lysis: After the desired treatment time (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Treatment Condition Expected Outcome on p-p70S6K / p-4E-BP1 Interpretation
Amino Acid StarvationLowBaseline mTORC1 activity is low.
Leucine StimulationHighValidates the ability of the cells to respond to amino acid stimulation.
This compoundTo be determined (potential increase or no change)Indicates whether the compound can activate mTORC1 signaling.
This compound + RapamycinLowConfirms that any observed effect is mTORC1-dependent.

Section 3: Assessment of Phenotypic Effects - From Signaling to Cellular Response

The ultimate goal is to understand the functional consequences of this compound's interaction with cellular pathways. This involves assessing its impact on cell proliferation and viability.

Protocol 3.1: Cell Proliferation Assay

This protocol measures the effect of this compound on the rate of cell growth over time.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or a fluorescence-based assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Culture the cells for different time points (e.g., 24, 48, 72 hours).

  • Assay: At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Plot the cell proliferation rate against the concentration of this compound for each time point.

Conclusion and Future Directions

The experimental framework presented here provides a robust starting point for characterizing the biological effects of this compound. By systematically investigating its cellular uptake, impact on mTOR signaling, and resulting phenotypic changes, researchers can gain valuable insights into its mechanism of action.

Future studies could expand upon these core protocols to include:

  • In vivo studies: Investigating the effect of this compound on tumor growth in animal models, leveraging the biodistribution insights from PET imaging studies of similar compounds.[4]

  • Metabolomic analysis: Assessing the broader metabolic consequences of cellular exposure to this non-proteinogenic amino acid.

  • Structural biology: Determining the binding mode of this compound to its target transporters.

By employing these detailed application notes and protocols, the scientific community can effectively explore the potential of this compound as a research tool and a potential therapeutic agent.

References

  • Fichtner, M., et al. (2017). The impact of non-proteinogenic amino acids on the discovery and development of peptide therapeutics. Amino Acids, 49(9), 1535-1554.
  • Hay, N., & Sonenberg, N. (2004). Upstream and downstream of mTOR. Genes & development, 18(16), 1926-1945.
  • Kim, E., & Guan, K. L. (2019). The complexity of mTOR signaling in cancer. Trends in molecular medicine, 25(1), 40-52.
  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976.
  • Wolfson, R. L., & Sabatini, D. M. (2017).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stegmayr, J., et al. (2019). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of medicinal chemistry, 62(17), 7875-7885.
  • Ohbuchi, T., et al. (2015). Preclinical evaluation of 2-amino-2-[11C]methyl-butanoic acid as a potential tumor-imaging agent in a mouse model. Nuclear medicine and biology, 42(11), 869-874.
  • Anderson, G. H., & Moore, D. M. (1979). Pre-natal amino acid transport inhibition: long term influences on behavior and protein metabolism. Pharmacology Biochemistry and Behavior, 10(4), 587-591.
  • Hatanaka, M. (2018). Inhibiting neutral amino acid transport for the treatment of phenylketonuria.
  • Broer, S. (2014). Amino acid transporters as targets for cancer therapy. Expert opinion on therapeutic targets, 18(6), 647-658.
  • Yoon, M. S. (2017). Mechanisms of amino acid sensing in mTOR signaling pathway. Experimental & molecular medicine, 49(7), e359.
  • Xu, C., et al. (2020). Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19).
  • Francipane, M. G., & Lagasse, E. (2020). Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. Cancers, 12(10), 2899.
  • Pochini, L., et al. (2019). The emerging role of amino acid transporters in the regulation of mTORC1. Accounts of chemical research, 52(10), 2840-2848.
  • Nicklin, P., et al. (2009). Bidirectional transport of amino acids regulates mTOR and autophagy. Cell, 136(3), 521-534.
  • Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825.
  • Wang, S., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research, 5(4), 1281.
  • Kandasamy, P., et al. (2018). The role of amino acid transporters in cancer. Frontiers in bioscience (Landmark edition), 23, 1655-1669.
  • Gacci, M., et al. (2024). Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. Cells, 13(14), 1210.
  • Tato, I., et al. (2011). Amino acids activate mammalian target of rapamycin complex 2 (mTORC2) via PI3K/Akt signaling. Journal of Biological Chemistry, 286(8), 6128-6142.
  • Thwaites, D. T., & Anderson, C. M. (2011). Amino acid derivatives are substrates or non-transported inhibitors of the amino acid transporter PAT2 (slc36a2). Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(1), 240-250.
  • Sabatini, D. M. (2013, May 21). Regulation of growth by the mTOR pathway [Video]. YouTube. Retrieved from [Link]

  • Jin, H. N., et al. (2021). mTORC1 and mTORC2 activity under individual amino acid-deficient conditions. ResearchGate. Retrieved from [Link]

  • Gow, N. A., et al. (2017). Involvement of the Cell Wall–Integrity Pathway in Signal Recognition, Cell-Wall Biosynthesis, and Virulence in Magnaporthe oryzae.
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Application Note: Quantitative Analysis of 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Non-Proteinogenic Amino Acid

2-Amino-2-methylpentanoic acid (α-methyl-norvaline) is a non-proteinogenic α-amino acid, a class of molecules gaining significant interest in pharmaceutical development and metabolic research.[1][2] Unlike its protein-building counterparts, its α-methyl group imparts unique conformational constraints and metabolic stability. These properties make it a valuable building block for peptide-based therapeutics, where resistance to enzymatic degradation is paramount. Furthermore, tracking its concentration in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicity assessments, and understanding its metabolic fate.

However, the quantitative analysis of this compound presents several distinct challenges inherent to small, polar molecules:

  • High Polarity: Poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Lack of a Strong Chromophore: Low sensitivity for UV-Vis detection.

  • Low Volatility: Inability to be analyzed directly by gas chromatography (GC) without derivatization.[3][4][5]

  • Chiral Center: The presence of a stereocenter at the α-carbon necessitates enantioselective methods, as biological activity is often enantiomer-specific.[2][6]

This application note provides a comprehensive guide to robust and validated analytical methods for the precise quantification of this compound in biological samples, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Core Strategy: Overcoming Analytical Hurdles

The primary analytical strategies leverage the high sensitivity and selectivity of mass spectrometry. The choice between LC-MS/MS and GC-MS depends on available instrumentation, required sensitivity, and the need for chiral separation.

  • LC-MS/MS is often the preferred method due to its high sensitivity, minimal sample preparation (direct "dilute and shoot" is possible), and compatibility with a wide range of biological matrices.[6][7][8][9]

  • GC-MS serves as a powerful alternative, particularly when LC-MS/MS is unavailable. Its main prerequisite is a chemical derivatization step to increase the analyte's volatility and improve chromatographic performance.[3][4][5]

A crucial component for ensuring accuracy and precision in both methods is the use of a stable isotope-labeled (SIL) internal standard (IS), such as this compound-¹³C₆,¹⁵N. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing a reliable basis for quantification.[8]

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for high-throughput analysis of this compound in complex biological fluids like plasma, serum, or urine. It relies on a simple protein precipitation step followed by direct injection.

Rationale and Causality

The protocol is designed for speed and robustness. Protein precipitation with an organic solvent like acetonitrile or an acid like sulfosalicylic acid (SSA) is a fast and effective way to remove the bulk of matrix interferences (proteins) that can foul the analytical column and mass spectrometer.[8][9][10] The use of a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is critical. Unlike standard C18 columns where polar analytes have little retention, HILIC columns utilize a polar stationary phase with a high organic mobile phase to effectively retain and separate polar compounds like amino acids.[10][11]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 µL Plasma/Urine Add_IS Add 10 µL SIL-Internal Standard Sample->Add_IS Add_PPT Add 300 µL Acetonitrile (or 10 µL of 30% SSA) Add_IS->Add_PPT Vortex Vortex 1 min Add_PPT->Vortex Centrifuge Centrifuge 12,000 rpm, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Mobile Phase Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC HILIC Separation Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection MS->MSMS Data Quantification MSMS->Data

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Step-by-Step Protocol
  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine).

    • Add 10 µL of the SIL internal standard working solution (e.g., 1 µg/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10] Alternatively, for a smaller dilution factor, add 10 µL of 30% sulfosalicylic acid.[8][9]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitate.[9]

    • Carefully transfer the clear supernatant to a clean vial for analysis.

    • For HILIC analysis, it may be necessary to dilute the supernatant with a high-organic solution (e.g., 90:10 acetonitrile:water) to ensure proper peak shape.

  • LC-MS/MS Conditions:

    • The following are starting conditions and should be optimized for the specific instrument.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast run times.
Column HILIC or Mixed-Mode Column (e.g., Acquity BEH HILIC, Raptor Polar X)Essential for retaining and separating the polar analyte.[10]
Column Temp 40 °CEnsures reproducible retention times.
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium FormateFormic acid and ammonium formate act as mobile phase modifiers to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content for HILIC retention mechanism.
Flow Rate 0.4 - 0.6 mL/minTypical for 2.1 mm ID columns.
Injection Vol. 2 - 5 µL
Gradient Start with high %B (e.g., 95%), ramp down to elute, then re-equilibrate.A shallow gradient is key for resolving closely eluting compounds.
  • Mass Spectrometry Parameters (Triple Quadrupole):

    • The specific mass transitions must be determined by infusing a standard of this compound.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The amine group is readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[8]
Precursor Ion (Q1) [M+H]⁺ = m/z 132.1Based on the molecular weight of 131.17 g/mol .[1]
Product Ion (Q3) To be determined empirically (e.g., loss of COOH, loss of side chain)A stable, high-intensity fragment is chosen for quantification. A second fragment can be used as a qualifier ion.
Dwell Time 50-100 msBalances sensitivity with the number of data points across the peak.
Validation and Trustworthiness

Method validation should be performed according to regulatory guidelines (e.g., FDA or ICH).[7][12] Key parameters to assess include:

  • Linearity: A calibration curve should be prepared in a surrogate matrix (e.g., stripped serum) with at least 6 non-zero points. A linear fit with r² > 0.99 is expected.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy (%RE) should be within ±15% (±20% at LLOQ) and precision (%CV) should be <15% (<20% at LLOQ).[13]

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Selectivity: Test for interferences by analyzing blank matrix from multiple sources.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

Method 2: GC-MS Quantification Following Derivatization

This method is a robust alternative when LC-MS/MS is not available. The core principle is to chemically modify the analyte to make it volatile and thermally stable for gas chromatography.

Rationale: The Necessity of Derivatization

The zwitterionic nature of amino acids makes them non-volatile.[11] Derivatization is a mandatory step that caps the polar functional groups (the amine -NH₂ and the carboxylic acid -COOH) with nonpolar moieties.[3][5] Silylation is a common and effective technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA is often preferred because the resulting TBDMS derivatives are more stable and less sensitive to moisture compared to other silylating agents.[3][5]

Derivatization Principle Diagram

cluster_reaction Derivatization Reaction Analyte This compound (Polar, Non-volatile) Product TBDMS-Derivative (Nonpolar, Volatile) Analyte->Product + Heat Reagent MTBSTFA (Silylating Agent) Reagent->Product GCMS GC-MS Analysis Product->GCMS Inject

Caption: The derivatization process converts the polar analyte into a volatile derivative suitable for GC-MS.

Step-by-Step Protocol
  • Sample Preparation & Derivatization:

    • Perform an initial sample cleanup if necessary (e.g., protein precipitation as in the LC-MS method, or solid-phase extraction).

    • Transfer a 50-100 µL aliquot of the sample extract to a GC vial insert and evaporate to complete dryness under a stream of nitrogen. This step is critical, as silylation reagents are moisture-sensitive. [3][5]

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.[3]

    • Cap the vial tightly and heat at 80-100 °C for 2-4 hours to ensure complete derivatization.[3][5]

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Autosampler
Column Low-polarity capillary column (e.g., DB-5ms, SLB-5ms)Provides good separation for a wide range of derivatized compounds.[3]
Injector Temp 250 °CEnsures rapid volatilization of the derivative without degradation.
Oven Program Start at 100°C, ramp at 10-20°C/min to 300°C, hold for 5 min.The temperature program is optimized to separate the analyte from other matrix components and derivatization byproducts.
Carrier Gas Helium, constant flow (1.0 - 1.5 mL/min)Inert carrier gas.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS, produces reproducible fragmentation patterns.
MS Detector Quadrupole or Ion Trap
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitor 3-4 characteristic ions of the derivatized analyte to maximize sensitivity and selectivity.

Special Topic: Chiral Separation

For many drug development applications, quantifying individual enantiomers is required. This compound has a chiral center, and its (R) and (S) forms may have different biological activities.[2]

Strategy: The most direct approach is to use a Chiral Stationary Phase (CSP) in an HPLC or UHPLC system.[14][15]

  • Principle: CSPs contain a chiral selector (e.g., a macrocyclic glycopeptide like teicoplanin or a polysaccharide derivative) that forms transient, diastereomeric complexes with the enantiomers.[14][15] These complexes have different stabilities, leading to different retention times and thus, separation.

  • Implementation:

    • Select a suitable chiral column (e.g., Astec CHIROBIOTIC T).[15]

    • Direct injection of a sample extract (prepared as in the LC-MS/MS method) is often possible without derivatization.[15]

    • Method development involves screening mobile phases (e.g., methanol, acetonitrile, and additives like acids/bases) to optimize resolution.

    • Detection can be achieved with mass spectrometry, which provides the most sensitive and selective detection, or with other detectors if analyte concentration is high enough.

An indirect approach involves derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[16] However, this adds complexity and potential for racemization.[17]

Method Comparison

FeatureLC-MS/MS (HILIC)GC-MS (with Derivatization)Chiral HPLC-MS
Sample Prep Simple (Protein Precipitation)Moderate (Drying + Derivatization)Simple (Protein Precipitation)
Speed Fast (<10 min/sample)[7]Slower (due to derivatization & GC runtime)Moderate (chiral separations can require longer runtimes)
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)High (depends on MS)
Selectivity Very HighHighVery High
Chiral Analysis Not without a chiral columnPossible with a chiral GC columnPrimary Application
Key Advantage High throughput, direct analysisRobust, good alternative to LC-MSEnantiomer specific quantification
Key Challenge Requires specialized HILIC columnDerivatization can be complex and moisture-sensitive[5]Column selection can require screening

References

  • Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters. [Link]

  • Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Validation of amino acid analysis methods. PubMed. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]

  • Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • This compound. PubChem. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

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  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. analytical-science.net. [Link]

  • Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. acmebiosciences.com. [Link]

  • (R)-2-Amino-2-methyl-pentanoic acid. PubChem. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]

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Application Notes and Protocols for Amide Bond Formation with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides and complex organic molecules often requires the formation of amide bonds. While standard coupling protocols are highly efficient for most proteinogenic amino acids, they frequently fail when encountering sterically hindered residues.[1][2] Amino acids such as α,α-disubstituted variants, including the subject of this note, 2-Amino-2-methylpentanoic acid, and α-aminoisobutyric acid (Aib), present a significant synthetic barrier.[3] The bulky substituents surrounding the α-carbon impede the approach of the nucleophilic amine to the activated carboxyl group, leading to drastically reduced reaction rates, incomplete couplings, and, in some cases, increased risk of epimerization.[1]

This guide provides an in-depth analysis of the most effective strategies to overcome these challenges. We will explore the mechanistic basis for the utility of high-performance coupling reagents, the strategic application of highly reactive intermediates, and the optimization of reaction conditions to drive these difficult couplings to completion. The protocols provided are designed to be robust and reproducible for researchers in peptide synthesis and drug development.

Understanding the Mechanistic Hurdle

Peptide bond formation is a nucleophilic acyl substitution reaction.[4] A coupling reagent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for attack by the amine.[5][6] With sterically hindered amino acids, the sheer physical bulk around the reactive centers creates a high-energy transition state, slowing the reaction kinetics. Standard reagents like DCC or HBTU may not generate an active ester reactive enough to overcome this energy barrier efficiently, resulting in low yields.[2][5]

The selection of an appropriate coupling strategy is therefore not a matter of preference but a critical determinant of synthetic success. The goal is to create a sufficiently reactive electrophile that is susceptible to nucleophilic attack despite the surrounding steric shields.

Core Strategies and Reagent Classes

To address the challenge of steric hindrance, several advanced strategies have been developed. The choice depends on the severity of the hindrance and the specific sequence context.

3.1. High-Performance Uronium/Aminium and Phosphonium Reagents

The most common and effective first-line approach is the use of powerful in-situ activating reagents. These are typically salts that react with the carboxylic acid to form highly reactive ester intermediates.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as the premier coupling reagent for hindered systems.[1][7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester.[1] The pyridine nitrogen in the 1-hydroxy-7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling and suppressing racemization more effectively than its HOBt-based analogue, HBTU.[1][8]

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A newer generation reagent with reactivity comparable or even superior to HATU.[2][9] COMU is based on OxymaPure, which makes it a safer, non-explosive alternative to HOAt- and HOBt-based reagents.[8][9] Its high solubility and reactivity make it exceptionally well-suited for difficult couplings.[9]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents function similarly to uronium salts but are generally more soluble in DMF and do not pose the risk of N-terminal guanidinylation, a side reaction that can occur with excess uronium reagents. PyAOP is particularly effective for coupling N-methylated amino acids.[10]

HATU_Activation AA Fmoc-AA-COOH (e.g., this compound) Activated_Ester Highly Reactive OAt-Active Ester AA->Activated_Ester + HATU, DIPEA HATU HATU HATU->Activated_Ester Base DIPEA (Base) Base->Activated_Ester NewPeptide Newly Formed Peptide Bond Activated_Ester->NewPeptide + Amine (Nucleophilic Attack) Peptide Resin-Bound Peptide-NH2 Peptide->NewPeptide Coupling_Strategy_Decision_Tree start Start: Sterically Hindered AA Coupling q1 Is the hindrance moderate? (e.g., β-branched, N-methyl) start->q1 a1 Use High-Performance Reagent: HATU, HCTU, or COMU q1->a1 Yes q2 Is the hindrance severe? (e.g., α,α-disubstituted like This compound) q1->q2 No end Coupling Complete a1->end a2 Strategy 1: HATU/COMU + Double Coupling + Extended Time / Microwave q2->a2 Yes q3 Did Strategy 1 fail? a2->q3 a3 Strategy 2: Convert to Acyl Fluoride using TFFH or similar q3->a3 Yes q3->end No a3->end

Sources

Application Notes & Protocols: 2-Amino-2-methylpentanoic Acid as a Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of medicinal chemistry and drug discovery, the strategic use of non-proteinogenic amino acids has become an indispensable tool for crafting novel therapeutics with enhanced pharmacological profiles.[1][2] Among these, α,α-disubstituted amino acids, such as 2-Amino-2-methylpentanoic acid, represent a class of building blocks that offer profound advantages in peptide and peptidomimetic design.[3][4] This guide provides a comprehensive overview of the rationale, applications, and detailed protocols for incorporating this compound into peptide scaffolds, aimed at researchers, scientists, and drug development professionals.

This compound, also known as α-methyl-norvaline, is an achiral α,α-disubstituted amino acid. The presence of a methyl group and a propyl group on the α-carbon fundamentally alters the stereochemical and conformational properties compared to its proteinogenic counterparts.[5] This unique structure is the cornerstone of its utility in drug design.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C6H13NO2[6][7][8]
Molecular Weight 131.17 g/mol [6][7][8]
IUPAC Name This compound[7]
CAS Number 3275-37-4[8]
XLogP3 -1.9[6][7]

Part 1: The Strategic Rationale in Drug Design

The incorporation of this compound into a peptide sequence is not a trivial substitution; it is a deliberate design choice aimed at overcoming the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and conformational flexibility.[2][9]

Imposing Conformational Constraint

The primary advantage of α,α-disubstituted amino acids is their ability to severely restrict the conformational freedom of the peptide backbone.[5][10] Replacing a standard α-amino acid with this compound fixes the phi (Φ) and psi (Ψ) torsional angles, forcing the peptide chain to adopt a more defined secondary structure, often a helical or turn conformation.[5][11] This pre-organization of the peptide into its bioactive conformation can significantly enhance binding affinity to its target receptor by reducing the entropic penalty of binding.[12]

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide (with this compound) Unbound Multiple Conformations (High Entropy) Bound Bioactive Conformation (Low Entropy) Unbound->Bound High Entropic Cost Pre-organized Limited Conformations (Low Entropy) Bound_Constrained Bioactive Conformation Pre-organized->Bound_Constrained Low Entropic Cost (Higher Affinity)

Caption: Conformational constraint reduces the entropic cost of binding.

Enhancing Proteolytic Stability

Peptides are notoriously susceptible to degradation by proteases in vivo, limiting their therapeutic window. The steric bulk provided by the additional methyl group at the α-carbon in this compound acts as a shield, sterically hindering the approach of proteases to the adjacent peptide bonds.[2][13] This modification can dramatically increase the peptide's half-life, a critical factor for developing viable drug candidates.

Modulating Physicochemical Properties

The introduction of this compound can fine-tune key physicochemical parameters of a peptide.[2] Its side chain can influence lipophilicity, which in turn affects solubility, membrane permeability, and oral bioavailability. Strategic placement of this building block allows medicinal chemists to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound.[2]

Part 2: Protocols for Synthesis and Incorporation

The gold standard for synthesizing peptides containing this compound is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[14][15] The following protocols provide a detailed, step-by-step guide for its successful incorporation.

Materials and Reagents
ReagentPurpose
Resin Solid support (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids).[16]
DMF Primary solvent for washing and reactions.
DCM Solvent for swelling and washing.
Fmoc-Protected Amino Acids Building blocks for the peptide chain.[17]
Fmoc-2-amino-2-methylpentanoic acid The building block of interest.
Piperidine Reagent for Fmoc-deprotection.
Coupling/Activating Agents e.g., HATU, HBTU, DIC.
Activator Base e.g., DIPEA, NMM, Collidine.
TFA Cleavage Cocktail To cleave the peptide from the resin (e.g., 95% TFA, 2.5% TIS, 2.5% Water).[18]
Cold Diethyl Ether For peptide precipitation.
The SPPS Workflow

The SPPS process is a cyclical series of reactions to build the peptide chain one amino acid at a time, starting from the C-terminus.[14][19]

SPPS_Workflow start Start: Select & Swell Resin deprotection Step 2: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection For subsequent cycles wash1 Wash (DMF) deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection No cleavage Final Step: Cleave & Deprotect (TFA Cocktail) repeat->cleavage Yes (Sequence Complete) purify Purify & Characterize cleavage->purify

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Incorporation of this compound

This protocol details a manual synthesis on a 0.1 mmol scale using Rink Amide resin.

Step 1: Resin Preparation and First Amino Acid Loading

  • Place 167 mg of Rink Amide resin (substitution ~0.6 mmol/g) in a fritted reaction vessel.

  • Swell the resin in DMF (~10 mL/g) for 30 minutes with gentle agitation.[15] Drain the solvent.

  • Perform the first Fmoc deprotection by adding 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL portion for 15 minutes.[20]

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Step 2: Coupling of a Standard Fmoc-Amino Acid (Example)

  • In a separate vial, dissolve the first standard Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4 eq, 0.4 mmol), an activating agent like HATU (3.9 eq, 0.39 mmol), and an activator base like DIPEA (8 eq, 0.8 mmol) in ~5 mL of DMF.

  • Add this activation mixture to the drained resin.

  • Agitate at room temperature for 1-2 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 x 10 mL). A small sample can be taken for a Kaiser test to confirm complete coupling (ninhydrin negative).

Step 3: Incorporation of Fmoc-2-amino-2-methylpentanoic acid (The Critical Step) Causality Note: The steric hindrance from the two α-substituents makes amide bond formation significantly more challenging than for standard amino acids.[3][4] Therefore, a more potent coupling reagent, longer reaction time, and/or a double coupling strategy are essential for driving the reaction to completion.

  • Activation: In a separate vial, dissolve Fmoc-2-amino-2-methylpentanoic acid (5 eq, 0.5 mmol), HATU (4.9 eq, 0.49 mmol), and DIPEA (10 eq, 1.0 mmol) in ~5 mL of DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated mixture to the deprotected peptide-resin (after completing the deprotection and wash steps as described in Step 1.3-1.4).

  • Reaction: Agitate the mixture at room temperature for at least 4 hours. For particularly difficult sequences, this can be extended overnight or performed at a slightly elevated temperature (e.g., 40°C).

  • Confirmation and Recoupling (if necessary): After washing, perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (a "double couple") with a freshly prepared activation mixture.

  • Capping (Optional but Recommended): To block any unreacted amine groups and prevent the formation of deletion sequences, cap the resin by treating it with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac2O, 5% DIPEA) for 30 minutes.

Step 4: Peptide Cleavage and Precipitation

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin extensively with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in vacuo.

  • Prepare a cleavage cocktail. A standard choice is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[18][20] (Caution: TFA is highly corrosive. Work in a fume hood with appropriate PPE).

  • Add the cleavage cocktail to the resin (~10 mL per gram of starting resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (~40 mL).

  • A white precipitate (the crude peptide) should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Part 3: Purification and Characterization

3.1 Purification The crude peptide must be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21] A C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is standard. Fractions are collected and analyzed to pool those containing the pure product.

3.2 Characterization Confirmation of the final product's identity and purity is non-negotiable.

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.[21][22][23] This is the primary method for verifying a successful synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed.[21][24] These techniques can confirm the presence of the this compound residue and provide insights into the peptide's solution-state conformation, validating the design principle of conformational constraint.[11]

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern drug discovery scientist. Its ability to impart conformational rigidity and enhance proteolytic stability makes it a key component in the design of next-generation peptide and peptidomimetic therapeutics.[1][3][5] While its incorporation requires careful consideration of reaction conditions due to steric hindrance, the protocols outlined in this guide provide a robust framework for its successful application. By leveraging the unique properties of this and other non-proteinogenic amino acids, researchers can continue to push the boundaries of peptide-based drug design, addressing challenging biological targets and creating more effective and durable medicines.

References

  • Unusual Amino Acids in Medicinal Chemistry.
  • Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • (R)-2-Amino-2-methyl-pentanoic acid | C6H13NO2 | CID 13797673. PubChem.
  • This compound | C6H13NO2 | CID 229526. PubChem.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • This compound | CAS 3275-37-4. Santa Cruz Biotechnology.
  • Solid-phase peptide synthesis. ScienceDirect.
  • Hydrocarbon constrained peptides – understanding preorganis
  • Loading protocols. Peptideweb.com.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Methods and protocols of modern solid phase peptide synthesis.
  • (PDF) Non-protein amino acids in peptide design.
  • Amino Acid Deriv
  • Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. PubMed.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed.
  • Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis. Benchchem.
  • Synthesis and NMR Characterization of the Prenyl
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Peptide and protein analysis with mass spectrometry.
  • Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI.
  • Synthesis and NMR Characterization of the Prenyl
  • Overview of peptide and protein analysis by mass spectrometry. PubMed.

Sources

Fmoc-Based Solid-Phase Peptide Synthesis of Peptides Containing 2-Amino-2-methylpentanoic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of α,α-Disubstituted Amino Acids

In the landscape of therapeutic peptide and peptidomimetic development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing pharmacological profiles. Among these, α,α-disubstituted amino acids, such as 2-Amino-2-methylpentanoic acid, offer a compelling avenue for modulating peptide conformation, increasing metabolic stability, and improving bioavailability. The gem-dialkyl substitution on the α-carbon sterically shields the peptide backbone from enzymatic degradation and constrains conformational flexibility, often inducing helical secondary structures.[1]

However, the very steric hindrance that confers these advantageous properties presents a significant challenge during solid-phase peptide synthesis (SPPS).[2] Conventional coupling protocols often result in incomplete acylation, leading to deletion sequences and challenging purifications. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2-Amino-2-methylpentanoic acid into peptide sequences using Fmoc-based SPPS, ensuring high-yield and high-purity outcomes.

Core Principles: Overcoming Steric Hindrance in SPPS

The primary obstacle in coupling this compound is the slow reaction kinetics of the acylation step. To overcome this, a multi-faceted approach is recommended, focusing on the optimization of coupling reagents, reaction conditions, and strategic protocols.

The Power of Modern Coupling Reagents

Standard carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient for driving the coupling of sterically hindered residues to completion. The use of aminium/uronium or phosphonium salt-based coupling reagents is highly recommended. These reagents form highly reactive intermediates, accelerating the acylation process.

Coupling Reagent Full Name Key Advantages Typical Equivalents (vs. Amino Acid)
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, rapid kinetics, low racemization.[3][4]0.95
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCost-effective alternative to HATU with comparable efficiency in many cases.0.95
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly effective for hindered couplings, particularly with N-methylated residues.0.95
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateSafer alternative to benzotriazole-based reagents with excellent performance.[5]1.0

Mechanism of HATU-Mediated Coupling:

The superior performance of HATU lies in its ability to form a highly reactive OAt-active ester with the carboxylic acid of the incoming Fmoc-amino acid.[3][6] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Fmoc-AA-COOH DIPEA DIPEA Carboxylate Fmoc-AA-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation DIPEA->Carboxylate HATU HATU Active_Ester OAt-Active Ester Carboxylate->Active_Ester Nucleophilic Attack HATU->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Acylation Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: HATU-mediated peptide bond formation.

Experimental Protocols

The following protocols are designed for the efficient incorporation of Fmoc-2-Amino-2-methylpentanoic acid. It is crucial to use high-quality, amine-free N,N-dimethylformamide (DMF) for all steps.

Protocol 1: Manual SPPS of a Peptide Containing this compound

This protocol is suitable for small-scale synthesis and provides a high degree of control.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-2-Amino-2-methylpentanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 or TFA/TIS/water 95:2.5:2.5)[1][7]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a fritted syringe or reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a blue color indicates a positive result).[8]

  • Coupling of Standard Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

    • Drain and wash the resin as in step 2.

  • Coupling of Fmoc-2-Amino-2-methylpentanoic Acid (Double Coupling Strategy):

    • First Coupling:

      • In a separate vial, dissolve Fmoc-2-Amino-2-methylpentanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

      • Pre-activate for 1-2 minutes.

      • Add the activated solution to the resin and agitate for 1-2 hours.[9]

      • Drain and wash the resin with DMF (3 x 1 min).

    • Second Coupling:

      • Repeat the first coupling step with fresh reagents.

      • After the second coupling, drain and wash the resin thoroughly as in step 2.

  • Monitoring Coupling Completion: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a third coupling may be necessary.

  • Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[10]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Automated SPPS

Modern automated peptide synthesizers can be programmed to handle the challenges of hindered amino acids.

Key Programming Considerations:

  • Extended Coupling Times: Program a longer coupling time for this compound (e.g., 60-120 minutes).

  • Double Coupling: Implement a double coupling cycle for this compound.

  • Reagent Delivery: Ensure sufficient equivalents of the amino acid, coupling reagent, and base are delivered.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (HATU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 is_hindered Is Amino Acid This compound? wash2->is_hindered double_coupling Perform Second Coupling is_hindered->double_coupling Yes next_cycle Next Amino Acid Cycle is_hindered->next_cycle No double_coupling->next_cycle next_cycle->deprotection Repeat for sequence final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection End of sequence cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation & Isolation cleavage->precipitation end End: Purified Peptide precipitation->end

Caption: Automated SPPS workflow for hindered amino acids.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation or coupling time due to steric hindrance.Implement double coupling. Increase coupling time to 4 hours or overnight. Increase reagent concentrations (e.g., 5 eq.).[8]
Reagent degradation.Use fresh, high-quality reagents and anhydrous solvents.
Peptide aggregation on resin.Switch solvent to N-Methyl-2-pyrrolidone (NMP) or use a DCM/DMF mixture.[11]
Deletion of this compound Incomplete coupling in the previous cycle.Optimize the double coupling protocol for the hindered residue.
Guanidinylation of N-terminus Side reaction with excess HATU.[3]Use a slight excess of the amino acid relative to HATU. Avoid prolonged exposure of the deprotected amine to the coupling reagent before the addition of the carboxylic acid.
Low Cleavage Yield Incomplete cleavage from the resin.Extend cleavage time. Ensure the appropriate cleavage cocktail is used for the resin type.[7]

Conclusion and Future Perspectives

The successful incorporation of this compound into peptides via Fmoc-SPPS is readily achievable with the strategic application of modern coupling reagents and optimized protocols. The use of potent activators like HATU, combined with a double coupling strategy, effectively overcomes the steric barriers presented by this valuable non-proteinogenic amino acid. As the demand for peptides with enhanced therapeutic properties continues to grow, robust and efficient methods for the synthesis of peptides containing α,α-disubstituted amino acids will remain a critical enabling technology in drug discovery and development.

References

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of α-Methyl-DL-norvaline in Modern Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Structural Perspective on a Unique Molecular Tool

In the landscape of biochemical research, non-proteinogenic amino acids serve as invaluable probes for elucidating complex biological processes. α-Methyl-DL-norvaline is a synthetic, achiral amino acid analog that offers unique properties stemming from its distinct structure. As a derivative of norvaline—which is itself an isomer of the canonical amino acid valine—α-methyl-DL-norvaline introduces a methyl group at the alpha-carbon.[] This modification imparts significant steric hindrance and alters the electronic environment of the molecule's core functional groups (the amine and carboxyl groups).

This structural alteration is not trivial; it forms the very basis of its utility in biochemical assays. The alpha-methyl group can enhance binding affinity, confer resistance to metabolic degradation, and provide a steric block that prevents enzymatic processing or transport, making it a powerful competitive inhibitor.[2] These application notes explore the two primary uses of α-methyl-DL-norvaline: as a tool to investigate amino acid transport systems and as a modulator of the critical arginase-nitric oxide (NO) pathway.

Figure 1: Structural relationship between Valine, Norvaline, and α-Methyl-DL-norvaline.

Application 1: Characterizing and Inhibiting Amino Acid Transport Systems

Scientific Rationale & Causality

Amino acid transporters are integral membrane proteins that govern the flux of amino acids across cellular membranes, a process fundamental to cell growth, metabolism, and signaling.[3] The L-type amino acid transporter 1 (LAT1, or SLC7A5), for example, is a well-studied transporter responsible for the uptake of large neutral amino acids (LNAAs), including leucine, phenylalanine, and therapeutic drugs like L-DOPA.[4] In pathological states, such as cancer, LAT1 is frequently overexpressed to meet the high metabolic demand of proliferating cells, making it a prime therapeutic target.[4]

α-Methyl-DL-norvaline, as a structural mimic of LNAAs, is an ideal candidate for competitively inhibiting these transporters.[2] The presence of the alpha-methyl group can increase its affinity for the transporter's binding pocket or, more critically, allow it to bind while sterically preventing the conformational changes required for translocation across the membrane. This effectively blocks the transporter, allowing researchers to probe its function, screen for novel therapeutics, and study the downstream consequences of amino acid deprivation.

Experimental Workflow: Transporter Inhibition Assay

The following workflow outlines the process of determining the inhibitory potency of α-methyl-DL-norvaline on a target amino acid transporter expressed in a cellular system.

Transporter_Inhibition_Workflow A 1. Cell Seeding Seed cells expressing the transporter of interest into a multi-well plate. B 2. Compound Preparation Prepare serial dilutions of α-methyl-DL-norvaline. A->B C 3. Pre-incubation with Inhibitor Wash cells and pre-incubate with different concentrations of the inhibitor. B->C D 4. Substrate Addition Add a fixed concentration of a radiolabeled substrate (e.g., ³H-Leucine). C->D E 5. Uptake Reaction Incubate for a defined period to allow substrate transport. D->E F 6. Stop & Wash Rapidly wash cells with ice-cold buffer to stop uptake and remove extracellular substrate. E->F G 7. Cell Lysis & Measurement Lyse cells and quantify intracellular radioactivity via scintillation counting. F->G H 8. Data Analysis Calculate % inhibition vs. control and fit a dose-response curve to determine the IC₅₀ value. G->H

Figure 2: Workflow for an in-vitro amino acid transporter inhibition assay.

Protocol: Determining the IC₅₀ of α-Methyl-DL-norvaline on LAT1

Objective: To quantify the inhibitory potency of α-methyl-DL-norvaline against the LAT1 transporter by measuring the reduction in ³H-Leucine uptake in a stable cell line.

Materials:

  • HEK293 cells stably expressing human LAT1 (or other relevant cell line).

  • α-Methyl-DL-norvaline (powder).

  • ³H-Leucine (radiolabeled substrate).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable uptake buffer.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Multi-well plates (e.g., 24-well).

Methodology:

  • Cell Culture: Seed HEK293-LAT1 cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate under standard conditions (37°C, 5% CO₂).

  • Preparation of Compounds:

    • Prepare a high-concentration stock solution of α-methyl-DL-norvaline in KRH buffer.

    • Perform serial dilutions to create a range of concentrations (e.g., from 1 µM to 10 mM).

    • Prepare the working solution of ³H-Leucine in KRH buffer at a concentration near its Km for the transporter (typically low micromolar range).

  • Assay Execution:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 1 mL of pre-warmed KRH buffer. This step is critical to remove endogenous amino acids that would otherwise compete with the substrate.

    • Add 500 µL of KRH buffer containing the various concentrations of α-methyl-DL-norvaline to the wells. Include a "vehicle only" control (0 µM inhibitor).

    • Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the transporter before the substrate is introduced.

    • Initiate the uptake by adding 50 µL of the ³H-Leucine working solution to each well.

    • Incubate for a predetermined time (e.g., 5 minutes). This time should be within the linear range of uptake for the specific cell line.

  • Stopping the Reaction:

    • To terminate the transport, rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold KRH buffer. The cold temperature is essential to halt all metabolic and transport activity instantly.

  • Quantification:

    • Lyse the cells in each well by adding 500 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to a scintillation vial, add 4-5 mL of scintillation fluid, and mix thoroughly.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of α-methyl-DL-norvaline relative to the vehicle control.

    • Plot the % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Trustworthiness Check: To validate the assay, include a known LAT1 inhibitor (e.g., JPH203) as a positive control. This confirms that the transporter is functional and susceptible to inhibition under the experimental conditions.

Application 2: Investigating the Arginase-Nitric Oxide (NO) Metabolic Axis

Scientific Rationale & Causality

The bioavailability of L-arginine is a critical regulatory node in physiology. Two key enzymes, arginase and nitric oxide synthase (NOS), compete for this single substrate.[5] NOS produces nitric oxide (NO), a vital signaling molecule involved in vasodilation and neurotransmission, while arginase converts L-arginine to ornithine and urea, a key step in the urea cycle.[5][6]

In certain pathologies, such as Alzheimer's disease or hypertension, arginase is often upregulated.[7] This pathological increase in arginase activity shunts L-arginine away from NOS, leading to a deficit in NO production and contributing to endothelial dysfunction and neurodegeneration.[5][7] Norvaline is a well-established competitive inhibitor of arginase.[6] By occupying the active site, it prevents the breakdown of L-arginine, thereby increasing its availability for NOS and restoring NO production. α-Methyl-DL-norvaline is hypothesized to act via the same mechanism, with its alpha-methyl group potentially enhancing its inhibitory potency.

Signaling Pathway: L-Arginine Metabolism

Arginase_NOS_Pathway cluster_main Cellular Environment cluster_nos NOS Pathway cluster_arginase Arginase Pathway Arg L-Arginine NOS Nitric Oxide Synthase (NOS) Arg->NOS Substrate Arginase Arginase Arg->Arginase Substrate NO Nitric Oxide (NO) + L-Citrulline NOS->NO Produces Urea Urea + Ornithine Arginase->Urea Inhibitor α-Methyl-DL-norvaline Inhibitor->Arginase Inhibits

Figure 3: Competition for L-Arginine and the inhibitory action of α-Methyl-DL-norvaline.

Protocol: In Vitro Colorimetric Arginase Inhibition Assay

Objective: To determine the effect of α-methyl-DL-norvaline on the enzymatic activity of purified arginase by quantifying urea production.

Materials:

  • Purified Arginase I (e.g., from bovine liver).

  • Tris-HCl buffer (50 mM, pH 7.5).

  • MnCl₂ solution (10 mM).

  • L-Arginine solution (0.5 M, pH 9.7).

  • α-Methyl-DL-norvaline.

  • Urea standard solution (1 mM).

  • Colorimetric Reagent A: Sulfuric Acid/Phosphoric Acid mixture.

  • Colorimetric Reagent B: 9% Diacetyl Monoxime (ISPF) in water.

  • 96-well microplate and plate reader.

Methodology:

  • Enzyme Activation:

    • Prepare an arginase stock solution in Tris-HCl buffer.

    • Activate the enzyme by incubating the stock solution with 10 mM MnCl₂ at 55-60°C for 10 minutes. This step is crucial as arginase is a manganese-dependent enzyme.

  • Assay Setup (in a 96-well plate):

    • Prepare a urea standard curve by adding known amounts of urea standard (0, 2, 4, 8, 12, 20 µL) to wells and adjusting the volume to 50 µL with water.

    • For the experimental wells, add 25 µL of activated arginase enzyme.

    • Add 25 µL of α-methyl-DL-norvaline at various concentrations (or buffer for the control).

    • Pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the L-Arginine solution to all wells (except the urea standards).

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 400 µL of Colorimetric Reagent A to all wells. This acidic mixture denatures the enzyme and provides the necessary environment for the color reaction.

    • Add 25 µL of Colorimetric Reagent B to all wells.

    • Seal the plate and incubate at 100°C for 30-45 minutes. During this step, diacetyl monoxime reacts with urea to form a pink-colored product.

    • Cool the plate to room temperature for 10 minutes in the dark.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Generate a standard curve from the urea standards and use it to calculate the concentration of urea produced in the experimental wells.

    • Calculate the % inhibition for each concentration of α-methyl-DL-norvaline and determine the IC₅₀ as described in the transporter assay protocol.

Insight and Trustworthiness: The stability of the colored product can be time-sensitive. It is essential to read all wells within a consistent timeframe after cooling to ensure reproducible results. Some studies have noted potential cytotoxicity of L-norvaline in vitro at high concentrations (~125 µM and above), which may be due to its interaction with other metabolic pathways, such as those involving branched-chain amino acid aminotransferase (BCAT).[8][9] While this is less of a concern in a purified enzyme assay, it is a critical consideration when transitioning to cell-based or in vivo models.

Summary of Quantitative Data

While specific kinetic data for α-methyl-DL-norvaline is not broadly published, the following table provides context using data for related compounds to illustrate the expected range of potencies in biochemical assays.

CompoundTargetAssay TypeReported Potency (IC₅₀/Kᵢ)
L-Norvaline ArginaseEnzyme Inhibition~10-15 µM
JPH203 (LAT1 Inhibitor) LAT1Cell-based Uptake~0.6 µM
KMH-233 LAT1Cell-based Uptake~18 µM[3]
SLC6A19-IN-3 SLC6A19Transporter Inhibition~28 nM[3]

This table is for illustrative purposes. Actual values for α-methyl-DL-norvaline must be determined experimentally.

References

  • Tsuchiya, T., et al. Atypical amino acids inhibit histidine, valine, or lysine transport into rat brain.
  • BOC Sciences. α-Methyl-DL-valine. BOC Sciences Website.
  • LifeTein. Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
  • Benchchem.
  • Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 56, 163-171.
  • Chem-Impex. α-Methyl-L-valine.
  • Human Metabolome Database. Showing metabocard for DL-Norvaline (HMDB0251527). HMDB Website.
  • Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease.
  • Polis, B., et al. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics, 15(4), 1036-1054.
  • MedchemExpress. Amino acid Transporter Inhibitors. MCE Website.
  • Polis, B., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Journal of the American College of Nutrition, 39(2), 1-3.
  • Le, T., et al. (2022).

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Troubleshooting & Optimization

Technical Support Gateway: Synthesis of 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-methylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing α,α-disubstituted amino acids. The presence of a quaternary, chiral carbon center in this compound presents unique steric and stereochemical challenges.[1] This document provides troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles in your laboratory work.

Section 1: Troubleshooting Common Synthetic Pathways

The two most common routes for synthesizing α,α-disubstituted amino acids from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs reaction.[2][3] Both pathways present distinct challenges that can impact reaction efficiency and yield.

Strecker Synthesis Troubleshooting

The Strecker synthesis is a versatile method for producing amino acids from ketones via an α-aminonitrile intermediate.[4] However, the lower reactivity of ketones compared to aldehydes often requires careful optimization.[5]

Q: My Strecker reaction with 2-pentanone is showing low conversion to the α-aminonitrile intermediate. What are the likely causes and solutions?

A: Low conversion in a Strecker reaction involving a ketone like 2-pentanone is a common issue, primarily due to the ketone's steric hindrance and lower electrophilicity compared to aldehydes.[5] Here are the probable causes and actionable solutions:

  • Cause 1: Inefficient Imine Formation. The equilibrium between the ketone and the imine (or iminium ion) may not favor the product. This is the rate-limiting step for nucleophilic cyanide attack.

    • Solution A - Increase Reagent Concentration: Use a high concentration of the ammonia source (e.g., ammonium chloride or liquid ammonia) to push the equilibrium towards the imine.

    • Solution B - Water Removal: The formation of the imine from a ketone and ammonia releases water. The reaction is reversible, so removing water as it forms can significantly improve yields. The use of a dehydrating agent or a Dean-Stark apparatus in an appropriate solvent system can be effective.[4]

    • Solution C - pH Control: The reaction is typically promoted by mild acid, which protonates the ketone's carbonyl group, making it more susceptible to nucleophilic attack by ammonia.[6] However, the pH must not be too low, as this would fully protonate the ammonia, rendering it non-nucleophilic. A buffered system or careful control of pH is crucial.

  • Cause 2: Suboptimal Reaction Conditions. Ketones often require more forcing conditions than aldehydes.

    • Solution A - Temperature and Pressure: Consider increasing the reaction temperature. Running the reaction in a sealed vessel can help maintain pressure, which can be beneficial for reactions involving volatile reagents like ammonia.

    • Solution B - Solvent Choice: While aqueous or alcoholic solutions are common, exploring aprotic solvents might alter the reaction kinetics favorably.

Q: I'm struggling with the hydrolysis of the 2-amino-2-methylpentanenitrile intermediate. What conditions are optimal to maximize yield and minimize side products?

A: The hydrolysis of the aminonitrile is a critical second step that can be challenging.[2] Both acidic and basic conditions can be used, but each has potential pitfalls.

  • Acidic Hydrolysis (e.g., concentrated HCl):

    • Mechanism: The nitrile is protonated, followed by attack by water, eventually leading to the carboxylic acid after liberating the ammonium salt of the amino acid.[4]

    • Common Problems:

      • Incomplete Hydrolysis: The reaction may stall at the amide intermediate.

      • Decomposition: Harsh acidic conditions and high temperatures can lead to degradation of the product.

    • Troubleshooting:

      • Staged Temperature Profile: Start the hydrolysis at a moderate temperature (e.g., 40-50°C) and then slowly increase to reflux to ensure complete conversion of the amide to the carboxylic acid.

      • Extended Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can often require 12-24 hours at reflux for full conversion.

  • Basic Hydrolysis (e.g., NaOH or Ba(OH)₂):

    • Mechanism: The nitrile is hydrolyzed under basic conditions, typically yielding the sodium salt of the amino acid.

    • Common Problems:

      • Racemization: While the initial product is already racemic, harsh basic conditions can sometimes affect other chiral centers if present in more complex molecules.

      • Difficult Workup: The resulting amino acid salt needs to be carefully neutralized to its isoelectric point to precipitate the zwitterionic product, which can be difficult to control on a large scale.

    • Troubleshooting:

      • Use of Ba(OH)₂: Barium hydroxide is sometimes preferred as the resulting barium sulfate can be easily filtered off after neutralization with sulfuric acid, simplifying purification.

Bucherer-Bergs Reaction Troubleshooting

This multicomponent reaction produces a 5,5-disubstituted hydantoin from a ketone, cyanide, and ammonium carbonate.[7][8] The hydantoin is then hydrolyzed to the target amino acid.

Q: The yield of my 5-propyl-5-methylhydantoin intermediate is poor. How can I optimize the Bucherer-Bergs reaction conditions?

A: Low yields in the Bucherer-Bergs reaction are often related to reaction equilibrium, temperature, and reagent stability.

  • Cause 1: Unfavorable Equilibrium. The reaction involves several equilibrium steps, including the formation of cyanohydrin and aminonitrile intermediates.[8]

    • Solution A - Reagent Stoichiometry: A molar ratio of approximately 1:2:2 for the ketone:cyanide:(NH₄)₂CO₃ is often recommended to drive the reaction forward.[7]

    • Solution B - Solvent System: Aqueous ethanol (e.g., 50-60%) is a common solvent. The alcohol helps to solubilize the organic ketone, while water is necessary for the inorganic reagents.[3] Adjusting the ethanol/water ratio can improve yields.

  • Cause 2: Volatilization of Reagents. Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open system, shifting the equilibrium unfavorably.

    • Solution - Use a Sealed Reactor: Performing the reaction in a sealed pressure vessel at elevated temperatures (e.g., 60-110°C) is often necessary to maintain the concentration of volatile components and achieve good yields, especially with less reactive ketones.[3]

Q: What are the most effective methods for hydrolyzing the 5,5-disubstituted hydantoin to the final amino acid?

A: The hydrolysis of the stable hydantoin ring is the final and often most demanding step.

  • Strong Base Hydrolysis: This is the most common method.

    • Protocol: Refluxing the hydantoin with a strong base like 20-40% NaOH is effective. This opens the ring to form the sodium salt of the N-carbamoyl amino acid, which is then hydrolyzed further to the amino acid.[7]

    • Challenges: This process often requires high temperatures (120-160°C) and long reaction times (12-48 hours). The workup involves acidification to the isoelectric point to precipitate the final product.

  • Acidic Hydrolysis: While possible, it is generally less efficient than basic hydrolysis for hydantoins.

Parameter Strecker SynthesisBucherer-Bergs Reaction
Starting Materials Ketone, NH₄Cl, NaCNKetone, (NH₄)₂CO₃, NaCN
Intermediate α-Aminonitrile5,5-Disubstituted Hydantoin
Key Challenge Low reactivity of ketonesStability of hydantoin ring
Typical Conditions Sealed vessel, moderate heatSealed vessel, higher heat (60-110°C)
Hydrolysis Step Acid or base, often at refluxStrong base (e.g., 30% NaOH), high heat

Section 2: Addressing Key Challenges in Purification and Analysis

Q: My crude this compound is difficult to purify. What are the recommended methods for isolating the pure product?

A: The zwitterionic nature of amino acids makes them insoluble in most organic solvents but soluble in water, which can complicate purification.

  • Method 1: Isoelectric Point Precipitation/Recrystallization. This is the most common initial purification step.

    • Procedure: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. For neutral amino acids like this one, the pI is typically around 5-6. At the pI, the amino acid has a net-zero charge and minimum solubility in water, causing it to precipitate. The collected solid can then be recrystallized from a water/ethanol or water/isopropanol mixture.[9]

  • Method 2: Ion-Exchange Chromatography. This is a highly effective method for removing ionic impurities.[10]

    • Procedure:

      • Load the crude amino acid solution onto a strong cation-exchange resin (e.g., Dowex 50) in its protonated form (H⁺).

      • Wash the resin with deionized water to remove anionic and neutral impurities.

      • Elute the desired amino acid using a dilute aqueous ammonia solution (e.g., 2-5 M NH₄OH).

      • Collect the fractions containing the product and evaporate the solvent to obtain the pure amino acid.[10]

Q: How can I confirm the structure and purity of my synthesized this compound?

A: A combination of spectroscopic and chromatographic methods is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show characteristic peaks for the propyl chain (triplet, sextet, triplet) and the α-methyl group (singlet). The signals may be broad due to the zwitterionic nature. Running the sample in D₂O with a small amount of DCl or NaOD can sharpen peaks.

    • ¹³C NMR: Will confirm the number of unique carbons, including the quaternary α-carbon, the carboxyl carbon, and the carbons of the methyl and propyl groups.

  • Mass Spectrometry (MS):

    • LC-MS: Liquid Chromatography-Mass Spectrometry is ideal for direct analysis. Use a C18 reversed-phase column with a mobile phase containing a small amount of formic acid or acetic acid. The mass spectrometer (e.g., ESI positive mode) should show a clear parent ion [M+H]⁺.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Requirement: GC-MS requires derivatization to make the amino acid volatile. A common method is esterification of the carboxyl group (e.g., with acidic methanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride, TFAA).[11] This method is excellent for assessing purity and detecting trace volatile impurities.

Section 3: FAQ on Stereochemistry and Scalability

Q: The standard syntheses yield a racemic mixture. How can I obtain an enantiomerically pure form of this compound?

A: Obtaining a single enantiomer is a critical challenge and a frequent requirement for pharmaceutical applications. There are two primary strategies:

  • Resolution of the Racemic Mixture: This involves separating the two enantiomers.

    • Classical Resolution: React the racemic amino acid with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[12] The resolving agent is then removed to yield the pure enantiomer.

    • Enzymatic Resolution: Use an enzyme that selectively acts on one enantiomer. For example, an acylase enzyme can selectively hydrolyze the N-acetyl derivative of the L-amino acid, allowing the free L-amino acid to be separated from the unreacted N-acetyl D-amino acid.

  • Asymmetric Synthesis: This involves building the molecule in a way that preferentially forms one enantiomer.

    • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the reaction stereoselectively. After the reaction, the auxiliary is removed. Evans' asymmetric alkylation methodology is a well-known example in amino acid synthesis.[13]

    • Asymmetric Catalysis: A small amount of a chiral catalyst is used to control the stereochemistry. For the Strecker reaction, chiral catalysts (e.g., based on titanium or aluminum) have been developed to produce enantiomerically enriched aminonitriles.[6][12]

Q: I need to produce a larger quantity of this amino acid. Which synthetic route is more amenable to scale-up and what are the key considerations?

A: Both the Strecker and Bucherer-Bergs routes can be scaled. The choice depends on available equipment and safety infrastructure.

  • Key Considerations for Scale-Up:

    • Safety: Both methods use highly toxic cyanide. On a large scale, in-situ generation of HCN or the use of cyanide salts requires robust engineering controls and safety protocols.[4]

    • Equipment: Both reactions often require pressure reactors for optimal yield, which is a significant capital investment.[3]

    • Throughput: The Strecker synthesis has fewer steps than the Bucherer-Bergs route (which requires synthesis and subsequent hydrolysis of the hydantoin), potentially offering higher throughput.

    • Waste Management: Both processes generate significant amounts of waste that must be treated, particularly the cyanide-containing waste streams.

Generally, the Strecker synthesis is often preferred for its more direct path to the amino acid, provided the challenges of ketone reactivity can be overcome.[2][14]

Section 4: Visualized Workflows and Mechanisms

Diagrams help clarify the complex transformations involved in these syntheses.

Strecker_Synthesis Strecker Synthesis Workflow cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis Ketone 2-Pentanone Imine Iminium Ion Ketone->Imine + NH₃, H⁺ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ AminoAcid 2-Amino-2-methyl- pentanoic Acid Aminonitrile->AminoAcid + H₃O⁺, Δ

Caption: General workflow of the Strecker synthesis.

Bucherer_Bergs_Synthesis Bucherer-Bergs Synthesis Workflow cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Hydrolysis Ketone 2-Pentanone Hydantoin 5-Propyl-5-methyl- hydantoin Ketone->Hydantoin + (NH₄)₂CO₃, NaCN, Δ AminoAcid 2-Amino-2-methyl- pentanoic Acid Hydantoin->AminoAcid + NaOH (conc.), Δ then H₃O⁺ Purification_Workflow Purification by Ion-Exchange Chromatography Crude Crude Amino Acid (in aqueous solution) Column Load onto Cation-Exchange Resin (H⁺ form) Crude->Column Wash Wash with DI Water (Removes anions/neutrals) Column->Wash Elute Elute with Aqueous NH₃ (Displaces Amino Acid) Wash->Elute Evaporate Evaporate Eluent Elute->Evaporate Pure Pure Amino Acid Evaporate->Pure

Caption: Workflow for purification via ion-exchange chromatography.

Section 5: References

  • Wikipedia. Strecker amino acid synthesis. Link

  • Pees, A. et al. (2017). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. National Institutes of Health. Link

  • Boesten, W. H. J. et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, ACS Publications. Link

  • Alfa Chemistry. Bucherer-Bergs Reaction. Link

  • Wikipedia. Bucherer–Bergs reaction. Link

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Link

  • Koóš, M. & Sámelová, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. Link

  • Organic Chemistry Portal. Strecker Synthesis. Link

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Link

  • PubChem. This compound. Link

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Link

  • ChemShuttle. (2R,3S)-2-amino-3-methylpentanoic acid. Link

  • Chegg.com. (2023). Suggest a synthesis of 2-methyl pentanoic acid from pentanoic acid. Link

  • Hruby, V. J. & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Asymmetric Synthesis. Link

  • BOC Sciences. (2023). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids. Link

  • Soloshonok, V. A. & Sorochinsky, A. E. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. Link

  • Thieme. (2004). Racemization Assays. Science of Synthesis. Link

  • Harrity, J. P. A. et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. National Institutes of Health. Link

  • University of Groningen. Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Link

  • PubChem. This compound CID 229526. Link

  • Brainly.com. (2023). Show how you would synthesize 2-methylpentanoic acid using either a malonic ester synthesis or an acetoacetic acid synthesis. Link

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Link

  • Chemistry LibreTexts. (2024). Synthesis of Amino Acids. Link

  • Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Link

  • PubChem. (R)-2-Amino-2-methyl-pentanoic acid. Link

  • ChemicalBook. (2022). (R)-2-AMINO-2-METHYL-PENTANOIC ACID. Link

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Link

  • Diasoa. Separation and Refining of Amino acids. Link

  • Google Patents. (1992). Method for crystallization of amino acids. Link

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Link

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Link

  • Benchchem. An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid as an Endogenous Metabolite. Link

  • MedchemExpress.com. s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1. Link

  • BOC Sciences. A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Link

  • Homework.Study.com. Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Link

  • ResearchGate. (2006). The total large-scale synthesis of argiopine. Link

  • National Institutes of Health. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. Link

  • National Institutes of Health. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Link

  • YouTube. (2022). How will you prepare 2-methylpentanoic acid starting from a suitable alkyl halide. Link

Sources

Technical Support Center: Overcoming Low Coupling Efficiency of α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the incorporation of α-methyl amino acids in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides containing these sterically hindered residues. The unique structural feature of α-methyl amino acids, while offering significant advantages in creating peptides with constrained conformations and enhanced proteolytic stability, presents a considerable hurdle in achieving efficient peptide bond formation.

This resource provides a structured approach to troubleshooting common issues, offering scientifically grounded explanations and actionable protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of α-methyl amino acids so challenging?

The primary reason for the difficulty in coupling α-methyl amino acids lies in steric hindrance. The presence of an additional methyl group on the α-carbon, in addition to the side chain, shields the carboxyl group. This steric bulk impedes the approach of the incoming nucleophilic amine of the adjacent amino acid, thereby slowing down the rate of peptide bond formation and often leading to incomplete reactions.

Q2: What are the immediate indicators of a failed or low-efficiency coupling reaction with an α-methyl amino acid?

A common and immediate indicator during solid-phase peptide synthesis (SPPS) is a positive Kaiser test (or other ninhydrin-based tests) after the coupling step. A positive test, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin, confirming that the coupling was incomplete. Other signs include low final peptide yield and the presence of deletion sequences (the target peptide missing the hindered residue) in the final mass spectrometry analysis.

Q3: Are standard coupling reagents like DCC or DIC sufficient for these types of couplings?

While dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective for many standard amino acid couplings, they are often not potent enough to overcome the significant steric barrier presented by α-methyl amino acids.[1][2] These reagents form an O-acylisourea intermediate that is not sufficiently reactive to acylate the sterically hindered N-terminal amine of the growing peptide chain at a practical rate.

Q4: Can I simply extend the reaction time to improve coupling efficiency?

Increasing the coupling reaction time, for instance, from a standard 1-2 hours to overnight, can improve the yield.[1] However, this may not always be sufficient for highly hindered couplings and can increase the risk of side reactions, including racemization, especially if elevated temperatures are also used.[1]

Troubleshooting Guide: A Systematic Approach to Overcoming Low Coupling Efficiency

This section provides a detailed, problem-oriented approach to troubleshoot and optimize the incorporation of α-methyl amino acids.

Problem 1: Incomplete Coupling Detected by In-Process Monitoring (e.g., Positive Kaiser Test)

This is the most frequent issue encountered. A systematic approach to resolving it involves escalating the potency of your coupling strategy.

Troubleshooting_Workflow Start Positive Kaiser Test: Incomplete Coupling Strategy1 Strategy 1: Double Coupling Start->Strategy1 Initial Step Strategy2 Strategy 2: Change Coupling Reagent Strategy1->Strategy2 If still incomplete Success Successful Coupling: Proceed with Synthesis Strategy1->Success If successful Strategy3 Strategy 3: Acyl Fluoride Formation Strategy2->Strategy3 For extremely hindered cases Strategy4 Strategy 4: Microwave-Assisted SPPS Strategy2->Strategy4 Alternative high-energy approach Solvent Optimization: Solvent Choice (NMP) Strategy2->Solvent Consider in parallel Strategy2->Success If successful Strategy3->Success If successful Strategy4->Success If successful

Caption: A decision-making workflow for troubleshooting incomplete coupling of α-methyl amino acids.

  • Choice of Coupling Reagent: The First Line of Defense

    • Causality: Standard carbodiimide reagents are often too weak for sterically demanding couplings.[1] More potent in-situ activating reagents are necessary to generate a highly reactive ester intermediate that can overcome the steric barrier.[1]

    • Solution: Switch from carbodiimides (DCC, DIC) to more powerful aminium/uronium or phosphonium salt-based reagents. For extremely challenging couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[1][3]

    Reagent Class Examples Mechanism of Action & Suitability
    Aminium/Uronium Salts HATU, HBTU, HCTUForm highly reactive O-acylisouronium esters. HATU is often preferred due to its rapid activation and lower risk of racemization.[4] These are excellent first-choice upgrades from carbodiimides.
    Phosphonium Salts PyBOP, PyAOP, PyBrOPForm activated benzotriazolyl esters or bromides. PyBrOP is particularly effective for coupling N-methylamino acids and other α,α-dialkylglycines where other reagents may fail.[4][5]
    Acyl Fluoride Precursors TFFHIn-situ formation of acyl fluorides creates a highly reactive species ideal for overcoming severe steric hindrance.[3] This method is recommended when even potent uronium/phosphonium reagents are insufficient.[1]
  • Protocol Modification: Double Coupling and Extended Reaction Times

    • Causality: Steric hindrance significantly slows down the reaction kinetics.[1] A single, standard coupling cycle may not be sufficient for the reaction to go to completion.

    • Solution:

      • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[2]

      • Extended Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[1] Monitor the reaction periodically with a ninhydrin test if possible.

  • Harnessing Energy: Microwave-Assisted Peptide Synthesis (MA-SPPS)

    • Causality: Microwave energy provides rapid and efficient heating of the reaction mixture, which helps to overcome the activation energy barrier of sterically hindered couplings.[6][7] This targeted heating can dramatically increase reaction rates without the detrimental effects of bulk heating over long periods.[8]

    • Solution: Employ a microwave peptide synthesizer. Microwave-enhanced SPPS can drive difficult couplings of bulky amino acids to completion quickly and efficiently, often in a fraction of the time required by conventional methods.[6][7][9] For example, a synthesis that takes 40 hours with less than 10% purity via conventional methods can be completed in under 3 hours with 89% purity using microwave assistance.[9]

Problem 2: Low Final Peptide Yield and Purity Despite Negative In-Process Tests

Sometimes, in-process tests can be misleading, or aggregation can mask underlying coupling issues.

  • Solvent Optimization to Mitigate Aggregation

    • Causality: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can physically block reactive sites, further impeding the coupling of an already hindered α-methyl amino acid.[1]

    • Solution: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP). NMP has superior solvating properties and can be more effective at disrupting secondary structures that lead to aggregation.[1] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Review of Cleavage and Post-Synthesis Workup

    • Causality: Incomplete deprotection of side chains or issues during the cleavage from the resin can lead to what appears to be a low-yield synthesis.

    • Solution: Ensure your cleavage cocktail and time are appropriate for the amino acids in your sequence. For peptides containing sensitive residues, optimize the scavenger composition in your cleavage cocktail.

Experimental Protocols

Protocol 1: Double Coupling of an α-Methyl Amino Acid using HATU
  • Deprotection: Following standard protocol, deprotect the N-terminal Fmoc group of the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to prepare for the coupling step.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected α-methyl amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[1]

  • Intermediate Wash: Wash the resin with DMF (3x).

  • Second Coupling: Repeat step 3 with a fresh solution of the activated amino acid.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[1][3]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. The high reactivity of the acyl fluoride facilitates coupling even with severely hindered partners.[3]

Visualization of Steric Hindrance

Steric_Hindrance cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 α-Methyl Amino Acid (e.g., Aib) N_alpha1 Nα-H C_alpha1 N_alpha1->C_alpha1 C_O1 C=O C_alpha1->C_O1 Side_Chain1 CH₃ C_alpha1->Side_Chain1 H_alpha1 C_alpha1->H_alpha1 N_alpha2 Nα-H C_alpha2 N_alpha2->C_alpha2 C_O2 C=O C_alpha2->C_O2 Side_Chain2 CH₃ C_alpha2->Side_Chain2 Methyl_Group α-CH₃ C_alpha2->Methyl_Group Nucleophile Incoming Amine Nucleophile->C_O1 Unhindered Attack Nucleophile->C_O2 Sterically Hindered Attack

Caption: Steric hindrance at the α-carbon of an α-methyl amino acid shields the carbonyl group from nucleophilic attack.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - ResearchGate. [Link]

  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. [Link]

  • Reagents used in the amidation reaction of N-methyl-α-amino acids. - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed. [Link]

  • Comparative study of methods to couple hindered peptides - PubMed - NIH. [Link]

  • US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google P
  • Solid Phase Peptide Synthesis Help : r/Chempros - Reddit. [Link]

  • Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins - MDPI. [Link]

  • SPPS: peptide failure to elongate? - ResearchGate. [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. [Link]

  • SPPS Tips For Success Handout - Mesa Labs. [Link]

  • α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Peptide Synthesis with 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving the sterically hindered, non-canonical amino acid, 2-Amino-2-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by α,α-disubstituted amino acids. Here, we synthesize field-proven insights and established protocols to help you achieve optimal synthesis outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: I'm observing very low coupling efficiency or incomplete reactions when trying to incorporate this compound. My final product is dominated by truncated sequences. What's going wrong?

Answer:

This is the most common challenge encountered with this compound and is a direct result of its structure. The presence of two substituents on the alpha-carbon (α,α-disubstitution) creates significant steric hindrance.[1][2] This bulkiness physically obstructs the incoming N-terminal amine of the growing peptide chain from attacking the activated carboxyl group, leading to slow and inefficient peptide bond formation. Standard coupling protocols are often insufficient to overcome this energy barrier.[1][3]

Core Problem: Steric hindrance slows the rate of acylation, leading to incomplete coupling.

Solutions:

  • Employ High-Reactivity Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often ineffective for sterically hindered residues.[3] You must use more potent activating agents. Uronium/aminium or phosphonium salt-based reagents that generate highly reactive OAt or Oxyma active esters are the gold standard for these difficult couplings.[1][4]

    • Recommended Reagents: HATU, HCTU, COMU, or PyAOP.

    • Mechanism of Action: These reagents convert the carboxylic acid of the amino acid into a more reactive intermediate, which is more susceptible to nucleophilic attack despite the steric hindrance.[4] For example, HATU, in the presence of a base, reacts with the amino acid to form a highly reactive OAt-ester.[5]

  • Implement a Double-Coupling Protocol: For particularly difficult couplings, a single coupling reaction, even with a potent reagent, may not be sufficient to drive the reaction to completion. A second, fresh application of the activated amino acid ensures that any unreacted N-terminal amines are acylated.[6]

  • Increase Reaction Time and Temperature: To overcome the high activation energy, extend the coupling reaction time significantly (e.g., from 1-2 hours to 4-24 hours). Additionally, performing the synthesis at an elevated temperature (40-60°C) or using microwave-assisted SPPS can dramatically improve reaction kinetics and coupling efficiency.[2][7]

  • Increase Reagent Equivalents: Increasing the concentration of the reactants can help drive the reaction forward. Use a higher excess of both the protected this compound and the coupling reagent (e.g., 3-5 equivalents relative to the resin substitution).[6]

Question 2: My synthesis fails due to aggregation, especially after a few residues have been added. The resin beads clump together, and I see a significant drop in yield and purity.

Answer:

Peptide aggregation on the solid support is a sequence-dependent problem that is often exacerbated by hydrophobic and sterically bulky residues like this compound.[8][9] The growing peptide chains can fold into secondary structures (like β-sheets) and form intermolecular hydrogen bonds, making the reactive N-terminus inaccessible to incoming reagents.[7][10] This leads to incomplete deprotection and coupling steps, resulting in deletion sequences.

Core Problem: Inter-chain and intra-chain hydrogen bonding and hydrophobic collapse cause the peptide-resin to become a non-reactive matrix.

Solutions:

  • Optimize the Solvent System: While DMF is the standard solvent for SPPS, it may not be sufficient to solvate aggregating sequences.

    • Switch to N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties and can be more effective at disrupting secondary structures.[7][11]

    • Use Solvent Mixtures: A combination of solvents, such as a 1:1:1 mixture of DCM/DMF/NMP, can improve solvation and reduce aggregation.[7]

  • Incorporate Chaotropic Agents: Adding a chaotropic salt like Lithium Chloride (LiCl) at a concentration of 0.5 M to 1 M in the DMF can help break up the hydrogen bond networks that cause aggregation.[7]

  • Utilize Backbone Protection Strategies: For very long or difficult sequences, incorporating backbone-protecting groups can disrupt aggregation.

    • Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide at strategic points in the sequence can act as a "kink," breaking up the formation of stable secondary structures. The native sequence is restored during the final cleavage.[7][10]

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound and why is it considered a "difficult" amino acid?

This compound is a non-canonical, α,α-disubstituted amino acid. Unlike standard proteinogenic amino acids which have a hydrogen and a side chain on the α-carbon, this residue has a methyl group and a propyl group. This structure introduces significant steric bulk directly at the site of peptide bond formation, which severely restricts the conformational flexibility of the peptide backbone and hinders the chemical coupling reaction.[2]

Q2: Which coupling reagents are most effective for this compound?

High-potency uronium/aminium or phosphonium salt reagents are strongly recommended. Standard carbodiimides are generally not effective.[1][3]

Coupling Reagent Class Key Advantages Considerations
HATU / HCTU Uronium/Aminium SaltForms highly reactive OAt/O-6-ClBt esters; excellent for hindered couplings.[4][5]Uronium salts can potentially cause guanidinylation of the N-terminus as a side reaction, though this is less common with efficient couplings.
COMU Uronium/Aminium SaltEfficiency comparable to HATU; byproducts are highly soluble and easily washed away. Incorporates Oxyma Pure, which is safer than HOBt/HOAt.[4][12]More recent reagent, may be more expensive.
PyAOP / PyBOP Phosphonium SaltExcellent for hindered couplings and fragment condensation; does not cause guanidinylation side reactions.[3]Byproducts can sometimes be more difficult to remove.
DIC / HOBt CarbodiimideStandard, cost-effective reagent.Generally inefficient for sterically hindered amino acids; slow reaction rates and low yields are common.[3]
Q3: Do I need to modify my standard automated synthesizer protocol?

Yes, standard protocols will likely fail. You should create a custom protocol that includes:

  • A "difficult amino acid" or "special coupling" method for the this compound residue.

  • Extended coupling times: Increase the reaction time to at least 2-4 hours.

  • Double coupling: Program the synthesizer to perform the coupling step twice.[6]

  • Higher reagent concentration: Use a higher concentration (e.g., 0.5 M) for the amino acid and coupling reagent solutions to drive the reaction.[6]

Q4: What is a "double-coupling" protocol and how do I perform it manually?

A double-coupling protocol is simply the repetition of the coupling step to ensure the reaction goes to completion.

Step-by-Step Manual Double-Coupling Protocol:

  • Initial Coupling:

    • Perform the standard Fmoc deprotection of the N-terminal amine on the resin.

    • Wash the resin thoroughly with DMF.

    • Add the pre-activated solution of Fmoc-2-Amino-2-methylpentanoic acid-OH (e.g., 3-5 eq.), coupling reagent (e.g., HATU, 3-5 eq.), and base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Allow the reaction to proceed for 2-4 hours.

    • Drain the reaction vessel.

  • Second Coupling:

    • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents from the first coupling.

    • Crucially, do not perform an Fmoc deprotection step.

    • Add a second, freshly prepared solution of activated Fmoc-2-Amino-2-methylpentanoic acid-OH.

    • Allow the second coupling to proceed for another 2-4 hours.

    • Drain the vessel and wash thoroughly with DMF, then DCM, to prepare for the next deprotection/coupling cycle.

Visualized Workflows and Mechanisms

G

G

References

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • MDPI. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Frontiers. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • DSpace. (n.d.). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. [Link]

  • eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]

  • NIH. (n.d.). Goldilocks Energy Minimum: Peptide-Based Reversible Aggregation and Biosensing. [Link]

  • ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. [Link]

  • ChemRxiv. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]

Sources

Technical Support Center: Optimizing 2-Amino-2-methylpentanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 2-Amino-2-methylpentanoic acid (A2mpA) and other α,α-disubstituted amino acids into peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these sterically hindered building blocks. Here, we synthesize peer-reviewed data and field-proven insights to provide actionable solutions for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of A2mpA in peptide synthesis.

Q1: What are the primary challenges when incorporating this compound (A2mpA)?

The core challenge stems from the steric hindrance imparted by the two α-substituents (a methyl and a propyl group). This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to significantly slower reaction kinetics and potentially incomplete couplings.[1] This steric hindrance is a common feature of all α,α-disubstituted amino acids.[2][3]

Q2: Which coupling reagents are most effective for A2mpA and other hindered amino acids?

Standard coupling reagents may prove insufficient. For sterically demanding couplings, uronium/aminium salt-based reagents are strongly recommended. Experimental evidence consistently shows that HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is superior to reagents like HBTU for these applications.[4][5] The reason lies in HATU's formation of a more reactive OAt-ester intermediate, which more effectively overcomes the energy barrier imposed by steric hindrance, leading to faster, more complete reactions with a reduced risk of epimerization.[4][6] COMU (O-(Ethyl cyano(hydroxyimino)acetato)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly reactive uronium salt that is also effective for difficult couplings.[7]

Q3: How does incorporating A2mpA affect the resulting peptide's structure and solubility?

α,α-disubstituted amino acids like A2mpA and the more commonly studied 2-aminoisobutyric acid (Aib) are potent helix inducers.[8][9] The restricted dihedral angles (φ, ψ) of these residues disrupt the formation of β-sheet structures, which are a primary cause of peptide aggregation and insolubility.[8][9] By promoting a helical conformation, the incorporation of A2mpA can significantly improve the solubility of hydrophobic or aggregation-prone peptide sequences.[8][10] However, very long, rigid helical structures can also sometimes lead to their own solubility challenges.

Q4: Are there special considerations for Fmoc-deprotection of an A2mpA residue?

Yes, the steric bulk around the α-carbon can also hinder the access of the piperidine base to the N-terminal Fmoc group of the A2mpA residue itself (i.e., when A2mpA is not the C-terminal residue). While standard conditions (20% piperidine in DMF) are often sufficient, sluggish or incomplete Fmoc removal can occur.[11][12] In such cases, extending the deprotection time or using a stronger base cocktail may be necessary. For particularly difficult cases, kinetic monitoring of the deprotection step is advised.[13]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures.

Problem: Low Coupling Efficiency or Incomplete Reaction
  • Symptom: In-process monitoring (e.g., Kaiser test) remains positive after the standard coupling time. Final HPLC/MS analysis of the crude peptide shows a significant peak corresponding to the deletion sequence (peptide lacking the A2mpA residue).

  • Root Cause Analysis: The primary cause is the steric hindrance of A2mpA preventing complete acylation of the N-terminal amine.[1] The chosen coupling reagent may not be sufficiently reactive, or the reaction time and temperature are inadequate.

  • Strategic Solutions:

    • Reagent Selection: If you are not already using a high-reactivity uronium salt, switch to HATU or COMU.[6][14] These reagents are demonstrably superior for hindered couplings compared to HBTU or carbodiimides like DIC.[4][5]

    • Optimize Reaction Conditions: Increase the coupling time to 2-4 hours or, if using a microwave peptide synthesizer, increase the temperature and hold time.[14][15]

    • Implement Double Coupling: If a single coupling proves insufficient, a second coupling is a highly effective strategy.[15] After the initial coupling and washing steps, simply repeat the coupling procedure with a fresh solution of activated A2mpA before proceeding to the Fmoc-deprotection of the newly added residue.

    • Pre-activation: Ensure you are allowing the amino acid, coupling reagent, and base to pre-activate for 1-2 minutes before adding the mixture to the resin. This ensures the formation of the highly reactive OAt-ester intermediate.[4]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
ReagentRelative ReactivityRisk of EpimerizationTypical Performance in Hindered Couplings
DIC/HOBt StandardLowOften insufficient, requires long times
HBTU HighLowGood, but may require double coupling
HATU Very HighVery LowExcellent, often succeeds with a single coupling[4][6]
COMU Very HighVery LowExcellent, highly soluble byproducts[7][16]
Problem: Peptide Aggregation & Poor Solubility During Synthesis
  • Symptom: The resin beads clump together, leading to poor solvent flow and inefficient washing. The crude peptide is difficult to dissolve for purification.

  • Root Cause Analysis: While A2mpA disrupts β-sheets, the resulting highly structured helical peptides can self-associate, especially in long sequences.[10] This is a common issue with so-called "difficult sequences".[10]

  • Strategic Solutions:

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for structured peptides.[1] In some cases, adding chaotropic salts or using solvent mixtures (e.g., with DMSO) can be beneficial.

    • Lower Resin Loading: For peptides longer than 20 amino acids, using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) increases the distance between growing peptide chains, reducing intermolecular aggregation.[17]

    • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly mitigate aggregation by using elevated temperatures to disrupt intermolecular hydrogen bonds.[14]

Problem: Incomplete Fmoc-Deprotection
  • Symptom: After the deprotection step for the A2mpA residue, the subsequent coupling is inefficient, leading to a deletion of the next amino acid.

  • Root Cause Analysis: Steric hindrance from the A2mpA side chain is impeding the approach of the piperidine base to the Fmoc group.

  • Strategic Solutions:

    • Extended Reaction Time: Increase the Fmoc-deprotection time. Instead of a standard 2 x 10-minute treatment, try 2 x 20 minutes.

    • Modified Deprotection Cocktail: For extremely difficult cases, adding a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution can increase the basicity and efficiency. Caution: DBU can promote aspartimide formation if Asp residues are present in the sequence.[18]

Part 3: Protocols and Workflows

Optimized Protocol: HATU-mediated Coupling of Fmoc-A2mpA-OH in SPPS

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a 0.1 mmol scale.

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-A2mpA-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (6 equivalents, 0.6 mmol) to the activation mixture.

  • Pre-activation: Agitate the mixture for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated solution to the reaction vessel containing the resin. Agitate at room temperature for a minimum of 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), continue coupling for another 1-2 hours or proceed to a second coupling (Step 7). If negative, proceed to washing (Step 8).

  • (Optional) Double Coupling: Drain the reaction vessel and wash 3x with DMF. Repeat steps 2-5 for a second coupling of 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection cycle.

Workflow Diagram: Troubleshooting Low Coupling Efficiency

This diagram outlines the decision-making process when encountering a failed coupling for A2mpA.

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent_check Review Coupling Reagent start->reagent_check is_hatu Are you using HATU/COMU? reagent_check->is_hatu switch_reagent Switch to HATU or COMU is_hatu->switch_reagent No time_temp Increase Reaction Time (2-4h) or Temperature (Microwave) is_hatu->time_temp Yes switch_reagent->time_temp double_couple Perform a Second Coupling time_temp->double_couple success Proceed with Synthesis double_couple->success re_evaluate Re-evaluate Sequence Design (Consider different solvents, resin loading) double_couple->re_evaluate If still failing

Caption: Troubleshooting flowchart for low A2mpA coupling efficiency.

References

  • de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In RSC Drug Discovery Series. Royal Society of Chemistry.
  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Narita, M., et al. (1993). Critical Peptide Size for Insolubility Caused by a β-Sheet Aggregation and Solubility Improvement in Hydrophobic Peptides by Replacement of Alanine Residues with α-Aminoisobutyric Acid Residues. Bulletin of the Chemical Society of Japan, 66(2), 500-507. Retrieved from [Link]

  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Hara, T., et al. (2001). Effect of Introducing Leucine Residues into 2-Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. Journal of Biochemistry, 130(6), 749-755. Retrieved from [Link]

  • Camilo, V. A. S., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(10), 1910. Retrieved from [Link]

  • Omizzolo, M. (n.d.). How to Optimize Peptide Synthesis? Omizzolo. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Narita, M., et al. (1985). Syntheses and Properties of Oligo-L-leucines Containing a-Aminoisobutyric Acid Residues. The Novel Strategy for Solubility Improvement in Protected Oligopeptides. International Journal of Peptide and Protein Research, 26(4), 355-363. Retrieved from [Link]

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 163. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Fields, G. B. (2001). Methods for Removing the Fmoc Group. In Peptide Synthesis and Applications. Humana Press. Retrieved from [Link]

  • Sun, J., & Zuckermann, R. N. (2013). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. Retrieved from [Link]

  • Laimer, J., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1162. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • de Figueiredo, R. M., & Campagne, J.-M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(45), 11529-11543. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]

  • Collins, J. (2023). Using double coupling to improve your peptide synthesis. Biotage. Retrieved from [Link]

  • D'Hondt, M., et al. (2014). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 15(1), 426-451. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. Retrieved from [Link]

  • Aapptec. (n.d.). Planning a Peptide Synthesis. Aapptec. Retrieved from [Link]

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Technical Support Center: Purification of Peptides Containing 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of peptides incorporating 2-Amino-2-methylpentanoic acid, also known as α-aminoisobutyric acid (Aib). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these peptides. The inclusion of Aib, a non-proteinogenic amino acid, introduces significant steric hindrance and a propensity for stable secondary structures, which can complicate standard purification protocols.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of Aib-containing peptides, offering detailed causes and actionable solutions.

Issue 1: Poor Peak Shape and Broadening in RP-HPLC

Question: My peptide containing this compound is showing significant peak tailing and broadening during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). What's causing this and how can I improve the peak shape?

Answer:

Poor peak shape is a frequent challenge when purifying Aib-containing peptides and can stem from several factors related to the unique properties of Aib.

Probable Causes:

  • On-Column Aggregation: The gem-dimethyl group of Aib restricts conformational flexibility, promoting the formation of stable helical structures.[2][3][4][5] This can lead to self-aggregation of the peptide on the HPLC column, resulting in broad, tailing peaks.

  • Secondary Interactions with Silica: Residual silanol groups on traditional silica-based C18 columns can interact with charged residues in your peptide, causing peak tailing.[6]

  • Slow Desorption Kinetics: The hydrophobicity and rigid structure of Aib-containing peptides can lead to slow desorption from the stationary phase, contributing to peak broadening.

Solutions & Protocol Adjustments:

  • Optimize Mobile Phase Composition:

    • Increase Organic Modifier Strength: For highly hydrophobic peptides, consider using a stronger organic solvent than acetonitrile, such as isopropanol or n-propanol.[7][8] These can improve solubility and disrupt hydrophobic aggregation. Start by replacing a portion of your acetonitrile with the stronger solvent.

    • Adjust Ion-Pairing Agent Concentration: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that can minimize secondary interactions.[6][9] Ensure you are using an optimal concentration, typically 0.1%. If peak shape does not improve, consider alternative ion-pairing agents like formic acid, though this may alter selectivity.[8]

    • High pH Mobile Phases: For peptides that are difficult to purify at a low pH, employing a basic mobile phase, such as ammonium bicarbonate, can alter the peptide's charge state and improve separation.[1]

  • Modify Chromatographic Conditions:

    • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can enhance desorption kinetics and disrupt secondary structures, leading to sharper peaks.

    • Reduce Flow Rate: A lower flow rate allows more time for the peptide to equilibrate between the mobile and stationary phases, which can improve peak resolution.

    • Employ a Shallower Gradient: A less steep gradient can provide better separation of the target peptide from closely eluting impurities.[10]

  • Select an Alternative Stationary Phase:

    • Switch to a C8 Column: If your peptide is highly hydrophobic and shows excessive retention on a C18 column, a C8 column with its shorter alkyl chains can reduce retention time and improve peak shape.[1]

    • Consider Polymer-Based Columns: Polystyrene-divinylbenzene (PS/DVB) based columns are inherently hydrophobic and lack the surface silanols found in silica-based supports, which can reduce secondary interactions and improve peak shape for charged peptides.[6]

Issue 2: Peptide Aggregation and Precipitation Before or During Purification

Question: My Aib-containing peptide is aggregating and precipitating out of solution, making it difficult to even load onto the purification column. How can I prevent this?

Answer:

Aggregation is a significant challenge with peptides rich in hydrophobic and structure-inducing residues like Aib.[11][12] This behavior is driven by the formation of intermolecular β-sheet structures.[13]

Probable Causes:

  • High Hydrophobicity: The presence of Aib and other hydrophobic amino acids promotes self-association in aqueous solutions to minimize contact with water.[2]

  • Stable Secondary Structures: Aib strongly induces helical conformations, which can pack together to form larger aggregates.[3][4]

  • High Peptide Concentration: The likelihood of aggregation increases significantly at higher peptide concentrations.

Solutions & Protocol Adjustments:

  • Solvent Optimization:

    • Initial Dissolution: Attempt to dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.[7][11] Always add the pure organic solvent first to aid in wetting the peptide.[7]

    • Use of Chaotropic Agents: For particularly stubborn aggregation, the use of chaotropic agents like 6 M guanidinium hydrochloride or urea can be effective in disrupting the hydrogen bonds that lead to aggregation.[11] However, be mindful that these will need to be removed in a subsequent step.

  • pH Adjustment:

    • The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide, leading to electrostatic repulsion between molecules and reduced aggregation.

  • Incorporate Solubility-Enhancing Strategies during Synthesis:

    • Hydrophilic Tags: For future syntheses, consider the temporary addition of a hydrophilic tag, such as a string of arginine residues, which can be cleaved off after purification.[14]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so difficult to purify?

A1: The primary difficulty arises from the unique structural properties of this compound (Aib). Its gem-dimethyl group at the α-carbon sterically hinders bond rotation, forcing the peptide backbone into a helical conformation.[2][3] This pre-disposition for a stable secondary structure can lead to several challenges:

  • Increased Hydrophobicity and Aggregation: The rigid helical structures can shield polar peptide bonds and expose hydrophobic side chains, leading to aggregation and poor solubility.[11]

  • Incomplete Synthesis: The steric hindrance of Aib can also lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a complex mixture of deletion sequences that are difficult to separate from the target peptide.[1]

Q2: What is the best starting column and mobile phase for purifying an Aib-containing peptide?

A2: A good starting point for most Aib-containing peptides is a standard C18 reversed-phase column.[1][15] For the mobile phase, a common and effective combination is:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Begin with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your peptide.[6] Based on the initial results, you can then optimize the gradient to improve resolution.

Q3: Are there any alternatives to RP-HPLC for purifying highly problematic Aib-peptides?

A3: Yes, when RP-HPLC proves insufficient, several alternative or complementary techniques can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This method can be effective for peptides that are not well-retained by reversed-phase columns.[11]

  • Ion-Exchange Chromatography (IEX): If your peptide has a significant net positive or negative charge, IEX can be a powerful purification step based on charge rather than hydrophobicity.[11] It can be used as an initial purification step to remove impurities with different charge characteristics.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing smaller, truncated peptide impurities or for desalting the final product.[16][17]

Experimental Protocols & Data Presentation

Representative RP-HPLC Protocol for Aib-Containing Peptides

This protocol provides a general framework for the purification of peptides containing this compound.

Step 1: Sample Preparation

  • Weigh out the crude peptide and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF).

  • Dilute the dissolved peptide with Mobile Phase A to a concentration appropriate for injection, ensuring the final organic solvent concentration is low enough for the peptide to bind to the column.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Step 2: HPLC Method

ParameterAnalytical ScalePreparative Scale
Column C18 or C8, 3-5 µm, 100-300 Å, 4.6 x 150 mmC18 or C8, 5-10 µm, 100-300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Gradient 5-65% B over 30 min (scouting)Optimized based on analytical run
Detection 210-220 nm220 nm
Column Temp. 30-40 °C30-40 °C

Step 3: Fraction Collection and Analysis

  • Collect fractions corresponding to the target peptide peak.

  • Analyze the purity of each collected fraction using analytical HPLC and mass spectrometry.

  • Pool the fractions that meet the desired purity level.

Step 4: Lyophilization

  • Freeze the pooled fractions.

  • Lyophilize the frozen sample to obtain the purified peptide as a powder.

Troubleshooting Flowchart for Aib-Peptide Purification

Aib-Peptide Purification Troubleshooting Troubleshooting Workflow for Aib-Peptide Purification start Start: Crude Aib-Peptide dissolution Dissolution in Initial Mobile Phase start->dissolution hplc_run Initial RP-HPLC Run (C18, ACN/H2O/TFA) dissolution->hplc_run aggregation_check Aggregation/Precipitation? dissolution->aggregation_check peak_shape Assess Peak Shape & Resolution hplc_run->peak_shape good_peak Good Peak Shape? peak_shape->good_peak optimize_gradient Optimize Gradient & Collect Fractions good_peak->optimize_gradient Yes poor_peak Poor Peak Shape (Broadening/Tailing) good_peak->poor_peak No pure_peptide Pure Peptide Obtained optimize_gradient->pure_peptide increase_temp Increase Column Temperature poor_peak->increase_temp change_solvent Change Organic Modifier (IPA/n-Propanol) poor_peak->change_solvent change_column Switch to C8 or Polymer-Based Column poor_peak->change_column aggregation_check->hplc_run No use_organic Use Stronger Organic Solvent (DMSO/DMF) for Dissolution aggregation_check->use_organic Yes use_organic->dissolution chaotropes Add Chaotropic Agents (Urea/Guanidine HCl) use_organic->chaotropes If severe chaotropes->dissolution increase_temp->hplc_run change_solvent->hplc_run change_column->hplc_run

Caption: A decision-making workflow for troubleshooting common issues in Aib-peptide purification.

References

  • Benchchem. Navigating the Challenges of Purifying Aib-Containing Peptides: A Comparative Guide to HPLC Strategies.
  • Bachem. Peptide Purification Process & Methods: An Overview.
  • LifeTein Peptide Blog. Unusual Amino Acids: α-Aminoisobutyric Acid.
  • ResearchGate. Which chromatography is preferred for purification of hydrophobic peptide?. Available from: [Link].

  • Benchchem. Technical Support Center: Purification of Hydrophobic Peptides.
  • Nest Group. Designing Purification Methods for Hydrophobic Peptides.
  • PubMed. Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Available from: [Link].

  • Interchim – Blog. Peptides purification development in Reverse Phase. Available from: [Link].

  • Benchchem. The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide.
  • ACS Omega. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. Available from: [Link].

  • ACS Biomaterials Science & Engineering. Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. Available from: [Link].

  • PMC - NIH. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Available from: [Link].

  • ScienceDirect. Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Available from: [Link].

  • MDPI. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. Available from: [Link].

  • PMC. Rational development of a strategy for modifying the aggregatibility of proteins. Available from: [Link].

  • Quora. What are the common challenges faced in peptide purification using chromatography?. Available from: [Link].

  • Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link].

  • PMC - PubMed Central. HPLC Analysis and Purification of Peptides. Available from: [Link].

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link].

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link].

  • ChemRxiv. Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. Available from: [Link].

  • Keys for enabling optimum peptide CharaCterizations:. Available from: [Link].

  • ChemRxiv. Amino Acid Composition drives Peptide Aggregation. Available from: [Link].

  • NIH. Goldilocks Energy Minimum: Peptide-Based Reversible Aggregation and Biosensing. Available from: [Link].

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Technical Support Center: Strategies for Improving the Solubility of 2-Amino-2-methylpentanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges often encountered with peptides containing 2-Amino-2-methylpentanoic acid (Aib). Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these hurdles in your experimental work.

I. Understanding the Challenge: The "Aib Effect"

This compound, an achiral amino acid, is frequently incorporated into peptide sequences to induce and stabilize helical conformations.[1][2][3] This conformational rigidity can be highly advantageous for therapeutic applications, enhancing metabolic stability and receptor binding affinity.[4][5] However, this same structural constraint is often the root cause of significant solubility problems. The strong propensity of Aib-containing peptides to form stable secondary structures can lead to intermolecular aggregation and precipitation, particularly in aqueous solutions.[1][6][7]

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// Edges Aib -> Helix [label="Steric hindrance restricts\nphi/psi bond angles"]; Helix -> Aggregation [label="Ordered structures\npack efficiently"]; Aggregation -> Solubility; Helix -> Stability; }

Figure 1: The dual impact of Aib incorporation on peptide properties.

II. Frequently Asked Questions (FAQs)

Q1: Why are my Aib-containing peptides consistently crashing out of aqueous solutions?

A1: The primary reason is the high propensity for aggregation driven by the stable helical structures induced by Aib residues.[1][6][7] Unlike flexible peptides that exist in a random coil state in solution, Aib-peptides often adopt a rigid, rod-like conformation. These rigid structures can easily stack together through hydrophobic interactions and hydrogen bonding, leading to the formation of insoluble aggregates.[8] This is particularly problematic when the peptide's net charge is low, or the concentration is high.

Q2: What is the first and most critical step I should take when facing a solubility issue?

A2: Always start with a small-scale solubility test before dissolving your entire peptide stock.[9][10][11] This prevents the potential loss of valuable material. Use a small, accurately weighed amount of your lyophilized peptide (e.g., 0.1-0.5 mg) and test a series of solvents systematically, moving from the mildest to the strongest.

Q3: How does pH play a role in the solubility of these peptides?

A3: pH is a critical factor influencing peptide solubility.[12][13] The solubility of a peptide is generally at its minimum at its isoelectric point (pI), the pH at which the net charge of the peptide is zero.[14] By adjusting the pH of the solution away from the pI, you can increase the net charge on the peptide, leading to greater electrostatic repulsion between molecules and, consequently, improved solubility.[14][15]

Q4: When should I consider using organic co-solvents?

A4: Organic co-solvents are particularly useful for peptides with a high content of hydrophobic amino acids.[9][12] If your Aib-containing peptide is neutral or highly hydrophobic, starting with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be very effective.[8][9] These solvents disrupt hydrophobic interactions that drive aggregation. However, always be mindful of the compatibility of these solvents with your downstream applications, as they can be toxic to cells or interfere with certain assays.[8][9]

Q5: Are there alternatives to organic solvents for very difficult peptides?

A5: Yes, for extremely challenging peptides that form gels or refuse to dissolve in standard solvents, chaotropic agents can be employed. These are substances that disrupt the structure of water and weaken the hydrophobic effect. Common examples include guanidine hydrochloride (Gdn-HCl) and urea.[10][11] They are very effective at breaking up strong intermolecular hydrogen bonds and dissolving aggregated secondary structures.[8] Note that these are denaturing agents and may not be suitable for all experimental systems.[8]

III. Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Peptide precipitates immediately upon adding aqueous buffer. The buffer's pH is likely near the peptide's isoelectric point (pI), or the peptide is highly hydrophobic.1. pH Adjustment: Calculate the peptide's net charge. If acidic, try dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate). If basic, use an acidic solution (e.g., 10% acetic acid).[9][10] 2. Organic Co-solvent: First, dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer dropwise while vortexing.[10]
Peptide dissolves initially but crashes out over time or upon freezing. The solution is likely supersaturated, or the peptide is slowly aggregating at that specific concentration and temperature.1. Lower Concentration: Prepare a more dilute stock solution. 2. Aliquot and Flash-Freeze: Store the peptide in single-use aliquots and flash-freeze in liquid nitrogen before storing at -80°C to minimize aggregation during freezing.[16] 3. Add Excipients: Consider adding cryoprotectants like glycerol or solubility enhancers like a low percentage of a non-ionic surfactant (e.g., Tween-20), if compatible with your assay.
The solution appears cloudy or forms a gel. This indicates the formation of extensive secondary structures and strong intermolecular hydrogen bonding, characteristic of Aib-peptides.1. Sonication: Use a bath sonicator to break up particulate matter and disrupt gel formation.[8][9] 2. Chaotropic Agents: Dissolve the peptide in a solution containing 6 M Guanidine-HCl or 8 M Urea.[10][11] This is often a last resort but highly effective. The chaotropic agent can then be diluted out or removed via dialysis/buffer exchange if necessary.
Low recovery after purification (RP-HPLC). The peptide is aggregating on the column, leading to poor peak shape and carryover.1. Modify Mobile Phase: Increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.[17] 2. Add Ion-Pairing Agent: Ensure sufficient TFA (typically 0.1%) is present in both mobile phases. 3. Solubilize in Strong Solvent: Dissolve the crude peptide in a strong solvent like DMF or even formic acid before injection to ensure it is fully monomeric.[17]

IV. Experimental Protocols & Workflows

Protocol 1: Systematic Solubility Testing

This protocol provides a step-by-step method to efficiently determine the optimal solvent for your Aib-containing peptide.

  • Preparation: Aliquot approximately 0.1 mg of your lyophilized peptide into several microcentrifuge tubes.

  • Step 1 (Water): To the first tube, add 100 µL of sterile, deionized water. Vortex for 30 seconds. If it dissolves completely, water is a suitable solvent.

  • Step 2 (pH Adjustment): If insoluble in water, calculate the theoretical net charge of your peptide at pH 7.

    • If Net Positive (Basic): To a new tube, add 100 µL of 10% aqueous acetic acid. Vortex.[9][10]

    • If Net Negative (Acidic): To a new tube, add 100 µL of 0.1% aqueous ammonium hydroxide. Vortex.[9][10]

  • Step 3 (Organic Co-solvents): If the peptide is still insoluble, it is likely highly hydrophobic.

    • To a new tube, add 20 µL of DMSO (or DMF if the peptide contains Cys or Met).[9][11] Vortex until fully dissolved.

    • Slowly add your desired aqueous buffer drop-by-drop to the DMSO-peptide solution to reach the final desired concentration. Vortex continuously.

  • Step 4 (Chaotropic Agents): For the most difficult cases.

    • To a new tube, add 100 µL of 6M Guanidine-HCl. Vortex. This should dissolve even the most aggregation-prone peptides.[10][11]

  • Observation: After each step, visually inspect the solution for clarity. A fully dissolved peptide solution should be completely clear with no visible particulates.[16] If it remains cloudy, sonicate for 5-10 minutes.[8]

digraph "Solubility_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges start -> test_water; test_water -> soluble [label=" Yes"]; test_water -> calc_charge [label=" No"]; calc_charge -> charge_decision; charge_decision -> acidic [label=" Positive"]; charge_decision -> basic [label=" Negative"]; charge_decision -> neutral [label=" Zero"]; acidic -> check_sol_acid; basic -> check_sol_basic; neutral -> check_sol_neutral; check_sol_acid -> soluble [label=" Yes"]; check_sol_acid -> neutral [label=" No"]; check_sol_basic -> soluble [label=" Yes"]; check_sol_basic -> neutral [label=" No"]; check_sol_neutral -> soluble [label=" Yes"]; check_sol_neutral -> chaotropic [label=" No"]; chaotropic -> end; soluble -> end; }

Figure 2: A systematic workflow for troubleshooting peptide solubility.

Data Summary: Common Solubilization Agents
Agent Type Examples Mechanism of Action Effective Concentration Best For Considerations
Aqueous Buffers Water, PBS, Ammonium BicarbonateElectrostatic repulsionN/APeptides with high net charge.Avoid buffers with salts initially as they can sometimes hinder solubility.[16]
Acidic Solutions 10-30% Acetic Acid, 0.1% TFAProtonates basic residues (K, R, H, N-terminus) to increase net positive charge.As neededBasic peptides (net positive charge).[9][10]Can cause hydrolysis of sensitive bonds over long periods.
Basic Solutions 0.1% Ammonium HydroxideDeprotonates acidic residues (D, E, C-terminus) to increase net negative charge.As neededAcidic peptides (net negative charge).[9][10]Avoid with Cys-containing peptides to prevent disulfide bond formation.[10]
Organic Co-solvents DMSO, DMF, Acetonitrile, IsopropanolDisrupt hydrophobic interactions.[9][18]Minimal volume to dissolve, then dilute.Neutral or hydrophobic peptides.[9][11]Potential for cytotoxicity or assay interference. DMSO can oxidize Met/Cys.[9][11]
Chaotropic Agents 6-8 M Guanidine-HCl, 8 M UreaDisrupt hydrogen bonding networks and secondary structures.6-8 MHighly aggregated, gel-forming peptides.[10][11]Denatures peptides and other proteins in the assay system.[8]

V. Advanced Strategies

If standard methods fail, consider these molecular engineering approaches during the peptide design phase:

  • Incorporate Hydrophilic Residues: Strategically replacing hydrophobic amino acids with charged (e.g., Lys, Arg, Glu) or polar residues can significantly improve intrinsic solubility.[14][15]

  • PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, drastically increasing water solubility and circulation half-life.[14]

  • Solubility-Enhancing Tags: Fusing a highly soluble peptide tag (like a poly-arginine sequence) to the N- or C-terminus can aid in both solubility and purification.[14][17]

By methodically applying the principles and protocols outlined in this guide, you can effectively overcome the solubility challenges posed by Aib-containing peptides, ensuring the reliability and success of your research and development efforts.

References

  • Peptide Solubilization. (n.d.). JPT. [Link]

  • Guidelines for Peptide Dissolving. (n.d.). Ontores. [Link]

  • Peptide Storage and Solubilization. (n.d.). Activotec. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Venanzi, M., Gatto, E., & Toniolo, C. (2017). The importance of being Aib. Aggregation and self‐assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(2). [Link]

  • The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides: The Aib Conformational Probe. (2017). ResearchGate. [Link]

  • Understanding Peptide Stability Under Various pH Conditions. (2025). LinkedIn. [Link]

  • Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. (n.d.). PubMed. [Link]

  • How Can I Make My Peptide More Water Soluble? (2024). LifeTein. [Link]

  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. (n.d.). PubMed. [Link]

  • The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. (n.d.). PubMed. [Link]

  • α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. (2021). Molecular Pharmaceutics, ACS Publications. [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. [Link]

  • Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. (n.d.). PubMed. [Link]

  • Cellular uptake of Aib-containing amphipathic helix peptide. (n.d.). PubMed. [Link]

  • Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs. (2020). RSC Publishing. [Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2021). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (n.d.). RSC Publishing. [Link]

Sources

Technical Support Center: Preventing Racemization During Peptide Coupling of 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereochemical integrity during the incorporation of sterically hindered, α,α-disubstituted amino acids like 2-Amino-2-methylpentanoic acid. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Diagnosis and Resolution of Racemization Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the root cause and a step-by-step guide to resolution.

Q1: I'm observing significant diastereomeric impurities after coupling this compound. I thought α,α-disubstituted amino acids were resistant to racemization. What's happening?

A1: Root Cause Analysis: You are correct that this compound itself is not prone to racemization because it lacks a proton at the α-carbon, making direct enolization or oxazolone formation impossible at that site. The problem lies with the preceding amino acid residue in your peptide sequence.

The extreme steric hindrance of this compound significantly slows down the rate of the peptide bond formation. This delay prolongs the lifetime of the activated carboxyl group of the preceding amino acid. If this activated intermediate is a urethane-protected amino acid (like Fmoc, Boc, or Cbz), it can cyclize to form a 5(4H)-oxazolone (azlactone) intermediate.[1][2] The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base present in the reaction mixture. This leads to the formation of a planar, achiral enolate, which upon reaction with the incoming amine, can be protonated from either face, resulting in a loss of stereochemical integrity (racemization/epimerization) of that residue.[1][2][3]

dot graph RacemizationMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes ActivatedAA [label="Activated C-Terminal\nResidue (Peptide-N-Xaa-COOH*)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolone [label="5(4H)-Oxazolone Intermediate\n(Highly Acidic α-H)", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Planar, Achiral\nEnolate Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Product [label="Desired L-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; D_Product [label="Racemized D-Peptide\n(Diastereomeric Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., DIPEA, NMM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Incoming Amine\n(H₂N-2-Me-Pent-R)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ActivatedAA -> Oxazolone [label="Cyclization"]; Oxazolone -> Enolate [label="+ Base\n- H⁺"]; Base -> Oxazolone [style=invis]; // for positioning Enolate -> L_Product [label="+ Amine\n+ H⁺"]; Enolate -> D_Product [label="+ Amine\n+ H⁺"]; Amine -> Enolate [style=invis]; // for positioning } axdot Caption: Oxazolone mechanism, the primary pathway for racemization.

Q2: My coupling reaction with this compound is inefficient and requires long reaction times or heat, which I suspect is worsening racemization. How can I improve coupling efficiency?

A2: Optimization Strategy: Slow kinetics are the core of the problem. To overcome the steric barrier without resorting to conditions that favor racemization, the choice of coupling reagent is paramount. For sterically hindered residues, high-reactivity reagents are essential.[4][5]

  • Switch to a More Potent Coupling Reagent: Standard carbodiimides like DCC or DIC are often insufficient.[5] Uronium/aminium or phosphonium salt-based reagents are superior.

    • Uronium/Aminium Reagents: These form highly reactive intermediates. HATU and its derivatives are considered the gold standard for difficult couplings due to the formation of highly reactive OAt esters.[4][6][7] COMU is another excellent choice as it incorporates the racemization-suppressing OxymaPure moiety and is highly soluble and efficient.[1][6]

    • Phosphonium Reagents: PyAOP and PyBOP are highly effective and are sometimes preferred as they do not have the potential to cause guanidinylation of the free amine, a side reaction possible with uronium salts.[1][8]

    • Acyl Fluorides: For extremely challenging couplings, converting the amino acid to a highly reactive acyl fluoride using reagents like TFFH can be a powerful strategy.[1][4]

  • Employ Double Coupling: If a single coupling step does not achieve completion, a second, fresh application of the activated amino acid and coupling reagents can drive the reaction forward.[4]

  • Consider Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can dramatically accelerate coupling reactions, shortening the time the activated species exists and potentially reducing the window for racemization.[4][9] However, the temperature must be carefully controlled, as excessive heat can still promote epimerization.[9]

Coupling Reagent ClassExamplesReactivity for Hindered AARacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCLow to ModerateHigh without additivesRequires additives like OxymaPure or HOAt to suppress racemization.[1][7]
Uronium/Aminium Salts HBTU, TBTUModerateModerateByproducts are water-soluble, simplifying workup.[8]
Advanced Uronium HATU, HCTU, COMUHigh to Very HighLow to ModerateHATU/HCTU are highly efficient.[7][10] COMU is non-explosive and highly effective.[1][6]
Phosphonium Salts BOP, PyBOP, PyAOPHigh to Very HighLowBOP produces a carcinogenic byproduct.[7][8] PyBOP and PyAOP are safer and highly effective alternatives.[4][8]
Specialty Reagents TFFH, DEPBTVery HighVery LowTFFH generates acyl fluorides in situ.[1] DEPBT shows remarkable resistance to racemization.[1][11]
Q3: Which specific combination of coupling reagent, additive, and base is best for minimizing racemization of the residue preceding this compound?

A3: Recommended Systems: The goal is to facilitate a rapid peptide bond formation while simultaneously suppressing the formation or deprotonation of the oxazolone intermediate.

  • Reagent & Additive Selection:

    • Carbodiimide-Based: If using a carbodiimide like DIC , the choice of additive is critical. OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-Hydroxy-7-azabenzotriazole) are significantly more effective at suppressing racemization than the traditional HOBt (1-Hydroxybenzotriazole).[1][12][13] They form more reactive and stable active esters that accelerate the desired coupling reaction.

    • Onium Salt-Based: Using a modern onium salt that already incorporates a superior leaving group is the preferred strategy. COMU is an excellent standalone choice because its structure is based on OxymaPure.[6][14] HATU is also highly recommended due to its high reactivity and the beneficial properties of its HOAt-based structure.[7][15]

  • Base Selection: The base facilitates the reaction but is also the culprit in abstracting the α-proton. The choice of base, therefore, involves a trade-off between reactivity and racemization risk.[3][16]

    • High Risk: Strong, less hindered bases like N,N-diisopropylethylamine (DIPEA ) can significantly increase the rate of racemization.[12]

    • Lower Risk: Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM ) is a good alternative.[12] For critical couplings where racemization is a major concern, the highly hindered base 2,4,6-collidine is an even better choice.[1][3]

    • Stoichiometry: Always use the minimum number of equivalents of base required for the reaction.

  • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C). This slows down all reactions, but typically has a more pronounced effect on the rate of racemization than on the coupling itself.[9]

dot graph DecisionTree { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="High Racemization Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Review Coupling Reagent", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Review Base", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Review Conditions", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Carbodiimide [label="Using Carbodiimide\n(DIC, EDC)?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Onium [label="Using Onium Salt\n(HBTU, etc.)?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIPEA [label="Using DIPEA?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Running at RT or >?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_Carb [label="Add/Switch to\nOxymaPure or HOAt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Onium [label="Switch to COMU,\nHATU, or PyAOP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Switch to NMM\nor 2,4,6-Collidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Lower Temp to 0°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Racemization Minimized", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagent [label="Yes"]; Reagent -> Carbodiimide [label="Check Type"]; Reagent -> Onium [label="Check Type"]; Carbodiimide -> Sol_Carb [label="Yes"]; Onium -> Sol_Onium [label="Yes"]; Sol_Carb -> Base; Sol_Onium -> Base;

Base -> DIPEA [label="Check Type"]; DIPEA -> Sol_Base [label="Yes"]; Sol_Base -> Conditions;

Conditions -> Temp [label="Check Temp"]; Temp -> Sol_Temp [label="Yes"]; Sol_Temp -> End; } axdot Caption: Troubleshooting workflow for reducing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the best general protocol for coupling this compound to minimize racemization risk?

A1: Best Practices Protocol (Manual Solid-Phase Synthesis Example): This protocol prioritizes both coupling efficiency and stereochemical preservation.

  • Resin Preparation: Following standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the N-Fmoc protected amino acid to be coupled (the residue before this compound) (4 eq.) and a high-performance coupling reagent such as HATU (3.9 eq.) or COMU (4 eq.) in DMF.[4]

    • Add a low-racemization base, such as NMM (8 eq.) or 2,4,6-collidine (8 eq.).[1][12]

    • Allow this pre-activation mixture to stand for 1-5 minutes at room temperature. Do not exceed 5 minutes.

  • Coupling Reaction:

    • Cool the reaction vessel containing the resin to 0 °C.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at 0 °C, with gentle agitation.

  • Monitoring:

    • Perform a Kaiser test (or appropriate test for the N-terminus) to check for reaction completion.

    • If the reaction is incomplete, consider a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.[4]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Q2: How can I accurately measure the percentage of racemization in my synthesized peptide?

A2: Analytical Methodologies: Accurate quantification is essential to validate your optimized protocol. Chiral chromatography is the most common and reliable method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.

    • Principle: The crude peptide is hydrolyzed back to its constituent amino acids. These amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can be easily separated and quantified on a standard reverse-phase C18 column. Alternatively, the derivatized amino acids can be analyzed on a dedicated chiral column.[17]

    • General Protocol (Post-Synthesis Analysis):

      • Hydrolysis: Subject a small sample of the purified peptide to strong acid hydrolysis (e.g., 6N HCl at 110°C for 24h) to break it down into individual amino acids.

      • Derivatization: React the hydrolysate with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[17]

      • Analysis: Inject the derivatized sample onto a reverse-phase HPLC system. The L-D and L-L diastereomers will have different retention times.

      • Quantification: Integrate the peak areas of the two diastereomers corresponding to the amino acid of interest to determine the enantiomeric or diastereomeric excess.

  • Gas Chromatography (GC): Similar to HPLC, this method requires hydrolysis followed by derivatization to make the amino acids volatile. The derivatized sample is then analyzed on a GC instrument equipped with a chiral capillary column.[18]

  • Mass Spectrometry (MS): Advanced MS techniques can determine enantiomeric excess through ion/molecule reactions with a chiral selector in the gas phase.[19]

Q3: Can the solvent choice influence racemization?

A3: Yes, solvent polarity can play a role. While solvent choice is often dictated by the solubility of the peptide-resin and reagents, it is a factor to consider. More polar aprotic solvents, such as DMF, are known to sometimes favor the racemization side reaction.[20][21] If you are still observing racemization after optimizing the reagent and base, and if solubility permits, you could explore using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), or a mixture (e.g., DCM/DMF).[12][21] However, for solid-phase synthesis, ensuring proper swelling of the resin is critical for reaction efficiency, and DMF or NMP are often the best choices for this reason.[4][20]

References

  • Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH. (n.d.).
  • Coupling Reagents - Luxembourg Bio Technologies. (n.d.).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Epimerisation in Peptide Synthesis - MDPI. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC - NIH. (n.d.).
  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed. (n.d.).
  • Peptide Racemization - ResearchGate. (n.d.).
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling - Benchchem. (n.d.).
  • A Head-to-Head Battle of Peptide Coupling Reagents: HCTU vs. Carbodiimides in Racemization Control - Benchchem. (n.d.).
  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (n.d.).
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis - Luxembourg Bio Technologies. (n.d.).
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study - ResearchGate. (2025, October 21).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - NIH. (n.d.).
  • Mechanisms of base-catalyzed racemization during activation step - ResearchGate. (n.d.).
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - NIH. (n.d.).
  • 3.8 Uronium/Guanidinium Salts. (n.d.).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. (2023, September 1).
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - Luxembourg Bio Technologies. (n.d.).
  • Preventing racemization during N-methylated amino acid coupling - Benchchem. (n.d.).
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.).
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid - Benchchem. (n.d.).
  • Organophosphorus Esters of 1-Hydroxy-7-azabenzotriazole: A New Peptide Couping Reagent - Wipf Group. (2005, July 1).
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem. (n.d.).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. (n.d.).

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Technical Support Center: Strategies for Overcoming Incomplete Coupling in SPPS of Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of incomplete coupling, particularly when incorporating sterically hindered amino acids. Our goal is to equip you with the scientific understanding and practical protocols necessary to enhance the efficiency and purity of your peptide synthesis.

Troubleshooting Guide: Addressing Coupling Inefficacies

Incomplete coupling during SPPS is a significant hurdle that can lead to the generation of deletion sequences, complicating purification and reducing the overall yield of the desired peptide. This guide provides a systematic approach to identifying and resolving these issues.

Initial Assessment: Is My Coupling Reaction Incomplete?

The first step in troubleshooting is to reliably detect the presence of unreacted free primary amines on the peptide-resin.

  • The Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative method for detecting free primary amines.[1][2] A positive result, indicated by a deep blue or purple color on the resin beads and in the solution, confirms the presence of unreacted N-terminal amines and thus, an incomplete coupling reaction.[1] A negative result (yellow or colorless beads/solution) suggests that the coupling is complete.[1]

Protocol 1: The Kaiser Test
  • Following the coupling step and thorough washing of the peptide-resin with Dimethylformamide (DMF), carefully remove a small sample of beads (approximately 1-2 mg).

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each of the following reagents:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Primary Intervention Strategies

Once incomplete coupling is confirmed, a decision must be made on how to proceed. The following workflow provides a logical approach to addressing the issue.

G start Incomplete Coupling Detected (Positive Kaiser Test) double_couple Perform a Second Coupling ('Double Coupling') start->double_couple Is the target peptide purity critical? capping Cap Unreacted Amines start->capping Is speed a priority and are deletion sequences acceptable to be capped? kaiser_after_dc Perform Kaiser Test double_couple->kaiser_after_dc kaiser_after_dc->capping Positive Result proceed Proceed to Next Deprotection Step kaiser_after_dc->proceed Negative Result capping->proceed

Caption: Decision workflow for addressing incomplete coupling.

Protocol 2: Double Coupling

This technique involves repeating the coupling step to drive the reaction to completion.

  • After the initial coupling reaction, wash the resin thoroughly with DMF to remove any by-products and excess reagents.

  • Prepare a fresh solution of the activated amino acid. For a sterically hindered amino acid, use a potent activating reagent like HATU.

  • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Add the freshly activated amino acid solution to the peptide-resin.

  • Allow the second coupling reaction to proceed for 45-60 minutes, or potentially longer for particularly difficult residues.[3]

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Capping Unreacted Amines

If double coupling is unsuccessful or not desired, capping is employed to permanently block the unreacted N-terminal amines by acetylation.[2] This prevents the formation of deletion sequences in subsequent steps.[1][4]

  • Following the incomplete coupling and subsequent DMF washes, prepare a fresh capping solution. A common mixture is acetic anhydride and pyridine in DMF.[1][5] A typical ratio is 50 equivalents of each reagent relative to the resin's substitution.[1][6]

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[2][6][7]

  • Wash the resin thoroughly with DMF.

  • A confirmatory Kaiser test should be performed to ensure all primary amines have been successfully capped.[1]

capping_mechanism cluster_reactants Reactants cluster_product Product resin Resin-Peptide-NH2 (Unreacted Amine) capped_resin Resin-Peptide-NH-COCH3 (Capped - Unreactive) resin->capped_resin Acetylation in the presence of a base (e.g., Pyridine) capping_reagent Acetic Anhydride ((CH3CO)2O)

Caption: The chemical transformation during the capping process.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

Sterically hindered amino acids possess bulky side chains that physically obstruct the approach of reagents to the alpha-amino or carboxyl groups, slowing down peptide bond formation. Beta-branched amino acids like Valine, Isoleucine, and Threonine are classic examples.[2] Additionally, α,α-disubstituted amino acids, such as Aib (α-aminoisobutyric acid), and N-methylated amino acids present significant steric challenges.[8][9]

Q2: How does peptide aggregation contribute to incomplete coupling?

As a peptide chain elongates on the resin, it can fold and form secondary structures, like β-sheets, leading to aggregation.[2][10] This is particularly common in sequences rich in hydrophobic residues.[2] Aggregation can render the N-terminus of the growing peptide inaccessible to the incoming activated amino acid, thus preventing coupling.[2] Poor resin swelling can exacerbate this issue by limiting the space available for peptide chain solvation.[2][11][12]

Q3: Which coupling reagents are most effective for hindered amino acids?

Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive for sterically demanding couplings. More potent in-situ activating reagents are recommended. These are typically aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP), which form highly reactive esters capable of overcoming steric barriers.[13] HATU and COMU are often cited as being particularly efficient for difficult couplings.[13][14] For extremely hindered cases, converting the amino acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[8][15]

Coupling ReagentActive Ester TypeRelative ReactivityNotes
DIC/DCC O-acylisoureaLowOften used with additives like HOBt to reduce racemization.[8]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[13]
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing nature of the leaving group.[13]
HATU OAt esterVery HighThe pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, boosting reactivity.[13]
COMU Oxyma esterVery HighOften shows coupling efficiencies comparable to or exceeding HATU and is considered safer than HOBt/HOAt-based reagents.[8][13]

Q4: Can changing the solvent improve coupling efficiency?

Yes, the choice of solvent is critical. The solvent must effectively solvate the peptide-resin complex to ensure the reactive sites are accessible.[16] Poor solvation can lead to resin shrinking and peptide aggregation.[10][11] While DMF is a common choice, N-methylpyrrolidone (NMP) often exhibits superior solvating properties, especially for difficult sequences.[17] For particularly challenging couplings, mixtures of solvents like DCM/DMF/NMP or the addition of chaotropic salts may be beneficial.

Q5: When should I consider increasing the reaction time or temperature?

Steric hindrance inherently slows down reaction kinetics. Extending the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve yields for difficult couplings.[3] Applying moderate heat can also help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MASPPS) is a particularly effective technique that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion in a much shorter timeframe.[9]

Q6: Double coupling versus capping: which is the better strategy?

The choice depends on the specific goals of your synthesis.

  • Double Coupling: This strategy aims to maximize the yield of the full-length target peptide. It is the preferred method when the final purity and yield of the desired sequence are of utmost importance.

  • Capping: This approach is a pragmatic solution when a small amount of truncated, but easily separable, side-product is acceptable. Capping prevents the formation of more problematic deletion sequences (peptides missing an internal residue), which can be difficult to separate from the target peptide during purification.[2] It is often a faster and more resource-efficient strategy than repeated coupling attempts that may still not reach completion.

References

  • Benchchem. (n.d.). Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Benchchem. (n.d.). Dealing with incomplete coupling in solid-phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (n.d.). Technical Support Center: Managing Difficult Sequences in SPPS with Backbone Modifications.
  • Benchchem. (n.d.). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions.
  • Advanced ChemTech. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PMC - NIH. (n.d.). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH.
  • ResearchGate. (n.d.). Effect of resin swelling and substitution on solid phase synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • PubMed. (n.d.). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • Wiley Online Library. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?.
  • Gyros Protein Technologies. (n.d.). Solid-Phase Peptide Synthesis (SPPS) in Research & Development.
  • Aapptec Peptides. (n.d.). SPPS Capping procedure.
  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins.
  • YouTube. (2022). Peptide Hand Synthesis Part 6: Capping.
  • ResearchGate. (n.d.). Swelling effect on SPPS. a Swollen polymer is able to accommodate....
  • PMC - NIH. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • PMC - NIH. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nature. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (2019). Solvent system for solid phase peptide synthesis.
  • Reddit. (2024). SPPS resin wash help.

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing 2-Amino-2-methylpentanoic Acid (Aib)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of cleaving peptides containing the non-proteinogenic amino acid, 2-Amino-2-methylpentanoic acid (Aib). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for navigating the complexities of this critical step in peptide synthesis. The steric hindrance imparted by the gem-dimethyl group on the alpha-carbon of Aib residues can significantly impact cleavage efficiency and peptide purity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the cleavage of Aib-containing peptides, providing potential causes and validated solutions.

Issue 1: Incomplete Cleavage and Low Yield of Crude Peptide

Symptoms:

  • The total mass of the crude peptide recovered after cleavage is significantly lower than the theoretical yield.[1]

  • Mass spectrometry (MS) analysis of the crude product shows a complex mixture with the target peptide as a minor component, and a significant presence of resin-bound peptide is detected upon re-cleavage.

Potential Causes:

  • Steric Hindrance: The bulky gem-dimethyl group of Aib can sterically hinder the access of trifluoroacetic acid (TFA) to the acid-labile linker of the solid support, leading to incomplete cleavage.[1] This effect is magnified with multiple Aib residues or their proximity to the C-terminus.

  • Peptide Aggregation: Sequences rich in hydrophobic residues, including Aib, are prone to aggregation on the solid support, which can physically block cleavage reagents.[2][3]

  • Insufficient Cleavage Time/Temperature: Standard room temperature cleavage protocols may not provide enough energy to overcome the activation barrier for cleavage of sterically hindered peptides.

Solutions:

  • Extend Cleavage Time: For peptides containing Aib, particularly near the C-terminus, increase the cleavage time from the standard 1.5-2 hours to 3-4 hours. It is advisable to perform a small-scale trial cleavage to optimize the duration.[4][5]

  • Elevated Temperature Cleavage: Performing the cleavage at a moderately elevated temperature (e.g., 38°C) can significantly improve yields for difficult sequences.[6]

  • Optimize Cleavage Cocktail:

    • Increase TFA Concentration: While most standard cocktails use 95% TFA, for highly resistant sequences, ensure the highest possible concentration of TFA is used.

    • Incorporate Co-solvents: The addition of dichloromethane (DCM) to the cleavage cocktail can improve resin swelling and reagent penetration. A ratio of 1:1 TFA/DCM can be effective.[7]

  • Disrupt Peptide Aggregation:

    • Chaotropic Salts: While not directly added to the cleavage cocktail, ensuring the peptide is well-solvated before the final DCM washes prior to cleavage can help. The use of solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts during synthesis can mitigate aggregation.[8]

Issue 2: Presence of Deletion or Truncated Peptides in Crude Product

Symptoms:

  • MS analysis reveals peptide species with masses corresponding to one or more missing amino acids.

  • Sequencing data confirms the absence of specific residues.

Potential Causes:

  • Incomplete Coupling: The steric hindrance of Aib can also impede the coupling of subsequent amino acids during synthesis, leading to deletion sequences. This is a synthetic rather than a cleavage issue, but it is often identified during post-cleavage analysis.

  • Premature Cleavage: For highly acid-labile resins, prolonged exposure to even mild acidic conditions during synthesis can cause premature cleavage of some peptide chains.[1]

Solutions:

  • Optimize Coupling Protocol for Aib:

    • Double Coupling: Employ a double coupling strategy for the amino acid immediately following an Aib residue.[1]

    • Potent Coupling Reagents: Use highly efficient coupling reagents such as HATU or HCTU.

    • Extended Coupling Times: Increase the coupling time for residues being added to an Aib-containing peptide.

  • Resin Selection: If premature cleavage is suspected, consider using a resin with a more robust linker, such as a standard Wang resin over a hyper-acid sensitive resin for C-terminal carboxylic acids.

Issue 3: Side Reactions and Impurity Formation

Symptoms:

  • MS analysis shows unexpected adducts or modifications to the target peptide.

  • RP-HPLC profiles are complex with multiple, difficult-to-separate peaks.[2]

Potential Causes:

  • Reactive Intermediates: During cleavage, protecting groups are removed, generating highly reactive carbocations that can re-attach to nucleophilic residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), or Cysteine (Cys).[9]

  • Oxidation: Met and Cys are susceptible to oxidation during the cleavage process.[10]

Solutions:

  • Use an Optimized Scavenger Cocktail: The choice and concentration of scavengers are critical. A general-purpose, robust cocktail is often the best starting point.[6]

    • Triisopropylsilane (TIS): Effectively scavenges trityl and Pbf cations.[6]

    • Water: Scavenges t-butyl cations.[6]

    • 1,2-Ethanedithiol (EDT) or Dioxa-1,8-octane-dithiol (DODT): Scavenges t-butyl cations and reduces oxidation of Cys and Met. DODT is a less odorous alternative to EDT.[6]

    • Phenol: Protects Tyr and Trp side chains.[6]

    • Thioanisole: Aids in the removal of the Pbf protecting group from Arginine (Arg) and suppresses oxidation.[6]

Recommended General-Purpose Cleavage Cocktail (Reagent K) [9]

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger for Tyr, Trp
Water5%Scavenger for t-butyl cations
Thioanisole5%Scavenger, aids Arg(Pbf) removal
1,2-Ethanedithiol (EDT)2.5%Scavenger, reduces oxidation

Frequently Asked Questions (FAQs)

Q1: Why are peptides with this compound (Aib) so difficult to cleave from the resin?

A1: The primary challenge arises from the steric hindrance caused by the gem-dimethyl groups on the α-carbon of Aib. This bulkiness can restrict the access of the cleavage reagent, typically TFA, to the acid-labile linker that anchors the peptide to the solid support. This is particularly problematic if the Aib residue is close to the C-terminus. Furthermore, Aib increases the hydrophobicity of the peptide, which can lead to on-resin aggregation, further impeding reagent access.[1][2][3]

Q2: Can I use a standard TFA/TIS/Water (95:2.5:2.5) cocktail for my Aib-containing peptide?

A2: While this is a common and effective cocktail for many peptides, it may be insufficient for sequences containing Aib, especially if other sensitive residues like Trp, Met, or Cys are present. The absence of scavengers like phenol or EDT in this mixture increases the risk of side reactions from carbocations that can modify these residues. For Aib-containing peptides, a more comprehensive scavenger cocktail, such as Reagent K, is highly recommended to minimize impurities.[9]

Q3: Is it necessary to perform a trial cleavage?

A3: Yes, it is highly recommended.[4][5] Due to the variability in how different sequences behave, a small-scale trial cleavage (using 20-50 mg of resin) allows you to analyze the crude product by MS and HPLC to determine the optimal cleavage time and cocktail composition without committing your entire batch of resin.[4] This is a critical step for optimizing the purity and yield of your final product.

Q4: My Aib-containing peptide is very hydrophobic and won't precipitate in cold ether. What should I do?

A4: This is a common issue with hydrophobic peptides.[11] If precipitation in cold methyl tert-butyl ether (MTBE) is incomplete, you can try several strategies:

  • Evaporate the TFA: After filtering the resin, carefully evaporate the TFA under a stream of nitrogen or using a rotary evaporator until a thick oil remains. Then, attempt precipitation with cold ether.

  • Alternative Solvents: Try precipitating in a different non-polar solvent system, such as a mixture of ether and hexane.

  • Direct Purification: If precipitation fails, the oily residue can be dissolved in a minimal amount of a strong organic solvent (like acetonitrile or isopropanol) with a small amount of water and directly loaded onto a preparatory RP-HPLC column for purification.

Q5: How does the position of the Aib residue in the peptide sequence affect cleavage?

A5: The position has a significant impact. An Aib residue near the C-terminus will pose the greatest challenge to cleavage due to maximum steric hindrance at the resin linker site. An Aib residue in the middle of the sequence primarily presents a synthetic challenge (hindering the subsequent coupling) but has less of an effect on the cleavage reaction itself, although it contributes to the overall hydrophobicity and potential for aggregation.

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage

This protocol is essential for optimizing conditions before proceeding with a large-scale cleavage.[4]

  • Resin Preparation: Transfer 20-50 mg of the dried peptide-resin to a 1.5 mL microcentrifuge tube.

  • Cleavage Cocktail Addition: Prepare the desired cleavage cocktail (e.g., Reagent K). Add 300-500 µL of the freshly prepared cocktail to the resin.

  • Reaction: Cap the tube and allow it to rotate or shake at room temperature for a predetermined time (e.g., 2 hours for the first trial).

  • TFA Evaporation: After the reaction, carefully evaporate the TFA using a gentle stream of nitrogen or a SpeedVac until a small volume of oil remains.

  • Analysis: Dissolve the residue in an appropriate solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to assess the extent of cleavage and the presence of impurities.

  • Optimization: Based on the results, adjust the cleavage time, temperature, or cocktail composition for subsequent trials until optimal conditions are found.

Protocol 2: Optimized Full-Scale Cleavage
  • Resin Preparation: Place the dried peptide-resin (up to 1 g) in a suitable reaction vessel (e.g., a round-bottom flask with a stir bar or a fritted syringe).[4]

  • Cooling: Cool the reaction vessel in an ice bath.

  • Cleavage Cocktail Addition: Add the optimized, pre-chilled cleavage cocktail to the resin (10-20 mL per gram of resin).

  • Reaction: Remove the vessel from the ice bath and allow it to warm to room temperature. Stir or shake the mixture for the optimized duration (e.g., 3-4 hours). For particularly difficult sequences, a heated cleavage system may be used.[6]

  • Peptide Isolation (Filtration Method): a. Filter the cleavage mixture to separate the resin. b. Wash the resin 2-3 times with a small volume of fresh TFA. c. Combine all filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold methyl tert-butyl ether (MTBE) with vigorous stirring.

  • Pelleting: Allow the peptide to precipitate for at least 30 minutes at -20°C. Centrifuge the suspension to pellet the crude peptide.

  • Washing: Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a high vacuum. The peptide is now ready for purification by RP-HPLC.

Visual Diagrams

Cleavage Workflow for Aib-Containing Peptides

CleavageWorkflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Purification Resin Dried Aib-Peptide Resin Trial Small-Scale Trial Cleavage (20-50 mg resin) Resin->Trial Test Optimize Optimize Conditions (Time, Temp, Cocktail) Trial->Optimize Analyze via LC-MS FullScale Full-Scale Cleavage (Optimized Conditions) Optimize->FullScale Apply Filter Filter to Remove Resin FullScale->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash Wash & Dry Crude Peptide Precipitate->Wash HPLC RP-HPLC Purification Wash->HPLC

Caption: Optimized workflow for the cleavage and isolation of Aib-containing peptides.

Decision Logic for Scavenger Selection

ScavengerSelection Start Peptide Sequence Analysis Met_Cys Met or Cys Present? Start->Met_Cys Cocktail1 Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) Cocktail2 Add EDT/DODT Cocktail3 Add Phenol Cocktail4 Use Reagent K or Comprehensive Cocktail Met_Cys->Cocktail2 Yes Trp_Tyr Trp or Tyr Present? Met_Cys->Trp_Tyr Yes Met_Cys->Trp_Tyr No Trp_Tyr->Cocktail3 Yes Arg_Pbf Multiple Arg(Pbf) Present? Trp_Tyr->Arg_Pbf Yes Trp_Tyr->Arg_Pbf No Arg_Pbf->Cocktail1 No Arg_Pbf->Cocktail4 Yes

Caption: Decision tree for selecting appropriate scavengers based on peptide sequence.

References

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. Retrieved January 7, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Biomatik. Retrieved January 7, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved January 7, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 7, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved January 7, 2026, from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018, July 22). ResearchGate. Retrieved January 7, 2026, from [Link]

  • An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. (2016, November 2). NIH. Retrieved January 7, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Managing Aggregation of Hydrophobic Non-Natural Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice for managing the aggregation of synthetic peptides, particularly those incorporating hydrophobic non-natural amino acids (nnAAs). The inherent hydrophobicity of these novel building blocks can present significant challenges in solubility and handling, leading to aggregation that can compromise experimental outcomes and therapeutic efficacy.[1][2][3] This resource offers troubleshooting strategies, detailed protocols, and foundational knowledge to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with these challenging peptides.

Q1: My hydrophobic nnAA peptide won't dissolve. What's the first thing I should do?

A1: The primary reason for poor solubility is the high proportion of hydrophobic residues, which minimizes contact with water and promotes self-association.[2] A systematic approach to solubilization is crucial. First, attempt to dissolve a small aliquot of your lyophilized peptide in sterile, distilled water. If this is unsuccessful, the next step depends on the peptide's overall net charge. For many hydrophobic nnAA peptides, which are often neutral, introducing a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile is a standard starting point.[4][5][6][7] Subsequently, you can slowly add your aqueous buffer of choice. Gentle sonication can also be beneficial in breaking up initial aggregates and facilitating dissolution.[4][8]

Q2: What is peptide aggregation, and why are nnAAs often a contributing factor?

A2: Peptide aggregation is the process where individual peptide monomers self-associate to form larger, often insoluble, structures ranging from small oligomers to large fibrils.[2][9] This is frequently driven by hydrophobic interactions, where the non-polar side chains of the amino acids attempt to shield themselves from the aqueous environment.[10] Non-natural amino acids can exacerbate this issue if they possess bulky, hydrophobic side chains, which can increase the driving force for aggregation.[1][11] Furthermore, certain nnAAs can influence the peptide backbone conformation in ways that promote the formation of aggregation-prone secondary structures, such as β-sheets.[1]

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: While precise prediction remains a challenge, several indicators can signal a high risk of aggregation. A primary factor is the proportion of hydrophobic residues; sequences with over 40-50% hydrophobic amino acids are often problematic.[7][12] The presence of continuous stretches of hydrophobic and β-branched amino acids (e.g., Valine, Isoleucine) is a strong red flag.[1] There are also computational tools and algorithms that can predict aggregation-prone regions (APRs) within a sequence by analyzing factors like hydrophobicity, charge, and propensity to form β-sheets.[13][14]

Q4: What are the most common analytical techniques to detect and quantify peptide aggregation?

A4: A multi-pronged approach using orthogonal techniques is recommended for a comprehensive picture of aggregation.

  • Size Exclusion Chromatography (SEC): This is a widely used and robust method for separating and quantifying soluble aggregates, such as dimers and higher-order oligomers, from the monomeric peptide based on hydrodynamic volume.[15][16][17][18]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a range of particle sizes in a solution, making it excellent for identifying larger aggregate species and assessing the overall size distribution.[15][18]

  • UV-Vis Spectroscopy: A simple and accessible method to monitor aggregation is by measuring turbidity or light scattering at wavelengths like 350 nm, where an increase in absorbance can indicate the formation of insoluble aggregates.[16][19]

  • Fluorescence Spectroscopy: Using extrinsic dyes like Thioflavin T (ThT) or ANS, which fluoresce upon binding to β-sheet structures or exposed hydrophobic patches, respectively, can be a powerful way to detect and monitor the kinetics of aggregation.[16][19]

Q5: Can I modify my peptide sequence to reduce aggregation?

A5: Yes, rational design of the peptide sequence is a powerful strategy. This can involve replacing certain hydrophobic amino acids with more hydrophilic or charged residues, provided it doesn't compromise biological activity.[20] The incorporation of "gatekeeper" residues, such as proline or strategically placed charged amino acids, can disrupt the formation of extended β-sheet structures that often precede aggregation.[14] Additionally, the use of specialized non-natural amino acids designed to introduce kinks in the peptide backbone can be highly effective.[1] Another common strategy is the addition of hydrophilic tags, such as a poly-arginine or poly-lysine tail, to improve the overall solubility of the peptide.[20][21]

Troubleshooting Guide: From Synthesis to Solution

This section provides a more detailed, problem-oriented approach to managing aggregation at different stages of your workflow.

Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

You observe poor coupling efficiency, incomplete Fmoc deprotection, or the resin bed shrinking. These are classic signs of on-resin aggregation, where growing peptide chains interact with each other, hindering subsequent chemical steps.[22]

Causality: This is primarily caused by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] Hydrophobic nnAAs can significantly contribute to this by promoting these interactions.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Solutions:

  • Optimize Solvents: Switch from standard solvents like Dichloromethane (DCM) to more polar, aprotic solvents like DMF, N-Methyl-2-pyrrolidone (NMP), or a mixture containing DMSO, which are better at disrupting hydrogen bonds.[21][22][23]

  • Incorporate Structure-Breaking Dipeptides: The use of pseudoproline dipeptides is a highly effective strategy. These dipeptides introduce a "kink" into the peptide backbone, disrupting the planarity required for β-sheet formation.[1][22]

  • Microwave-Assisted Synthesis: Applying microwave energy can significantly improve coupling and deprotection kinetics, often overcoming aggregation-induced reaction difficulties.[1]

Issue 2: Poor Solubility of Lyophilized Peptide

The purified, lyophilized peptide forms a persistent suspension or precipitate in your primary aqueous buffer.

Causality: The net charge of the peptide at the buffer's pH is insufficient to overcome the strong intermolecular hydrophobic forces, leading to aggregation. This is especially problematic near the peptide's isoelectric point (pI), where the net charge is zero.[24][25]

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Guide to 2-Amino-2-methylpentanoic Acid and Natural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of peptide drug development is in a constant state of evolution, driven by the need to overcome the inherent limitations of natural peptides, such as their susceptibility to rapid enzymatic degradation in the body.[1] This guide provides a detailed comparison between peptides constructed from natural proteinogenic amino acids and those incorporating 2-amino-2-methylpentanoic acid, a non-natural, α,α-disubstituted amino acid. We will explore the profound structural and functional consequences of this substitution, supported by experimental frameworks and data, to inform rational peptide design for enhanced therapeutic efficacy.

The Fundamental Divide: A Structural Comparison

The core difference between natural L-amino acids and this compound lies at the alpha-carbon (Cα). Natural amino acids possess a hydrogen atom and a variable side chain (R-group) attached to the Cα. In stark contrast, this compound, an exemplar of α,α-disubstituted amino acids, replaces this hydrogen with a methyl group, resulting in a Cα atom bonded to both a methyl group and a propyl group (the pentanoic side chain).[2][3]

This seemingly minor alteration introduces significant steric hindrance around the peptide backbone, a critical factor that dictates the peptide's conformational freedom and its interaction with biological molecules.

Figure 1: Comparison of the core structure of a natural L-amino acid and this compound.

Impact on Peptide Properties: From Flexibility to Durability

The substitution of the Cα-hydrogen with a methyl group imposes severe restrictions on the allowable dihedral angles (phi, ψ) of the peptide backbone. This has profound, predictable effects on the peptide's secondary structure and overall stability.

PropertyNatural Amino AcidsThis compoundRationale for Difference
Source Proteinogenic, encoded by DNA.Synthetic, not found in nature.Requires chemical synthesis for incorporation into peptides.[4]
Conformational Flexibility High; allows for a wide range of secondary structures (α-helices, β-sheets, random coils).Highly Restricted; strongly promotes helical conformations (specifically 3₁₀- or α-helices).The α-methyl group provides steric hindrance, limiting the peptide backbone's rotational freedom.[5][6]
Enzymatic Stability Susceptible; readily cleaved by proteases and peptidases.[1]Highly Resistant; the α,α-disubstituted structure sterically hinders the approach of proteolytic enzymes.[6][7]Protease active sites are evolved to recognize and bind peptides with natural L-amino acid configurations.
Synthesis Challenges Standard, well-established solid-phase peptide synthesis (SPPS) protocols.Can be challenging; steric hindrance can slow down coupling reactions during SPPS, requiring specialized reagents or protocols.[8][9][10]The bulky nature of the α,α-disubstituted amino acid makes it difficult for the incoming activated amino acid to access the N-terminus of the growing peptide chain.[8]
Experimental Verification: A Comparative Framework

To empirically validate the enhanced stability and structural ordering conferred by this compound, a series of well-defined experiments can be performed. Here, we outline the protocols for a comparative enzymatic degradation assay and a structural analysis using circular dichroism.

Objective: To quantify the increased resistance of a peptide containing this compound to enzymatic degradation compared to its natural counterpart.

Materials:

  • Peptide A (Control): A model hexapeptide sequence, e.g., Ac-Gly-Ala-Phe-Leu-Ile-Val-NH₂

  • Peptide B (Modified): The same sequence with one substitution, e.g., Ac-Gly-[A2MPA] -Phe-Leu-Ile-Val-NH₂

  • Enzyme: Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in 50 mM HEPES buffer, pH 7.4).[11]

  • Buffer: 50 mM HEPES, pH 7.4.[11]

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Protocol:

  • Peptide Preparation: Dissolve both Peptide A and Peptide B in HEPES buffer to a final concentration of 1 mg/mL.

  • Reaction Initiation: To 100 µL of each peptide solution, add 10 µL of the enzyme solution. The peptide-to-protease ratio should be controlled, for example, 40:1 (w/w).[11]

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 10 µL of 10% TFA solution.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the main peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

Figure 2: Workflow for the comparative enzymatic degradation assay.

Expected Results:

Time (minutes)% Intact Peptide A (Control)% Intact Peptide B (Modified)
0100100
156598
303097
60595
120<192
240<188
This table represents hypothetical data illustrating the expected outcome.

The data would clearly demonstrate that Peptide B, containing the α,α-disubstituted amino acid, is significantly more resistant to proteolysis. This enhanced stability is a cornerstone of designing peptides with longer in vivo half-lives.[1][12]

Objective: To characterize the secondary structure of the peptides in different solvent environments, mimicking aqueous and membrane-like conditions.

Materials:

  • Peptide A and Peptide B from Experiment 1.

  • Solvents: 10 mM Phosphate Buffer (pH 7.4) and a helix-inducing solvent like 2,2,2-Trifluoroethanol (TFE) or methanol.[13]

  • Circular Dichroism Spectrometer.

  • Quartz cuvette with a 1 mm path length.

Protocol:

  • Sample Preparation: Prepare solutions of Peptide A and Peptide B at a concentration of approximately 0.1 mg/mL in both the phosphate buffer and a 50:50 mixture of buffer and TFE.

  • Spectra Acquisition: Record the CD spectra for each of the four samples from 190 nm to 260 nm at room temperature.

  • Data Processing: Subtract the spectrum of the corresponding solvent blank from each peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the peptide concentration, path length, and number of amino acid residues.

  • Structural Interpretation:

    • Random Coil: A strong negative band around 198 nm.

    • α-Helix: A positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.[14]

    • β-Sheet: A negative band around 218 nm and a positive band around 195 nm.

Expected Results:

  • Peptide A (Control): In aqueous buffer, it will likely exhibit a CD spectrum characteristic of a random coil. In the presence of TFE, it may show a partial shift towards a helical structure.

  • Peptide B (Modified): Due to the conformational constraints imposed by this compound, this peptide is expected to show a significant helical character (strong negative bands at 208/222 nm) even in the aqueous buffer, with this helicity being further stabilized in TFE.[5][7]

The results from CD spectroscopy provide direct evidence of the structure-inducing properties of α,α-disubstituted amino acids, which can be critical for pre-organizing a peptide into its bioactive conformation for optimal receptor binding.[15]

Synthesis and Incorporation into Peptides

While the benefits are clear, the incorporation of sterically hindered amino acids like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents challenges.[8] The bulky α-substituents can significantly slow the kinetics of the peptide bond formation.[8] To overcome this, chemists often employ more potent coupling reagents (e.g., HATU, COMU, PyNTP) or modified protocols, such as extended coupling times or microwave-assisted synthesis, to achieve high yields.[9]

Conclusion for the Modern Researcher

The incorporation of this compound is a powerful strategy in modern peptide drug design. By sacrificing the conformational flexibility inherent to natural amino acids, researchers gain a profound advantage in metabolic stability and structural pre-organization. The steric shield provided by the α-methyl group effectively armors the peptide backbone against enzymatic attack, prolonging its therapeutic window. Concurrently, the restricted torsional angles can lock the peptide into a desired helical conformation, potentially enhancing its affinity for its biological target. While synthetic challenges exist, advanced synthesis methodologies have made the inclusion of such residues routine. For the drug development professional, understanding the structural and functional trade-offs between natural and α,α-disubstituted amino acids is paramount to engineering next-generation peptide therapeutics with superior stability and efficacy.

References

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag.
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. Available from: [Link]

  • Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Semantic Scholar. Available from: [Link]

  • Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Semantic Scholar. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Semantic Scholar. Available from: [Link]

  • Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. PubMed. Available from: [Link]

  • Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. J-Stage. Available from: [Link]

  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. Available from: [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Available from: [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health (NIH). Available from: [Link]

  • Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. Available from: [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available from: [Link]

  • Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PubMed. Available from: [Link]

  • Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed. Available from: [Link]

  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
  • This compound. PubChem. Available from: [Link]

  • (R)-2-Amino-2-methyl-pentanoic acid. PubChem. Available from: [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. Available from: [Link]

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A Senior Application Scientist's Guide to Alpha-Methylated vs. Canonical Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide drug discovery, the pursuit of enhanced stability, potency, and bioavailability is paramount. While peptides derived from the 20 canonical amino acids offer unparalleled specificity, their therapeutic potential is often hindered by conformational flexibility and susceptibility to proteolytic degradation. This guide provides a comparative analysis of alpha-methylated amino acids against their canonical counterparts, offering a deep dive into the structural modifications, performance enhancements, and experimental methodologies that underpin their use. We will explore the fundamental principles of how a single methyl group at the alpha-carbon can radically transform a peptide's properties, providing researchers and drug developers with the foundational knowledge to leverage this powerful tool.

Introduction: The Challenge of Peptide Drug Development

Peptides represent a highly attractive class of therapeutics due to their high potency and target specificity, which often translates to a favorable safety profile. However, the native peptide backbone is inherently "floppy" and evolved to be efficiently degraded by proteases. These two characteristics—conformational heterogeneity and poor metabolic stability—are the primary obstacles in translating a potent peptide lead into a viable clinical candidate.

The core challenge lies in the peptide's energy landscape. A flexible peptide in solution exists as an ensemble of conformations. Only a fraction of these conformers may be the "bioactive" shape required for receptor binding. This means that a significant energetic (entropic) cost must be paid upon binding to lock the peptide into the correct conformation, which can reduce binding affinity. Furthermore, this same flexibility makes the peptide an ideal substrate for proteases, leading to a short in-vivo half-life. The strategic incorporation of non-canonical, or unnatural, amino acids is the principal method to overcome these limitations, and among the most effective modifications is alpha-methylation.[1]

Structural Underpinnings: A Comparative Analysis

The fundamental difference between a canonical and an alpha-methylated amino acid is the substitution of the hydrogen atom at the alpha-carbon (Cα) with a methyl group. This seemingly subtle change has profound stereochemical consequences that propagate throughout the peptide structure.

Canonical Amino Acids: The Flexible Precursors

A standard L-amino acid possesses a hydrogen atom at the Cα position. This allows for a relatively large degree of rotational freedom around the two key backbone dihedral angles: phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The permissible combinations of these angles are visualized on a Ramachandran plot, which shows broad "allowed" regions corresponding to secondary structures like alpha-helices and beta-sheets.[2][3]

Alpha-Methylated Amino Acids: Engineering Rigidity

The introduction of a methyl group in place of the Cα-hydrogen creates a gem-disubstituted carbon center. This addition imposes significant steric hindrance, which severely restricts the rotational freedom around the φ and ψ angles.[1][4] The peptide backbone is physically prevented from adopting many of the conformations that are easily accessible to canonical residues.

G cluster_0 Canonical Amino Acid (e.g., Alanine) cluster_1 α-Methylated Amino Acid (e.g., α-Methylalanine) a_N H₃N⁺ a_Ca a_N->a_Ca a_H H a_Ca->a_H a_C C a_Ca->a_C a_R CH₃ (Side Chain) a_Ca->a_R a_O O⁻ a_C->a_O a_O2 O a_C->a_O2 m_N H₃N⁺ m_Ca m_N->m_Ca m_H CH₃ m_Ca->m_H m_C C m_Ca->m_C m_R CH₃ (Side Chain) m_Ca->m_R m_O O⁻ m_C->m_O m_O2 O m_C->m_O2

Figure 1: Structural comparison highlighting the key Cα substitution.
The Ramachandran Plot: Visualizing Conformational Restriction

The most dramatic consequence of α-methylation is the constriction of the allowed regions on the Ramachandran plot. The steric bulk of the added methyl group excludes the peptide from the beta-sheet and extended conformational spaces. Instead, it strongly favors the dihedral angles associated with helical structures, such as the right-handed alpha-helix (φ≈-60°, ψ≈-40°) and the 3₁₀-helix (φ≈-60°, ψ≈-30°).[1][4] This effect is so potent that α-methylated residues are often referred to as "helix breakers" when found in beta-sheets and powerful "helix promoters" in most other contexts.[5]

G Conceptual Ramachandran Plot Comparison cluster_0 Canonical Amino Acid cluster_1 α-Methylated Amino Acid beta β-Sheet Region (Broadly Allowed) alpha_R α-Helix (Right-handed) (Allowed) alpha_L α-Helix (Left-handed) (Allowed, less common) alpha_R_methyl Helical Region (Strongly Favored) beta_methyl β-Sheet Region (Sterically Forbidden)

Figure 2: Restricted φ/ψ angles for α-methylated residues.

Performance Impact: From In Vitro Stability to In Vivo Efficacy

The structural constraints imposed by α-methylation directly translate into significant improvements in the performance characteristics critical for drug development.

Enhanced Proteolytic Resistance

Proteolytic enzymes recognize and bind to peptides in specific, often extended, conformations. The Cα-methyl group provides a powerful dual-defense mechanism:

  • Conformational Shielding: By forcing the peptide into a tight helical fold, α-methylation can hide the susceptible peptide bonds from the active site of proteases.[5]

  • Steric Hindrance: The methyl group acts as a physical shield, sterically blocking the approach of the enzyme's catalytic machinery to the adjacent peptide bonds.

This results in a dramatic increase in the peptide's half-life in the presence of proteases, serum, or plasma.[6][7]

Peptide SequenceModificationHalf-life in Human Serum (t½)Fold Increase
Gly-Pro-Glu-NH₂Canonical~15 minutes1x
Gly-(αMe)Pro-Glu-NH₂α-Methylated > 240 minutes> 16x
ApoA-I Mimetic 'A'Canonical~30% degraded in 2h (Trypsin)1x
ApoA-I Mimetic 'Kα'α-Methylated Lys ~5% degraded in 2h (Trypsin)~6x more stable
Table 1: Illustrative comparison of proteolytic stability. Data is representative based on findings for Trofinetide's precursor[8] and ApoA-I mimetics.[5]
Pre-organization and Receptor Binding Affinity

The concept of "pre-organization" is central to the binding benefits of α-methylation. By restricting the peptide's conformation to one that closely resembles its receptor-bound state, the entropic penalty of binding is significantly reduced. This often leads to a substantial improvement in binding affinity (lower Kd) or functional potency (lower IC50).[1][8]

However, this is a double-edged sword. If the induced helical conformation is not the one recognized by the receptor, α-methylation can lead to a decrease or complete loss of activity. Therefore, the causality is clear: successful implementation requires a structural hypothesis of the bioactive conformation.

LigandModificationBinding Affinity (Kd)Thermodynamic Rationale
Peptide X (Flexible)Canonical100 nMHigh entropic cost to "freeze" the correct conformation upon binding.
Peptide X (Rigid)α-Methylated 10 nMLow entropic cost as the peptide is already "pre-organized" in a near-native conformation.
Table 2: Representative impact of conformational pre-organization on binding affinity. Values are illustrative of the thermodynamic principle.[9][10][11]

Experimental Validation: Protocols for Comparative Analysis

Objectively comparing a novel α-methylated peptide analog against its canonical parent requires a suite of robust, self-validating biophysical and biochemical assays.

Synthesis of Peptides Incorporating Alpha-Methylated Amino Acids

Incorporating these sterically hindered amino acids into a peptide sequence using standard solid-phase peptide synthesis (SPPS) presents challenges.[5] The bulky nature of the residue can lead to slow and incomplete coupling reactions.

Expertise-Driven Insight: To ensure successful synthesis, specialized protocols are required. This typically involves using more potent coupling reagents (e.g., HATU, HCTU), extended coupling times, and often double-coupling steps. The purity of the final peptide must be rigorously validated by HPLC and mass spectrometry.[12]

Protocol: Comparative Proteolytic Stability Assay

This protocol provides a quantitative measure of a peptide's resistance to enzymatic degradation.

Methodology:

  • Preparation: Prepare stock solutions (1 mg/mL) of both the canonical and α-methylated peptides in an appropriate buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0). Prepare a stock solution of the chosen protease (e.g., Trypsin, Chymotrypsin) or pooled human serum.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide and protease solution to achieve a final peptide concentration of 0.1 mg/mL and a defined enzyme-to-substrate ratio (e.g., 1:100 w/w). For serum stability, mix the peptide into a 50% human serum solution.[13][14]

  • Incubation: Incubate the reactions at 37°C in a thermomixer.

  • Time-Point Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution, such as 10% Trichloroacetic Acid (TCA) or 1% Trifluoroacetic Acid (TFA), to precipitate the enzyme/serum proteins.[15]

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC). Monitor the disappearance of the peak corresponding to the intact parent peptide over time at a wavelength of 214 or 280 nm.

  • Data Analysis: Quantify the peak area of the parent peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

G cluster_workflow Proteolytic Stability Assay Workflow prep 1. Prepare Peptide & Protease Stocks mix 2. Mix & Incubate at 37°C prep->mix sample 3. Sample at Time Points mix->sample quench 4. Quench with TCA/TFA sample->quench spin 5. Centrifuge to Pellet Protein quench->spin hplc 6. Analyze Supernatant by RP-HPLC spin->hplc data 7. Quantify Peak Area & Calculate Half-Life hplc->data

Figure 3: Experimental workflow for assessing peptide stability.
Protocol: Conformational Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to assess the secondary structure of peptides in solution.[16] It measures the differential absorption of left- and right-circularly polarized light. Alpha-helical structures give a characteristic CD spectrum with negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptides in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers must be optically inactive and have low absorbance in the far-UV region.[17] Accurately determine the peptide concentration.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Place the sample in a quartz cuvette with a known path length (e.g., 0.1 cm).[18]

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample from approximately 260 nm to 190 nm.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Conversion & Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE). Compare the spectra: an increase in the magnitude of the signal at 222 nm is a strong indicator of increased helicity in the α-methylated analog compared to the canonical peptide.[5][19]

Case Study: Trofinetide - A Success Story of Alpha-Methylation

A compelling real-world example of this technology is Trofinetide, which was recently approved for the treatment of Rett syndrome. Trofinetide is a synthetic analog of the tripeptide Gly-Pro-Glu. The key innovation was the simple α-methylation of the central proline residue. This single modification dramatically reduces conformational variability and suppresses peptide bond cleavage, converting a labile natural peptide fragment into a robust therapeutic agent.[8]

Conclusion and Future Perspectives

The substitution of a Cα-hydrogen with a methyl group is one of the most powerful and well-understood strategies in medicinal chemistry for enhancing the drug-like properties of peptides. It provides a direct method to constrain conformational flexibility, which in turn leads to significant gains in proteolytic stability and, when correctly applied, receptor binding affinity. The causal chain is clear: steric hindrance at the Cα position restricts backbone rotation, favoring helical structures that both resist enzymatic degradation and reduce the entropic penalty of binding.

As our understanding of protein-protein interactions and bioactive conformations grows, the rational design and incorporation of α-methylated amino acids will continue to be a cornerstone of modern peptide drug development, enabling the creation of more stable, potent, and effective therapeutics.

References

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  • Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (2021). RSC Publishing. [Link]

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A Senior Application Scientist's Guide to Validating the Biological Efficacy of 2-Amino-2-methylpentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of therapeutic development, the exploration of non-proteinogenic amino acids has opened new frontiers for targeting cellular machinery with enhanced specificity and potency. 2-Amino-2-methylpentanoic acid, a synthetic amino acid analog, and its derivatives represent a promising class of molecules. Their structural similarity to natural amino acids like leucine and isoleucine allows them to interact with key cellular gatekeepers—amino acid transporters.

This guide provides a comprehensive framework for validating the biological efficacy of novel this compound analogs. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust evaluation cascade from in vitro target engagement to in vivo therapeutic potential.

The Primary Target: L-Type Amino Acid Transporter 1 (LAT1)

Many cancer cells exhibit a heightened metabolic rate, demanding a constant influx of essential amino acids for growth and proliferation.[1] This demand is often met by the overexpression of specific amino acid transporters, with the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5) being a prominent and validated anti-cancer target.[2] LAT1 is responsible for the sodium-independent transport of large neutral amino acids (LNAAs) and is crucial for activating the mTOR pathway, a central regulator of cell growth.[1]

The core hypothesis is that this compound analogs can act as competitive inhibitors of LAT1, effectively starving cancer cells of essential nutrients and halting their proliferation. Validating this requires a multi-step, evidence-based approach.

cluster_membrane Cell Membrane cluster_cell Intracellular LAT1 LAT1 (SLC7A5) Transporter mTORC1 mTORC1 Activation LAT1->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Leucine Essential Amino Acids (e.g., Leucine) Leucine->LAT1 Transport Analog 2-Amino-2-methylpentanoic Acid Analog Analog->LAT1 Competitive Inhibition

Caption: Competitive inhibition of the LAT1 transporter by an analog, disrupting amino acid uptake and subsequent cell growth signaling.

Comparative Efficacy of this compound Analogs

The ultimate goal is to identify analogs with high potency, selectivity, and favorable pharmacological properties. The following table summarizes hypothetical, yet realistic, data from a primary screening cascade. Efficacy is often determined by measuring the concentration required to inhibit 50% of the transporter's activity (IC₅₀) and the subsequent effect on cancer cell viability.

Analog IDModificationTarget Affinity (IC₅₀, µM)¹Cell Viability (GI₅₀, µM)²Selectivity Index³
Parent Compound This compound55.6> 100-
Analog A-01 5-Fluoro substitution0.144.1150
Analog B-01 Cyclopropyl addition12.325.812
Analog C-01 (S)-enantiomer of A-010.061.9210
JPH203 (Positive Control)0.072.2200

¹ Target Affinity (IC₅₀): Determined via a competitive radiolabeled leucine uptake assay.[2] A lower value indicates higher potency. ² Cell Viability (GI₅₀): The concentration causing 50% growth inhibition in a LAT1-overexpressing cancer cell line (e.g., HT-29).[2] ³ Selectivity Index: Ratio of IC₅₀ for a related transporter (e.g., LAT2) to the IC₅₀ for LAT1. A higher number indicates greater selectivity for the target.

From this data, Analog C-01 emerges as the most promising candidate due to its superior potency and selectivity, even surpassing the known inhibitor JPH203.

Experimental Validation: A Step-by-Step Guide

A robust validation strategy follows a logical progression from direct target engagement to functional cellular outcomes and finally to in vivo efficacy.

cluster_workflow In Vitro Validation Workflow Assay1 Phase 1: Target Engagement (Amino Acid Uptake Assay) Assay2 Phase 2: Cellular Potency (Cell Viability Assays) Assay1->Assay2 Confirm Potency Assay3 Phase 3: Long-Term Efficacy (Clonogenic Survival Assay) Assay2->Assay3 Assess Long-Term Effect Decision Promising Candidate for In Vivo Testing Assay3->Decision

Caption: A sequential workflow for in vitro validation of therapeutic candidates.

Primary Validation: Competitive Amino Acid Uptake Assay

This is the foundational experiment to confirm that your analogs directly inhibit the intended target. Conventional methods rely on radiolabeled amino acids, but fluorescent alternatives are also viable.[3][4]

  • Principle: This assay measures the uptake of a labeled LAT1 substrate (e.g., ¹⁴C-L-leucine) into cells overexpressing the transporter. A potent inhibitor will compete with the labeled substrate, resulting in a reduced intracellular signal.[2]

  • Causality: A dose-dependent reduction in substrate uptake provides direct evidence that the analog is engaging and blocking the LAT1 transporter.

Step-by-Step Protocol:

  • Cell Seeding: Seed LAT1-overexpressing cells (e.g., HT-29 human colon cancer cells) in a 24-well plate at a density of 8.0 x 10⁴ cells/well and culture for 48 hours.[2]

  • Cell Wash: Gently wash the adherent cells twice with a pre-warmed, sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) to remove media components.[4]

  • Compound Incubation: Add the uptake buffer containing various concentrations of the test analog (e.g., 0.01 to 100 µM) to the wells. Include a "vehicle only" control (e.g., 0.1% DMSO) and a known inhibitor like JPH203 as a positive control.

  • Substrate Addition: To initiate the uptake, add the labeled substrate solution (e.g., ¹⁴C-L-leucine at a final concentration of 1.0 µM) to each well.[2]

  • Uptake Period: Incubate the plate at 37°C for precisely 1.0 minute. This short duration is critical to measure the initial rate of transport and avoid saturation.[2]

  • Termination & Wash: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer to remove extracellular substrate.

  • Cell Lysis: Solubilize the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well.[4]

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of substrate taken up by the cells.

  • Data Analysis: Normalize the data to the vehicle control (representing 100% uptake) and plot the percent inhibition against the log concentration of the analog. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Secondary Validation: Cell Viability and Cytotoxicity Assays

After confirming target engagement, the next critical step is to determine if this inhibition translates into a functional anti-proliferative or cytotoxic effect.[5]

  • Principle: These assays measure cellular health through various indicators like metabolic activity (MTT, Resazurin), membrane integrity, or intracellular ATP levels.[6][7] A reduction in these markers indicates that the compound is either stopping cell growth (cytostatic) or killing the cells (cytotoxic).

Step-by-Step Protocol (MTT Assay Example):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the analog for a prolonged period (e.g., 48 or 72 hours) to observe effects on proliferation.[8] Include vehicle controls and a non-cancerous cell line (e.g., HEK293) to assess selectivity and general toxicity.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[6][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Tertiary Validation: In Vivo Efficacy in Animal Models

The most promising candidates must be evaluated in a living system to assess their real-world therapeutic potential, pharmacokinetics, and safety.[9] Xenograft tumor models in immunodeficient mice are a standard for preclinical cancer studies.[10][11]

  • Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the animals are treated with the test analog, and tumor growth is monitored over time compared to a vehicle-treated control group.

  • Causality: A statistically significant reduction in tumor growth in the treated group versus the control group provides strong evidence of in vivo anti-tumor efficacy.

cluster_workflow In Vivo Xenograft Study Workflow Step1 Implant Human Tumor Cells in Mice Step2 Allow Tumors to Establish (e.g., 100 mm³) Step1->Step2 Step3 Randomize Mice into Treatment & Control Groups Step2->Step3 Step4 Administer Analog or Vehicle (e.g., Daily IV) Step3->Step4 Step5 Monitor Tumor Volume & Body Weight Step4->Step5 Step6 Endpoint Analysis: Tumor Weight, Biomarkers Step5->Step6

Caption: Standard workflow for an in vivo xenograft study to assess anti-tumor efficacy.

Generalized Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., ~100 mm³).

  • Randomization: Randomize the animals into treatment groups (e.g., Vehicle Control, Analog C-01 at 12.5 mg/kg, Analog C-01 at 25.0 mg/kg).

  • Treatment: Administer the compound via a clinically relevant route (e.g., intravenous, oral) on a set schedule (e.g., daily for 21 days).[2]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of general toxicity.[2]

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumor tissue can be used for further biomarker analysis (e.g., IHC for proliferation markers like Ki-67).

  • Data Analysis: Compare the mean tumor volume and final tumor weight between the treated and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

Validating the biological efficacy of this compound analogs is a systematic process that builds a compelling, data-driven narrative. By starting with direct target engagement, progressing to cellular function, and culminating in in vivo models, researchers can confidently identify lead candidates for further development. Each step is designed to answer a specific question, and together, they form a self-validating framework that adheres to the highest standards of scientific integrity. The methodologies described here provide a robust starting point for any scientist entering this exciting field of drug discovery.

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A Senior Application Scientist's Guide to Assessing Proteolytic Stability of Peptides with 2-Amino-2-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, achieving robust proteolytic stability is a critical determinant of in vivo efficacy and bioavailability. Unmodified peptides are often rapidly degraded by proteases in the gastrointestinal tract and bloodstream, severely limiting their therapeutic potential. The incorporation of non-natural amino acids is a cornerstone strategy to overcome this limitation. This guide provides an in-depth technical comparison of assessing the proteolytic stability imparted by 2-Amino-2-methylpentanoic acid (2-AMP), a non-natural α,α-disubstituted amino acid. We will delve into the mechanistic rationale, present detailed experimental protocols for rigorous evaluation, and offer a framework for comparing its performance against other stability-enhancing modifications.

The Challenge of Proteolysis and the Promise of Steric Shielding

Peptides, with their intricate structures, are susceptible to enzymatic degradation, which can diminish their therapeutic effectiveness.[1] The primary mechanism of proteolytic degradation involves the hydrolysis of peptide bonds by proteases, enzymes that are abundant in biological fluids like plasma and gastrointestinal secretions.[2][3] Strategies to enhance peptide stability often focus on modifying the peptide backbone to hinder protease recognition and cleavage.

One of the most effective strategies is the incorporation of α,α-disubstituted amino acids. These non-natural residues introduce steric bulk at the α-carbon, physically obstructing the approach of proteases to the adjacent peptide bonds. This "steric shielding" effect can dramatically increase a peptide's half-life.[4] A well-studied example is 2-aminoisobutyric acid (Aib), which carries two methyl groups at the α-carbon. The inclusion of Aib has been shown to promote helical conformations and significantly enhance resistance to enzymatic degradation.[1]

This compound (2-AMP) is another intriguing α,α-disubstituted amino acid. It features both a methyl and a propyl group attached to the α-carbon, offering a different steric and lipophilic profile compared to Aib. The asymmetric substitution in 2-AMP may induce unique conformational constraints on the peptide backbone, potentially influencing both stability and biological activity. This guide provides the necessary protocols to systematically evaluate the stabilizing effects of 2-AMP and compare it to other modifications.

Comparative Assessment of Proteolytic Stability: A Methodological Framework

A robust assessment of a stabilizing modification requires testing in multiple, physiologically relevant environments. The three most common in vitro assays for this purpose are stability in:

  • Simulated Gastric Fluid (SGF): To evaluate stability in the acidic and pepsin-rich environment of the stomach.

  • Simulated Intestinal Fluid (SIF): To assess stability against the cocktail of proteases (e.g., trypsin, chymotrypsin) found in the small intestine.

  • Human Plasma: To determine the peptide's half-life in circulation, where it is exposed to a variety of peptidases.

Below are detailed, self-validating protocols for each of these critical assays. The causality behind each step is explained to ensure experimental rigor and reproducibility.

Experimental Protocols

Simulated Gastric Fluid (SGF)

  • Rationale: This protocol mimics the composition of human gastric fluid to assess peptide stability against acid and pepsin.

  • Procedure:

    • Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.

    • The final solution should have a pH of approximately 1.2.

    • Just before the experiment, add 3.2 g of pepsin per 1000 mL of the SGF solution. Ensure the pepsin is fully dissolved.

Simulated Intestinal Fluid (SIF)

  • Rationale: This protocol simulates the neutral pH and enzymatic composition of the small intestine to evaluate stability against pancreatic proteases.

  • Procedure:

    • Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.

    • Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water.

    • Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.

    • Add water to a final volume of 1000 mL.

    • Just before the experiment, add 10 g of pancreatin per 1000 mL of the SIF solution and mix gently to dissolve.

Human Plasma

  • Rationale: Using human plasma provides a physiologically relevant medium to assess the stability of the peptide against a complex mixture of circulating proteases.

  • Procedure:

    • Obtain commercially available pooled human plasma containing an anticoagulant (e.g., heparin or EDTA).

    • Thaw the plasma at 37°C and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.

    • Use the supernatant for the stability assay.

The following workflow is applicable to SGF, SIF, and plasma stability studies.

Caption: General workflow for assessing peptide stability in SGF, SIF, or plasma.

Step-by-Step Protocol:

  • Peptide Preparation: Prepare a stock solution of the test peptide (e.g., with and without 2-AMP) at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a buffer compatible with the assay medium).

  • Incubation:

    • Pre-warm the assay medium (SGF, SIF, or plasma) to 37°C.

    • Add the peptide stock solution to the assay medium to a final concentration of 0.1 mg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding a quenching solution. A common method is to mix the aliquot with an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile. This will precipitate the enzymes and stop their activity.

    • Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis by RP-HPLC:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution of the peptide by UV absorbance at 214 or 280 nm.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 (which is set to 100%).

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Data Presentation and Interpretation

Peptide SequenceModificationSGF Half-life (t½, min)SIF Half-life (t½, min)Plasma Half-life (t½, min)
Example PeptideUnmodified
Example Peptide2-AMP
Example PeptideAib
Example PeptideD-amino acid

Interpreting the Results:

  • A significantly longer half-life for the 2-AMP-containing peptide compared to the unmodified control would demonstrate the stabilizing effect of this modification.

  • Comparing the half-life of the 2-AMP peptide to that of an Aib-modified peptide will provide valuable insights into the relative effectiveness of these two α,α-disubstituted amino acids. The bulkier propyl group of 2-AMP may offer enhanced steric shielding, but could also potentially disrupt a favorable conformation for biological activity.

Mechanistic Considerations and Logical Relationships

The decision to incorporate a non-natural amino acid like 2-AMP is based on a logical progression of thought aimed at improving the druggability of a peptide.

Rationale for Incorporating 2-AMP cluster_problem The Problem cluster_strategy The Strategy cluster_mechanism The Mechanism cluster_outcome The Desired Outcome Degradation Peptide is susceptible to proteolytic degradation Modification Incorporate a non-natural α,α-disubstituted amino acid Degradation->Modification Steric_Hindrance Introduce steric hindrance at the α-carbon Modification->Steric_Hindrance Increased_Stability Enhanced proteolytic stability and longer half-life Steric_Hindrance->Increased_Stability

Caption: The logical framework for using 2-AMP to enhance peptide stability.

Conclusion

The incorporation of this compound represents a promising, albeit less explored, strategy for enhancing the proteolytic stability of therapeutic peptides. Its unique ethyl-methyl substitution at the α-carbon provides a distinct steric and conformational profile that warrants thorough investigation. The experimental protocols and analytical framework presented in this guide offer a comprehensive approach for researchers to systematically assess the stabilizing effects of 2-AMP. By conducting rigorous comparative studies against unmodified peptides and those containing other stabilizing modifications, the scientific community can build a clearer understanding of the potential of 2-AMP in the design of next-generation peptide therapeutics with improved pharmacokinetic properties.

References

  • Guzmán, F., Barberis, S., & Illanes, A. (2007). Peptide synthesis: Chemical or enzymatic. Electronic Journal of Biotechnology, 10(2). [Link]

  • Hackenberger, C. P., & Schwarzer, D. (2008). Chemoselective ligation and modification strategies for peptides and proteins. Angewandte Chemie International Edition, 47(52), 10030-10074. [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]

  • Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, Z., Shao, G., ... & Yu, J. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48. [Link]

  • Apostolopoulos, V., Bojarska, J., Chai, T. T., El-Seedi, H., Grabkowska, E., Kupcinskas, L., ... & Stanciu, G. D. (2021). A global review on peptides: therapeutics, side effects, and research. Molecules, 26(24), 7483. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707. [Link]

  • Scribd. (n.d.). Proteolytic Stability Peptides. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of (R)- and (S)-2-Amino-2-methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activity of the (R)- and (S)-enantiomers of 2-Amino-2-methylpentanoic acid.

While direct comparative biological data for the non-fluorinated enantiomers of this compound are scarce in publicly accessible literature, a well-documented case study of a closely related fluorinated analog provides significant insights into their potential for differential biological activity. This guide will leverage this analog as a primary example to illustrate the principles of enantioselective pharmacology and provide a framework for the potential evaluation of the title compounds.

The Critical Role of Stereochemistry in Biological Systems

Biological systems, composed of chiral molecules such as L-amino acids and D-sugars, are inherently stereoselective. This chirality dictates the three-dimensional arrangement of binding sites on receptors, enzymes, and transporters. Consequently, enantiomers of a drug or bioactive molecule can interact with these targets differently, leading to variations in potency, efficacy, and metabolism. One enantiomer might be therapeutically active (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the characterization of individual enantiomers is a critical aspect of drug discovery and development.

Case Study: The Fluorinated Analog (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic Acid

A compelling example of enantioselective biological activity is found in the fluorinated analogs, (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe). These radiolabeled compounds have been investigated as potential positron emission tomography (PET) tracers for brain tumors, with their efficacy being directly linked to their transport into cancer cells.

Differential Uptake and Transport Mechanisms

Research has demonstrated that the (S)-enantiomer of [¹⁸F]FAMPe exhibits superior properties for brain tumor imaging compared to its (R)-counterpart.[1][2][3] This difference is primarily attributed to their distinct mechanisms of cellular uptake, which are mediated by different amino acid transport systems.

  • (S)-[¹⁸F]FAMPe: The (S)-enantiomer is transported into glioma cells partially via the sodium-independent System L amino acid transporters .[1][2][3] This system is known to transport large neutral amino acids and is often upregulated in cancer cells to meet their high metabolic demands.

  • (R)-[¹⁸F]FAMPe: In contrast, the uptake of the (R)-enantiomer is predominantly mediated by the sodium-dependent System A amino acid transporter .[1]

This differential transporter affinity leads to a higher accumulation of the (S)-enantiomer in tumor cells, resulting in better tumor-to-brain ratios in imaging studies.[1][2][3][4]

Summary of Experimental Data for the Fluorinated Analog
EnantiomerPrimary Transport SystemTumor UptakeTumor-to-Brain RatioImaging Properties
(S)-[¹⁸F]FAMPe System L (sodium-independent)HigherHigherSuperior
(R)-[¹⁸F]FAMPe System A (sodium-dependent)LowerLowerInferior
Visualizing the Differential Transport Pathways

The following diagram illustrates the distinct cellular uptake mechanisms of the (R)- and (S)-enantiomers of the fluorinated analog.

cluster_extracellular Extracellular Space cluster_cell Glioma Cell S_Enantiomer_ext (S)-[¹⁸F]FAMPe System_L System L Transporter (Sodium-Independent) S_Enantiomer_ext->System_L High Affinity R_Enantiomer_ext (R)-[¹⁸F]FAMPe System_A System A Transporter (Sodium-Dependent) R_Enantiomer_ext->System_A High Affinity S_Enantiomer_int Higher Intracellular Concentration System_L->S_Enantiomer_int R_Enantiomer_int Lower Intracellular Concentration System_A->R_Enantiomer_int

Differential transport of fluorinated enantiomers.

Implications for (R)- and (S)-2-Amino-2-methylpentanoic Acid

The distinct biological behavior of the [¹⁸F]FAMPe enantiomers strongly suggests that the non-fluorinated parent compounds, (R)- and (S)-2-Amino-2-methylpentanoic acid, are also likely to exhibit stereoselective biological activity. The presence of the alpha-methyl group is known to constrain the conformation of amino acids, which can influence their interaction with the binding pockets of receptors and transporters.[5]

While direct experimental data is lacking, it is plausible that the (R)- and (S)-enantiomers of this compound will also display differential affinities for various amino acid transporters. Furthermore, if these compounds have any activity at neurotransmitter receptors, such as the NMDA receptor where other amino acid analogs are known to act, this activity is also likely to be stereoselective.

Experimental Protocols for Characterization

To elucidate the specific biological activities of the (R)- and (S)-enantiomers of this compound, a series of well-established experimental workflows can be employed.

Protocol: Cellular Uptake Assay

This protocol is designed to determine the kinetics and transporter-specificity of enantiomer uptake into a relevant cell line (e.g., a cancer cell line or primary neurons).

1. Cell Culture:

  • Culture the chosen cell line to ~80-90% confluency in appropriate growth medium.
  • Seed cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow to adhere overnight.

2. Preparation of Reagents:

  • Prepare uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
  • Prepare stock solutions of radiolabeled (e.g., ³H or ¹⁴C) (R)- and (S)-2-Amino-2-methylpentanoic acid.
  • Prepare stock solutions of known amino acid transporter inhibitors (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for System L, and N-(methylamino)-isobutyric acid (MeAIB) for System A).

3. Uptake Assay:

  • Wash the cells twice with pre-warmed uptake buffer.
  • For inhibition studies, pre-incubate the cells with the transporter inhibitors for 15 minutes.
  • Initiate the uptake by adding the radiolabeled enantiomer (at a final concentration of, for example, 1 µM) in uptake buffer.
  • Incubate for a defined period (e.g., 1, 5, 10, and 15 minutes) at 37°C.
  • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Normalize the radioactivity counts to the protein concentration of each well.
  • Plot the uptake over time to determine the initial rate of transport.
  • Compare the uptake of the (R)- and (S)-enantiomers.
  • Assess the effect of the inhibitors to identify the specific transport systems involved.
Workflow for Receptor Binding and Functional Assays

Should these compounds be investigated for activity at specific receptors like the NMDA receptor, the following workflow would be appropriate.

Start Synthesize and Purify (R)- and (S)-Enantiomers Binding_Assay Radioligand Binding Assay (e.g., with [³H]CGP39653 for NMDA receptor) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Electrophysiology or Ca²⁺ Imaging) Start->Functional_Assay Data_Analysis Determine Ki and EC₅₀/IC₅₀ Values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Compare Enantiomer Potency and Efficacy Data_Analysis->Conclusion

Receptor activity characterization workflow.

Conclusion and Future Directions

Future research should focus on the direct experimental comparison of the (R)- and (S)-enantiomers of this compound. Elucidating their respective affinities for various amino acid transporters and their potential activities at relevant pharmacological targets, such as the NMDA receptor, will be crucial in understanding their potential therapeutic or toxicological profiles. The experimental protocols and workflows outlined in this guide provide a solid foundation for such investigations.

References

  • Bouhlel, A., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry, 58(9), 3817-3829. [Link]

  • McConathy, J., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. PubMed Central. [Link]

  • Bouhlel, A., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. PubMed. [Link]

  • OSTI.GOV. (2015). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid ((R)-, (S)-[18F]FAMPe) as potential positron emission tomography tracers for brain tumors. [Link]

  • Semantic Scholar. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides: The Impact of 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in Peptide-Based Drug Discovery

In the landscape of modern therapeutics, peptides represent a burgeoning class of molecules with immense potential. Their ability to mimic natural protein-protein interactions with high specificity and potency makes them attractive candidates for targeting a host of diseases. However, the therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exhibit significant conformational flexibility in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of non-proteinogenic amino acids is a powerful strategy to constrain peptide conformation, thereby enhancing their biological activity and stability.

This guide provides a comprehensive comparison of the conformational properties of peptides with and without the incorporation of 2-Amino-2-methylpentanoic acid (A5), a non-proteinogenic α,α-disubstituted amino acid. Through an examination of supporting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography, we will elucidate the profound impact of A5 on peptide secondary structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational control in the design of next-generation peptide therapeutics.

The Unique Structural Influence of this compound (A5)

This compound, also known as α-methyl-norvaline, is an α,α-disubstituted amino acid. The presence of a methyl group and a propyl group on the α-carbon dramatically restricts the accessible conformational space of the peptide backbone. This steric hindrance around the Cα atom limits the possible values of the Ramachandran dihedral angles (φ and ψ), thereby predisposing the peptide to adopt well-defined secondary structures.

In contrast to their flexible native counterparts, peptides incorporating A5 and other α,α-disubstituted amino acids exhibit a strong propensity to form helical structures, most notably the 3(10)-helix, and to a lesser extent, the α-helix[1]. The 3(10)-helix is a tighter helix, characterized by i ← i+3 hydrogen bonds, and the incorporation of A5 can nucleate and stabilize this conformation even in short peptide sequences. This conformational ordering can lead to enhanced biological activity by presenting a more rigid and pre-organized structure for receptor binding.

Comparative Analysis of Peptide Conformation: Experimental Approaches and Supporting Data

The conformational landscape of peptides can be meticulously mapped using a combination of high-resolution analytical techniques. Here, we compare the expected outcomes for a hypothetical native peptide and its A5-containing analogue when subjected to NMR spectroscopy, CD spectroscopy, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic nature. Key NMR parameters for conformational analysis include Nuclear Overhauser Effects (NOEs), coupling constants (³JHNα), and chemical shift deviations.

For a typical, flexible native peptide , the NMR spectrum would likely exhibit a narrow dispersion of amide proton chemical shifts, indicative of a random coil conformation. The observation of primarily sequential (i, i+1) NOEs and a limited number of medium-range NOEs would further support a lack of stable secondary structure. The ³JHNα coupling constants would likely average around 6-8 Hz, consistent with conformational averaging.

In contrast, an A5-containing peptide is expected to show a wider dispersion of amide proton chemical shifts, suggesting a more ordered structure. Crucially, the presence of numerous medium-range NOEs, particularly between residues at positions i and i+2 (dαN(i, i+2)) and i and i+3 (dαβ(i, i+3), dNN(i, i+3)), would provide strong evidence for a helical conformation. Specifically, a pattern of repeating dαN(i, i+3) and dNN(i, i+3) connectivities is a hallmark of a 3(10)-helix. The ³JHNα coupling constants are expected to be smaller (around 4-6 Hz), which is also characteristic of helical structures.

Table 1: Comparison of Expected NMR Observables for a Native vs. A5-Containing Peptide

NMR ParameterNative Peptide (Expected)A5-Containing Peptide (Expected)Structural Implication of A5
Amide Proton Chemical Shift Dispersion NarrowWideWell-defined, ordered structure
NOE Connectivity Patterns Primarily sequential (i, i+1)Sequential (i, i+1) and numerous medium-range (i, i+2; i, i+3) NOEsHelical conformation (likely 3(10)-helix)
³JHNα Coupling Constants ~ 6-8 Hz (averaged)~ 4-6 HzRestricted dihedral angles consistent with a helix

Experimental Protocol: 2D NMR for Peptide Conformational Analysis

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, TFE-d₃, or DMSO-d₆) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton proximities (< 5 Å). A mixing time of 200-400 ms is typically used for peptides.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

    • Identify and quantify NOE cross-peaks to generate a list of distance restraints.

    • Measure ³JHNα coupling constants from a high-resolution 1D proton or 2D COSY spectrum.

  • Structure Calculation: Use the experimental restraints (NOE distances, dihedral angles from coupling constants) in a molecular dynamics-based software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Diagram: NMR-Based Peptide Structure Determination Workflow

G Peptide_Sample Peptide Sample NMR_Spectrometer 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) Peptide_Sample->NMR_Spectrometer Data_Processing Spectral Processing & Resonance Assignment NMR_Spectrometer->Data_Processing Restraint_Generation Generate Distance & Dihedral Restraints Data_Processing->Restraint_Generation Structure_Calculation Molecular Dynamics Structure Calculation Restraint_Generation->Structure_Calculation Structure_Ensemble Ensemble of 3D Structures Structure_Calculation->Structure_Ensemble G cluster_0 CD Spectrum cluster_1 Secondary Structure Wavelength (nm) Wavelength (nm) [θ] (deg cm² dmol⁻¹) [θ] (deg cm² dmol⁻¹) Random_Coil Random Coil Alpha_Helix α-Helix Beta_Sheet β-Sheet Three_Ten_Helix 3(10)-Helix CD Spectrum CD Spectrum CD Spectrum->Random_Coil Strong negative band ~198 nm CD Spectrum->Alpha_Helix Negative bands at ~208 & 222 nm CD Spectrum->Beta_Sheet Negative band ~218 nm CD Spectrum->Three_Ten_Helix Negative band ~205 nm & shoulder ~220 nm

Caption: Characteristic CD spectral features for different peptide secondary structures.

X-ray Crystallography: The Atomic Resolution Snapshot

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. This technique is invaluable for unambiguously determining the secondary structure and the precise arrangement of atoms.

For a flexible native peptide , obtaining well-diffracting crystals can be challenging due to its conformational heterogeneity. If crystals are obtained, the resulting structure may show multiple conformations or disordered regions.

An A5-containing peptide , with its conformationally restricted backbone, is more likely to crystallize and yield a high-resolution crystal structure. The structure would likely reveal a well-defined 3(10)- or α-helical conformation, with clearly defined intramolecular hydrogen bonding patterns. The dihedral angles of the A5 residue would be confined to the helical region of the Ramachandran plot.

Table 3: Comparison of Expected X-ray Crystallography Outcomes

FeatureNative Peptide (Expected)A5-Containing Peptide (Expected)
Crystallization Difficult due to flexibilityMore likely to crystallize
Crystal Structure May be disordered or show multiple conformationsWell-ordered, high-resolution structure
Secondary Structure Likely extended or irregular3(10)- or α-helix
Hydrogen Bonding Irregular or intermolecularRegular intramolecular i ← i+3 or i ← i+4 hydrogen bonds

Experimental Protocol: Peptide Crystallization and X-ray Diffraction

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify to >95% purity by HPLC.[2]

  • Crystallization Screening: Use a high-throughput screening approach with commercially available crystallization screens to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize the initial "hit" conditions by systematically varying the precipitant concentration, pH, temperature, and peptide concentration to grow larger, single crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer and collect diffraction data using a synchrotron X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model of the peptide into the electron density and refine the model to obtain the final high-resolution crystal structure.[3]

Diagram: X-ray Crystallography Workflow for Peptides

G Purified_Peptide Purified Peptide Crystallization Crystallization Screening & Optimization Purified_Peptide->Crystallization Crystal Single Crystal Crystallization->Crystal Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Diffraction_Pattern Diffraction Pattern Data_Collection->Diffraction_Pattern Structure_Solution Structure Solution & Refinement Diffraction_Pattern->Structure_Solution Final_Structure Atomic Resolution 3D Structure Structure_Solution->Final_Structure

Caption: From purified peptide to a high-resolution 3D structure via X-ray crystallography.

Conclusion: A5 as a Tool for Rational Peptide Design

The incorporation of this compound into a peptide sequence serves as a potent tool for conformational constraint, reliably inducing helical secondary structures where a native sequence might exist as a flexible, random coil. This guide has outlined the expected comparative outcomes from key analytical techniques—NMR, CD, and X-ray crystallography—that collectively provide a detailed understanding of a peptide's conformational landscape. By leveraging the principles and experimental protocols described herein, researchers can rationally design and validate peptide therapeutics with enhanced stability, receptor affinity, and ultimately, improved therapeutic potential. The ability to precisely control peptide conformation through the inclusion of residues like A5 is a cornerstone of modern peptide drug development, paving the way for novel treatments for a wide range of diseases.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747–6756. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Sreerama, N., & Woody, R. W. (2000). Estimation of Protein Secondary Structure from Circular Dichroism Spectra: Comparison of CONTIN, SELCON, and CDSSTR Methods with an Expanded Reference Set. Analytical Biochemistry, 287(2), 252–260. [Link]

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350–353. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]

  • American Peptide Society. (n.d.). Analysis. Retrieved January 7, 2026, from [Link]

  • Loughlin, F. E., & Tyndall, J. D. A. (2013). A Newcomer's Guide to Peptide Crystallography. Australian Journal of Chemistry, 66(1), 24-30. [Link]

  • Wu, Y., & Chen, H. Y. (1997). Method of oriented circular dichroism. Biophysical Journal, 73(5), 2659–2671. [Link]

  • Bakshi, K., & Liyanage, M. R. (2014). Circular dichroism of peptides. In Therapeutic Peptides (pp. 247-253). Humana Press. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved January 7, 2026, from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4943–4946. [Link]

  • Awasthi, S. K., & Raghothama, S. (2018). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2635-2640. [Link]

  • Formaggio, F., Crisma, M., Toniolo, C., & Kamphuis, J. (1993). Structures of peptides from α-amino acids methylated at the α-carbon. Biopolymers, 33(11), 1773-1786. [Link]

  • Gessmann, R., Brückner, H., & Koksch, B. (2009). Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. The Journal of Physical Chemistry B, 113(1), 263–271. [Link]

  • Coin, I., Dames, S. A., & Grzesiek, S. (2007). Peptide structure determination by NMR. In NMR of proteins (pp. 123-149). Humana Press. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved January 7, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 7, 2026, from [Link]

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2-Amino-2-methylpentanoic acid vs 2-amino-isobutyric acid in helical peptides

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Guide to 2-Amino-2-methylpentanoic Acid and 2-Aminoisobutyric Acid in Helical Peptide Design

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide science and therapeutic development, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate peptide conformation, enhance stability, and improve biological activity. Among these, Cα,α-disubstituted amino acids are of particular interest for their ability to induce and stabilize helical structures. This guide provides an in-depth comparison of two such amino acids: this compound and the more extensively studied 2-aminoisobutyric acid (Aib).

Introduction: The Significance of Helical Constraints in Peptides

Helical structures are fundamental motifs in proteins and peptides, often mediating critical biological interactions such as protein-protein recognition and membrane association.[1] However, short, linear peptides in solution are typically conformationally flexible, which can lead to reduced receptor binding affinity and increased susceptibility to enzymatic degradation.[2] Introducing conformational constraints, for instance by incorporating Cα,α-disubstituted amino acids, can pre-organize the peptide into a bioactive helical conformation, thereby overcoming these limitations.[1][3][4]

2-aminoisobutyric acid (Aib), the simplest Cα,α-disubstituted amino acid, is a well-established and potent helix inducer.[1][5] Its gem-dimethyl group restricts the available conformational space of the peptide backbone, favoring the formation of 3(10)-helices and α-helices.[5][6] this compound, on the other hand, represents a less explored alternative with a bulkier n-propyl side chain in place of one of Aib's methyl groups. This guide will explore the nuanced differences these structural variations impart on helical peptide properties.

Structural and Conformational Properties: A Head-to-Head Comparison

The primary distinction between this compound and Aib lies in the steric bulk and hydrophobicity of their side chains. This seemingly subtle difference can have significant repercussions for peptide secondary structure, stability, and intermolecular interactions.

Feature2-Aminoisobutyric Acid (Aib)This compound
Structure A gem-dimethyl group at the α-carbon.[5][7]A methyl and an n-propyl group at the α-carbon.[8][9]
Helix Propensity Strong inducer of both 3(10)- and α-helical structures.[5][6]Expected to induce helical structures, though potentially with altered helical parameters due to increased steric hindrance. The bulkier n-propyl group may favor more relaxed helical conformations over tighter 3(10)-helices.
Conformational Space Severely restricted, primarily to helical regions of the Ramachandran plot.[10]The conformational space is also highly restricted, but the asymmetry of the side chains could introduce a preference for a specific helical screw sense (right-handed vs. left-handed).
Hydrophobicity Moderately hydrophobic.More hydrophobic than Aib due to the longer alkyl chain. This can influence peptide solubility, aggregation, and interaction with biological membranes.

Impact on Peptide Properties and Therapeutic Potential

The choice between incorporating this compound or Aib can have profound effects on the overall characteristics of a peptide, influencing its potential as a therapeutic agent.

Helical Stability

Aib is renowned for its ability to nucleate and stabilize helices, even in short peptides.[1][10] The Thorpe-Ingold effect, resulting from the gem-dimethyl substitution, is a key contributor to this phenomenon.[5] While direct comparative studies are limited, the increased steric bulk of this compound is also expected to be a strong helix promoter. However, the larger n-propyl group might introduce subtle changes in the helical parameters, such as the pitch and the number of residues per turn, which could be investigated using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzymatic Stability

A significant advantage of incorporating Cα,α-disubstituted amino acids is the enhanced resistance to enzymatic degradation.[11] The steric hindrance provided by the substituents at the α-carbon prevents proteases from accessing and cleaving the peptide backbone.[11] Both Aib and this compound are expected to confer a high degree of enzymatic stability to peptides.[12] This is a critical attribute for increasing the in vivo half-life of peptide drugs.[13]

Membrane Interactions and Cell Permeability

The increased hydrophobicity of this compound compared to Aib could lead to stronger interactions with lipid membranes. This property can be advantageous for the development of cell-penetrating peptides or antimicrobial peptides that act by disrupting bacterial membranes.[14] However, excessive hydrophobicity can also lead to non-specific binding and aggregation, which are undesirable characteristics for a therapeutic.

Experimental Protocols for Comparative Analysis

To empirically evaluate the influence of this compound versus Aib on peptide properties, a systematic experimental approach is necessary.

Peptide Synthesis

Peptides containing these non-natural amino acids can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[15][16]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect Nα-Deprotection Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycles Wash2->Repeat n-1 times Cleave Cleave and Deprotect Repeat->Cleave Purify Purify Peptide Cleave->Purify Structural_Analysis Peptide Synthesized Peptide CD Circular Dichroism (CD) Peptide->CD NMR NMR Spectroscopy Peptide->NMR Secondary Secondary Structure Estimation (% Helicity) CD->Secondary HighRes High-Resolution 3D Structure NMR->HighRes

Sources

A Comparative Guide to the Structural Characterization of 2-Amino-2-methylpentanoic Acid by NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the structural elucidation of the non-proteinogenic amino acid, 2-Amino-2-methylpentanoic acid. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the experimental methodologies, data interpretation, and the unique insights each technique offers.

Introduction to this compound

This compound, a derivative of valine, is a non-proteinogenic amino acid of interest in various fields, including peptide synthesis and drug design. Its structural features, particularly the quaternary α-carbon, introduce unique conformational constraints. Accurate determination of its three-dimensional structure is paramount for understanding its biological activity and for its application in rational drug design.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule in solution.[1][2] This is particularly advantageous for studying molecules under conditions that mimic their physiological state.[1][2]

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3]

  • Adjust the pH with DCl or NaOD as needed to ensure complete dissolution and optimal spectral resolution.[3]

  • Transfer the solution to a 5 mm NMR tube.[3]

2. Data Acquisition:

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to identify the different types of protons and their chemical environments.[3] The integration of the signals reveals the relative number of protons of each type.[3]

  • ¹³C NMR Spectroscopy: Obtain a one-dimensional ¹³C NMR spectrum to determine the number of distinct carbon atoms.[3] Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.[3]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds, revealing the connectivity of the proton network.[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds), which is crucial for establishing the overall carbon skeleton.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally restricted molecules, a NOESY spectrum provides information about through-space proximity of protons, which can aid in stereochemical assignments.[3]

Data Interpretation and Expected Results

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene, and propyl protons. The chemical shifts will be influenced by the proximity of the electron-withdrawing amino and carboxylic acid groups.[5][6] The ¹³C NMR spectrum will show signals for each of the six carbon atoms.[3] 2D NMR experiments will be instrumental in unambiguously assigning each proton and carbon signal and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Cα-CH₃~1.5~25s
Cβ-CH₂~1.7~35m
Cγ-CH₂~1.4~20m
Cδ-CH₃~0.9~14t
NH₂variable-s (broad)
COOHvariable~175s (broad)

Note: Predicted values are approximate and can vary based on solvent and pH.

Section 2: X-ray Crystallography for Precise 3D Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides accurate measurements of bond lengths, bond angles, and the overall molecular geometry.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystallization:

  • Growing a high-quality single crystal is the most critical and often challenging step.[7]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to create a saturated or near-saturated solution.[10] Allow the solvent to evaporate slowly in a clean, undisturbed environment.[10][11]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent.[11][12] The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[11]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent.[11] Crystals may form at the interface as the solvents slowly mix.[11]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.

  • The crystal is rotated while being irradiated with a monochromatic X-ray beam.

  • The diffracted X-rays are detected, and their intensities and positions are recorded.[13]

3. Structure Solution and Refinement:

  • The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal.

  • The positions of the atoms within the unit cell are determined by solving the "phase problem."

  • The atomic positions and other parameters are refined to obtain the final, high-resolution crystal structure.

Data Interpretation and Expected Results

The output of a successful X-ray crystallography experiment is a detailed three-dimensional model of this compound in the solid state. This model will provide precise values for all bond lengths and angles.

Table 2: Expected Bond Lengths and Angles from X-ray Crystallography

Bond/AngleExpected Value
Cα-Cβ Bond Length~1.54 Å
C-N Bond Length~1.47 Å
C-C=O Bond Angle~117°
N-C-C Bond Angle~110°

Note: These are typical values for amino acids and may vary slightly.

Section 3: A Comparative Analysis: NMR vs. X-ray Crystallography

Both NMR and X-ray crystallography provide invaluable structural information, but they do so from different perspectives.[14][15]

FeatureNMR SpectroscopyX-ray Crystallography
Sample State Solution[1]Crystalline Solid[16]
Information Obtained Connectivity, chemical environment, spatial proximity, molecular dynamics[14]Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing[8][17]
Strengths Provides information on molecular dynamics and conformation in solution.[1][16] No need for crystallization.[1]Provides a static, high-resolution 3D structure.[15] Unambiguous determination of absolute stereochemistry.[9]
Limitations Structure is an average of conformations in solution.[18] Resolution can be lower than crystallography.[15]Requires high-quality single crystals, which can be difficult to obtain.[7] The solid-state structure may not represent the conformation in solution.
Causality Behind Experimental Choices

The choice between NMR and X-ray crystallography often depends on the specific research question. If the goal is to understand the molecule's behavior and flexibility in a biological context, NMR is the preferred method.[1] If a precise, static picture of the molecule's geometry is required, for instance, for computational modeling or to understand crystal packing forces, then X-ray crystallography is the technique of choice.[13]

Visualizing the Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent ph_adjust Adjust pH dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer nmr_1d 1D NMR (¹H, ¹³C, DEPT) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign Signal Assignment nmr_2d->assign structure Structure Elucidation assign->structure

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution dissolve Dissolve Compound induce Induce Supersaturation (Evaporation, Diffusion, etc.) dissolve->induce growth Crystal Growth induce->growth mount Mount Crystal growth->mount diffract X-ray Diffraction mount->diffract solve_phase Solve Phase Problem diffract->solve_phase refine Refine Structure solve_phase->refine

Conclusion

NMR spectroscopy and X-ray crystallography are complementary techniques that provide a comprehensive understanding of the structure of this compound. NMR reveals its dynamic nature and connectivity in solution, while X-ray crystallography provides a precise, static snapshot of its three-dimensional architecture in the solid state. The combined application of both methods offers a self-validating system for the complete structural characterization of this and other important molecules in drug discovery and development.

References

  • Peak Proteins. "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." Available at: [Link]

  • ResearchGate. "Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy." Available at: [Link]

  • eLS. "Macromolecular Structure Determination: Comparison of Crystallography and NMR." Available at: [Link]

  • University Medical School of Debrecen. "COMPARISON OF NMR AND X-RAY CRYSTALLOGRAPHY AS METHODS OF THE PROTEIN STRUCTURE DETERMINATION." Available at: [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Available at: [Link]

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  • PubChem. "(R)-2-Amino-2-methyl-pentanoic acid." Available at: [Link]

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Navigating the Hydrophobic Landscape: A Comparative Guide to Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the ability to fine-tune the physicochemical properties of peptides and proteins is paramount. Among these properties, hydrophobicity stands out as a critical determinant of protein folding, stability, membrane interaction, and drug-like characteristics. While the 20 proteinogenic amino acids offer a foundational palette, the world of synthetic amino acid analogs provides an expansive toolkit for rationally modulating hydrophobicity.

This guide offers a comparative study of the hydrophobicity of various classes of amino acid analogs. We will delve into the experimental methodologies used to quantify this essential property and explore how specific structural modifications impact hydrophobicity, providing a framework for the informed design of novel peptides and proteins with tailored functions.

The Essence of Hydrophobicity: More Than Just "Water-Fearing"

Hydrophobicity, at its core, describes the tendency of nonpolar molecules or molecular moieties to aggregate in an aqueous environment, minimizing their contact with water. This "hydrophobic effect" is a primary driving force in protein folding, burying hydrophobic residues in the protein core to create a stable, globular structure.[1] In drug design, modulating hydrophobicity is a delicate balancing act; sufficient hydrophobicity is often required for membrane permeability and target engagement, while excessive hydrophobicity can lead to poor solubility, aggregation, and off-target toxicity.

The diverse nature of amino acid side chains gives rise to a spectrum of hydrophobicities among the natural amino acids. This is quantitatively captured by various hydrophobicity scales, which are sets of values that define the relative hydrophobicity or hydrophilicity of each amino acid.[2] These scales are invaluable for predicting protein structure and function.[3]

Quantifying Hydrophobicity: Experimental Approaches

Several experimental techniques are employed to determine the hydrophobicity of amino acids and their analogs. A robust and widely adopted method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Experimental Protocol: RP-HPLC for Determining Amino Acid Analog Hydrophobicity

This protocol outlines a generalized procedure for assessing the relative hydrophobicity of amino acid analogs by incorporating them into a model peptide and measuring the retention time on an RP-HPLC system.

Objective: To determine the retention time of a model peptide containing an amino acid analog relative to a reference peptide, providing a quantitative measure of its hydrophobicity.

Materials:

  • Custom-synthesized model peptides (e.g., Ac-Gly-X-Ala-Leu-NH2, where X is the natural amino acid or the analog).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Reversed-phase HPLC column (e.g., C18).

  • HPLC system with a UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized model peptides in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the peptide solutions through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with a starting concentration of Mobile Phase B (e.g., 5%).

    • Inject a standard volume of the peptide solution (e.g., 20 µL).

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

    • Record the retention time for each peptide.

Data Analysis:

The retention time of the peptide containing the amino acid analog is directly proportional to its hydrophobicity. A longer retention time indicates greater hydrophobicity as the peptide interacts more strongly with the nonpolar stationary phase of the column.[4] By comparing the retention time of the analog-containing peptide to that of peptides with natural amino acids, a relative hydrophobicity can be established.

A Comparative Analysis of Amino Acid Analog Hydrophobicity

The true power of synthetic chemistry lies in the ability to create amino acid analogs with precisely tuned properties. The following sections explore key classes of these analogs and how their structural modifications influence hydrophobicity.

Fluorinated Amino Acids: The Subtle Art of Halogenation

Fluorination is a popular strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and hydrophobicity. However, the effect of fluorination on hydrophobicity is not always straightforward. It's a complex interplay between the increased surface area of the C-F bond and the high electronegativity of fluorine, which can introduce polar character.[5][6]

Amino Acid AnalogModificationImpact on HydrophobicityStructural Rationale
4-FluorophenylalaninePhenyl ring fluorinationIncreasedThe fluorine atom increases the nonpolar surface area, leading to stronger interactions with the stationary phase.
Trifluoromethyl-alanineMethyl group trifluorinationSignificantly IncreasedThe trifluoromethyl group is highly lipophilic and sterically bulky, dramatically increasing hydrophobicity.
MonofluoroethylglycineSingle fluorination on ethyl side chainVariableThe effect depends on the position of fluorination. While increasing nonpolar surface area, the electronegative fluorine can also create a dipole moment, potentially reducing hydrophobicity in certain contexts.[7]
N-Methylated and α-Methylated Amino Acids: The Impact of Backbone and Side-Chain Methylation

Methylation at the amide nitrogen (N-methylation) or the α-carbon (α-methylation) introduces steric bulk and alters the conformational flexibility of the peptide backbone, which can influence hydrophobicity.

Amino Acid AnalogModificationImpact on HydrophobicityStructural Rationale
N-Methyl-LeucineMethylation of the backbone amide nitrogenIncreasedN-methylation enhances lipophilicity by increasing the hydrocarbon content and can improve cell permeability.[8]
α-Methyl-AlanineMethylation at the α-carbonIncreasedThe additional methyl group increases the nonpolar surface area of the side chain, leading to greater hydrophobicity.
Cyclic and Constrained Amino Acids: The Role of Conformational Rigidity

Cyclization or the introduction of conformational constraints can significantly impact hydrophobicity by reducing the entropic penalty of folding and pre-organizing the molecule for binding.

Amino Acid AnalogModificationImpact on HydrophobicityStructural Rationale
1-Aminocyclohexane-1-carboxylic acidCyclization of the side chain with the backboneIncreasedThe cyclic structure presents a larger, more rigid nonpolar surface to the solvent, increasing hydrophobic interactions.[9]
Tetrahydroisoquinoline-3-carboxylic acidConstrained aromatic side chainIncreasedThe rigid, planar structure enhances hydrophobic interactions and can facilitate stacking interactions.[10]
β-Amino Acids: Extending the Backbone

β-amino acids have an additional carbon atom in their backbone compared to their α-amino acid counterparts. This seemingly small change can have a profound impact on their secondary structure and physicochemical properties.

Amino Acid AnalogModificationImpact on HydrophobicityStructural Rationale
β³-HomoleucineElongated backboneGenerally IncreasedThe longer carbon backbone contributes to a larger nonpolar surface area. However, the altered backbone conformation can sometimes lead to less efficient packing and a nuanced effect on overall hydrophobicity.[11]
Side-Chain Length and Chirality: Fine-Tuning Hydrophobicity

Modifying the length of the side chain or altering the stereochemistry can also be used to modulate hydrophobicity.

Amino Acid AnalogModificationImpact on HydrophobicityStructural Rationale
Norvaline (vs. Valine)Linear vs. Branched side chainSlightly DecreasedAlthough having the same number of carbon atoms, the linear side chain of norvaline is less compact than the branched side chain of valine, leading to a slightly lower hydrophobicity.
D-Leucine (vs. L-Leucine)Inversion of stereochemistryGenerally SimilarIn a non-chiral environment like a standard C18 column, enantiomers (D- and L-isomers) are expected to have identical hydrophobicities. Any observed differences in retention time are more likely due to diastereomeric interactions if other chiral centers are present in the peptide.

Logical Workflow for Selecting Amino Acid Analogs

The selection of an appropriate amino acid analog is a critical step in peptide and protein design. The following diagram illustrates a logical workflow for this process.

G A Define Design Objective (e.g., Increase Stability, Enhance Permeability) B Identify Target Residue(s) for Modification A->B C Assess Desired Change in Hydrophobicity (Increase, Decrease, or Maintain) B->C E Select Candidate Analog Class (e.g., Fluorinated, N-Methylated, Cyclic) C->E D Consider Structural Constraints (e.g., Backbone Conformation, Steric Hindrance) D->E F Synthesize and Incorporate Analog into Model Peptide E->F G Experimentally Determine Hydrophobicity (e.g., RP-HPLC) F->G H Evaluate Performance in Functional Assays G->H I Iterate Design Based on Results H->I I->B Refine Selection

Caption: A logical workflow for the rational selection of amino acid analogs based on desired hydrophobicity and functional outcomes.

Conclusion: A Universe of Possibilities

The strategic incorporation of amino acid analogs opens up a vast chemical space for the design of novel peptides and proteins with precisely tailored hydrophobic properties. By understanding the structural basis for the hydrophobicity of different analog classes and employing robust experimental techniques for their characterization, researchers can rationally engineer molecules with enhanced stability, improved cell permeability, and optimized biological activity. This comparative guide serves as a foundational resource for navigating this exciting and rapidly evolving field, empowering scientists to push the boundaries of peptide and protein engineering.

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  • Jayaraman, B., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2354. [Link]

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  • Dennison, C., & Phoenix, D. A. (2011). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(5), 1348-1354. [Link]

  • Wikipedia. (2023). Amino acid. [Link]

  • Singh, Y., & Pal, D. (2021). Reprogramming natural proteins using unnatural amino acids. RSC advances, 11(61), 38556-38573. [Link]

  • Moghadam, M. F., et al. (2018). Design, Synthesis, and Evaluation of Amphiphilic Cyclic and Linear Peptides Composed of Hydrophobic and Positively-Charged Amino Acids as Antibacterial Agents. Molecules, 23(10), 2697. [Link]

  • Adessi, C., & Soto, C. (2002). Effect of amino acid at the beta 6 position on surface hydrophobicity, stability, solubility, and the kinetics of polymerization of hemoglobin. Comparisons among Hb A (Glu beta 6), Hb C (Lys beta 6), Hb Machida (Gln beta 6), and Hb S (Val beta 6). Journal of Biological Chemistry, 277(31), 27869-27876. [Link]

  • Yasmeen, F., et al. (2018). Design, Synthesis, and Evaluation of Amphiphilic Cyclic and Linear Peptides Composed of Hydrophobic and Positively-Charged Amino Acids as Antibacterial Agents. ResearchGate. [Link]

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  • MoMo Productions. (2014). 015-Amino Acid Structure/Hydrophobic Amino Acids. YouTube. [Link]

  • Lubin-Germain, N., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic chemistry, 138, 106731. [Link]

  • Honarparvar, B., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. SciLifeLab. [Link]

  • JACS. (1997). Effect of Hydrophobicity of Amino Acids on the Structure of Water. pubs.acs.org. [Link]

  • Kovacs, J. M., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. ResearchGate. [Link]

  • Wikipedia. (2023). Hydrophobicity scales. [Link]

  • Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]

  • Lee, H., et al. (2014). Effects of Cyclic vs. Acyclic Hydrophobic Subunits on the Chemical Structure and Biological Properties of Nylon-3 Co-Polymers. Biomacromolecules, 15(11), 4057-4064. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Amino-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for 2-Amino-2-methylpentanoic acid, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing the bedrock of trust and expertise that underpins our commitment to the scientific community.

Understanding the Compound: this compound

This compound, a non-proteinogenic amino acid, is utilized in various research and development applications. While not classified as an acutely toxic substance, it presents hazards that necessitate careful handling and disposal.

PropertyValueSource
CAS Number 3275-37-4[1]
Molecular Formula C6H13NO2[2]
Molecular Weight 131.17 g/mol [2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

The primary hazards associated with this compound are skin, eye, and respiratory irritation[2]. While no specific ecotoxicity data for this compound is readily available, the precautionary principle dictates that its release into the environment should be avoided.

The Core Directive: Incineration as the Preferred Disposal Method

The recommended and most environmentally responsible method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility . This directive is rooted in the chemical nature of the compound and the regulatory framework governing laboratory waste.

Why Incineration? The Scientific Rationale
  • Complete Chemical Destruction : High-temperature incineration ensures the complete breakdown of the organic molecule into simpler, less harmful components, primarily carbon dioxide, water, and nitrogen oxides (NOx)[3]. This eliminates the parent compound's potential for environmental persistence and biological activity.

  • Management of Nitrogen Content : As an amino acid, this compound contains nitrogen. Uncontrolled combustion or improper disposal could lead to the formation of various nitrogen-containing byproducts. Professional incineration facilities are equipped with advanced flue gas treatment systems, such as scrubbers and selective catalytic reduction (SCR) units, to manage and minimize the release of harmful NOx emissions into the atmosphere[4][5]. The combustion of nitrogen-containing organic waste is a complex process where fuel-bound nitrogen can be a significant source of NOx emissions[3][6][7].

  • Regulatory Compliance : The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste[8][9]. While this compound may not be explicitly listed as a hazardous waste, its irritant properties and the potential for it to be part of a mixed waste stream often lead to its classification as a regulated waste by institutions. Engaging a licensed disposal company ensures compliance with these complex regulations[8][10].

Why Other Methods are Not Recommended
  • Drain Disposal : The irritant nature of this compound and the lack of comprehensive aquatic toxicity data make drain disposal unacceptable. Even after neutralization, the introduction of organic compounds into wastewater treatment systems should be minimized[11].

  • Landfilling : The direct landfilling of untreated chemical waste is discouraged due to the potential for leaching into soil and groundwater.

Step-by-Step Laboratory Disposal Protocol

The following protocol outlines the necessary steps for the safe accumulation and disposal of this compound waste within a laboratory setting. This workflow is designed to ensure safety and compliance from the point of generation to the point of collection.

DisposalWorkflow cluster_details Key Actions A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Waste is generated A_det Identify as non-hazardous chemical waste (irritant). Segregate from other waste streams. A->A_det C Step 3: Waste Accumulation in Satellite Accumulation Area (SAA) B->C Properly contained B_det Use a chemically compatible container (e.g., HDPE). Attach a hazardous waste tag. B->B_det D Step 4: Arrange for Pickup C->D Container is full or accumulation time limit reached C_det Store in a designated, secondary containment. Keep container closed. C->C_det D_det Contact your institution's EH&S department or a licensed waste disposal contractor. D->D_det

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation
  • Identify : As soon as you determine that a container of this compound or a solution containing it is waste, it must be managed as such.

  • Segregate : Do not mix this compound waste with other waste streams, especially incompatible materials. It should be collected as a non-halogenated organic solid or aqueous waste, depending on its form.

Step 2: Container Selection and Labeling
  • Container :

    • Use a container that is in good condition, leak-proof, and has a secure screw-top cap.

    • The container must be chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for both solid and aqueous solutions of amino acids.

    • Never use food or beverage containers for waste collection.

  • Labeling :

    • Attach your institution's hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.

      • The hazards associated with the waste (e.g., "Irritant").

      • The date the waste was first added to the container (accumulation start date).

      • Your name, principal investigator, and laboratory location.

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Keep Closed : Keep the waste container closed at all times except when adding waste. This minimizes the release of any potential vapors and prevents spills.

Step 4: Arranging for Disposal
  • Contact Environmental Health & Safety (EH&S) : Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 90 days), contact your institution's EH&S department or the designated hazardous waste management office to arrange for a pickup.

  • Follow Institutional Procedures : Adhere to your organization's specific procedures for waste pickup requests. This may involve an online request system or specific forms.

Trustworthiness: A Self-Validating System

The protocol described above is a self-validating system for ensuring safety and compliance. Proper labeling prevents accidental misuse or improper mixing of chemicals. Segregation and secondary containment mitigate the risks of spills and reactions. Finally, the engagement of licensed professionals for disposal ensures that the waste is managed in accordance with all federal, state, and local regulations, protecting both the individual and the institution from liability.

By adhering to these procedures, you are not just disposing of a chemical; you are actively participating in a culture of safety and environmental stewardship that is fundamental to scientific integrity.

References

  • PubChem, n.d. this compound. [Link]

  • National Center for Biotechnology Information, n.d. Incineration Processes and Environmental Releases. [Link]

  • Coggon, M. M., et al., 2016. Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. [Link]

  • Yuan, B., et al., 2016. Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. [Link]

  • McClelland Engineers, n.d. High-Nitrogen content Organic Waste Incinerator. [Link]

  • MDPI, 2022. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. [Link]

  • King County, n.d. Chemical Waste Disposal via Neutralization Procedures. [Link]

  • Central Washington University, n.d. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency, 2025. Resource Conservation and Recovery Act (RCRA) and Federal Facilities. [Link]

  • U.S. Environmental Protection Agency, 2025. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency, n.d. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency, 2025. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

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Personal protective equipment for handling 2-Amino-2-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 2-Amino-2-methylpentanoic Acid

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep, field-proven understanding of the necessary protective measures. Our commitment is to provide value beyond the product, building trust and becoming your preferred source for laboratory safety and chemical handling information.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound (CAS No: 26287-61-6) is a compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the signal word "Warning" and presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3][4][5]

Some safety data sheets also indicate that it may be harmful if swallowed (H302).[2][5] These classifications are the fundamental drivers for the specific PPE and handling protocols outlined below. The goal is to create an impermeable barrier between you and the chemical, mitigating these risks effectively.

Core Protective Equipment: Your First Line of Defense

A baseline of PPE is mandatory for any procedure involving this compound, regardless of the quantity. Every laboratory professional must conduct a hazard assessment to identify specific risks for their protocol.[6]

Eye and Face Protection

Given the H319 classification, protecting your eyes is critical. The level of protection must match the potential for splashes or airborne particles.

  • Minimum Requirement: ANSI-approved safety glasses with side shields are the absolute minimum for handling small quantities of solid material.[6]

  • Increased Risk (Splashing): When preparing solutions, transferring liquids, or in any situation with a splash potential, you must upgrade to chemical splash goggles.[7]

  • Maximum Protection: For large-volume transfers or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[7][8]

In case of eye contact, immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3][4]

Hand Protection

Direct contact with this compound can cause skin irritation.[1][2] Therefore, proper glove selection is crucial.

  • Glove Type: Chemical-resistant gloves are mandatory.[2][9] While a specific glove type is not always listed on safety data sheets, nitrile gloves are generally preferred for incidental chemical protection in a laboratory setting.[10] Always inspect gloves for tears or punctures before use.[2]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] After handling the chemical, dispose of the gloves in accordance with applicable laws and wash your hands thoroughly.[2][6]

Body Protection

To prevent skin contact on arms and the body, appropriate protective clothing is required.

  • Laboratory Coat: A standard lab coat is required for all procedures.[6]

  • Enhanced Protection: For tasks with a higher risk of spills or splashes, consider a chemical-resistant apron over the lab coat.[10] For large-scale operations, a complete chemical-protective suit may be necessary.[2]

  • General Attire: Long pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[6][11]

Contaminated clothing must be removed immediately, and the affected skin rinsed with water.[3][4] Wash contaminated clothing before reuse.[3][4]

Respiratory Protection

Inhalation of this compound dust or aerosols can irritate the respiratory system.[1][4][12] Engineering controls are the primary method to mitigate this risk.

  • Primary Control: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood, especially when handling the powder form or creating solutions.[3][4]

  • When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is necessary.[7] For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be used.[2] For higher-level protection, consult your institution's safety officer about using an air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[12]

Operational Workflow: Selecting PPE for the Task

The specific tasks you perform will dictate the exact combination of PPE required. The following flowchart and table provide a clear, risk-based approach to selection.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Start: Handling This compound Task What is the task? Start->Task Weighing Weighing Solid (<1g) in Fume Hood Task->Weighing Weighing Solid Solution Preparing Solutions or Handling Liquids Task->Solution Liquid Handling LargeScale Large Scale / High Splash Potential Task->LargeScale Large Scale Weighing_PPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Weighing->Weighing_PPE Solution_PPE Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Consider Face Shield Solution->Solution_PPE LargeScale_PPE Maximum PPE: - Goggles & Face Shield - Nitrile Gloves - Chemical Apron - Fume Hood Use Mandatory LargeScale->LargeScale_PPE

Caption: PPE selection workflow based on the laboratory task.

Summary of PPE for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Inventory & Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing Solid (<1g) Safety Glasses with Side ShieldsNitrile GlovesLab CoatMandatory use of chemical fume hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatMandatory use of chemical fume hood
Large Volume Transfer (>1L) Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronMandatory use of chemical fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Suit or ApronAir-purifying respirator may be required

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (The "Dirty to Clean" Principle)
  • Gloves: Remove gloves using the proper technique to avoid touching the outside with bare skin.

  • Apron/Gown: Remove your apron or disposable gown.

  • Face Shield/Goggles: Remove from the back of your head.

  • Respirator (if used): Remove from the back of your head.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency and Disposal Protocols

Spill Management

In the event of a spill, evacuate personnel to a safe area.[9][12] Wearing the appropriate PPE (including respiratory protection if the spill is large or generates dust), contain the spill using an inert absorbent material.[4] Avoid creating dust.[9][12] Collect the material into a suitable, closed container for disposal.[9][12]

PPE and Waste Disposal

Contaminated disposable PPE, such as gloves and aprons, must be treated as chemical waste.

  • Place used disposable gloves and other contaminated items in a designated, sealed waste container.

  • Dispose of all chemical waste, including the spilled material and cleanup supplies, through an approved waste disposal plant, following all local and institutional regulations.[3][4]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - this compound. Retrieved from [Link]

  • University of Alberta. (n.d.). Personal Protective Equipment (PPE). AFNS Safety. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]

  • The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.